molecular formula C4H5NO B1582632 3-Methylisoxazole CAS No. 30842-90-1

3-Methylisoxazole

Cat. No.: B1582632
CAS No.: 30842-90-1
M. Wt: 83.09 g/mol
InChI Key: CUMCMYMKECWGHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylisoxazole (CAS Number: 1072-68-0) is an organic compound with the molecular formula C4H5NO. It serves as a fundamental chemical precursor and core structural motif in medicinal and synthetic chemistry. Its primary research value lies in its role as a key starting material for the synthesis of more complex, biologically active molecules, particularly other substituted isoxazole derivatives . Isoxazole rings, including the this compound structure, are found in compounds with a range of pharmacological properties, such as analgesic, antibacterial, and anti-inflammatory activities . One of the most significant direct applications of this compound is its use in the synthesis of its derivative, this compound-5-carboxylic acid . This carboxylic acid derivative has been identified in scientific studies as a strong inhibitor of fatty acid mobilization (lipolysis) in adipose tissue, suggesting its value as a tool compound for metabolic research . Furthermore, the 5-amino derivative of this compound is a critical intermediate used to introduce the isoxazole ring into lead molecules in drug discovery programs . Research into 5-amino-3-methylisoxazole highlights its use in multi-component reactions to create diverse heterocyclic compounds, such as quinolinones and xanthenones, which are structures of interest in the search for new therapeutic agents . The compound must be handled by qualified researchers in accordance with all applicable regulations. Keep in a dark place, sealed in a dry environment . FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO/c1-4-2-3-6-5-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUMCMYMKECWGHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184856
Record name Isoxazole, 3-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30842-90-1
Record name 3-Methylisoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030842901
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methylisoxazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52270
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoxazole, 3-methyl- (8CI)(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methyl-1,2-oxazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 3-METHYLISOXAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8WZL93LEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Advanced Synthesis Guide: 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the synthesis of 3-Methylisoxazole , focusing on the critical challenge of regioselectivity. Unlike its isomer (5-methylisoxazole), which forms thermodynamically under standard condensation conditions, the 3-methyl isomer requires kinetic control or specific "masked" precursors to direct nucleophilic attack.

CAS: 4570-11-0 | Formula: C₄H₅NO | Class: Heterocyclic Building Block[1]

Executive Summary & Strategic Analysis

This compound is a pharmacophore often used as a bioisostere for pyridine or carboxylic acid derivatives in drug design. The core synthetic challenge is regiocontrol .

  • The Problem: Direct condensation of hydroxylamine (NH₂OH) with a nonsymmetrical 1,3-dicarbonyl (e.g., hydroxymethylene acetone) typically favors attack at the most electrophilic aldehyde carbon first. This leads to the formation of 5-methylisoxazole .

  • The Solution: To synthesize This compound , one must force the initial nucleophilic attack to occur at the ketone carbon. This is achieved using the "Masked Aldehyde" Strategy , employing 4,4-dimethoxy-2-butanone (acetylacetaldehyde dimethyl acetal) as the precursor.

Mechanistic Pathways & Regioselectivity

The synthesis hinges on the differential reactivity of the carbonyl centers.

The "Masked Aldehyde" Mechanism (Target Route)

By protecting the aldehyde as an acetal, the ketone becomes the only available electrophile for the initial attack by hydroxylamine.

  • Oxime Formation: Hydroxylamine attacks the C2 ketone to form the oxime.

  • Deprotection: Acidic conditions hydrolyze the C1 acetal back to an aldehyde.

  • Cyclization: The oxime oxygen (acting as a nucleophile) attacks the newly liberated aldehyde carbon (C1), followed by dehydration to aromatize the ring.

Mechanism Precursor 4,4-Dimethoxy-2-butanone (Masked Aldehyde) Step1 Step 1: Nucleophilic Attack (NH2OH at C2 Ketone) Precursor->Step1 Intermediate1 Oxime Intermediate (Acetal Intact) Step1->Intermediate1 Step2 Step 2: Acid Hydrolysis (Acetal -> Aldehyde) Intermediate1->Step2 H+ / H2O Intermediate2 Oxime-Aldehyde (Transient) Step2->Intermediate2 Step3 Step 3: Cyclization (O-Attack at C1) Intermediate2->Step3 Product This compound Step3->Product -H2O

Caption: The acetal group blocks the C1 position, forcing nitrogen insertion at C2, which is requisite for the 3-methyl isomer.

Experimental Protocols

Method A: The Acetal Route (Scalable & Preferred)

This protocol uses 4,4-dimethoxy-2-butanone as the regiodirecting precursor.

Reagents:

  • 4,4-Dimethoxy-2-butanone (1.0 eq)

  • Hydroxylamine hydrochloride (NH₂OH[2][3]·HCl) (1.1 eq)

  • Water (Solvent)[4]

  • Concentrated HCl (Catalyst/Deprotection agent)[3]

  • Sodium Carbonate (Na₂CO₃) (Neutralization)

Step-by-Step Protocol:

  • Precursor Preparation (if not purchased):

    • Perform a Claisen condensation of acetone and methyl formate using sodium methoxide (NaOMe) in methanol.

    • Quench with methanol/H₂SO₄ to form the dimethyl acetal. Distill to purify (bp ~70°C at 20 mmHg).

  • Oxime Formation:

    • Dissolve NH₂OH[3]·HCl (1.1 mol) in water (300 mL).

    • Add 4,4-dimethoxy-2-butanone (1.0 mol) dropwise at 20–25°C.

    • Note: The reaction is slightly exothermic. Stir for 1–2 hours. The pH will naturally be acidic due to the HCl salt, which aids in the next step.

  • Cyclization & Hydrolysis:

    • Heat the mixture to 60–70°C for 2 hours. The acidity from the hydroxylamine salt is often sufficient to hydrolyze the acetal, but adding catalytic conc. HCl (5 mL) ensures complete deprotection and cyclization.

    • Monitor via TLC or GC. The intermediate oxime will disappear as the isoxazole forms.

  • Workup:

    • Cool to room temperature.[2]

    • Neutralize carefully with Na₂CO₃ or NaOH solution to pH 7–8. Caution: CO₂ evolution.[5]

    • Extract with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE) (3 x 100 mL).

    • Dry organic layer over anhydrous MgSO₄.

  • Purification:

    • Concentrate the solvent.

    • Distill the residue at atmospheric pressure.

    • Product: this compound collects as a colorless liquid, bp 118°C .

Method B: [3+2] Cycloaddition (High Regioselectivity)

Best for small-scale, high-purity needs where isomer separation is difficult.

Reagents:

  • Nitroethane (Precursor to nitrile oxide)

  • Acetylene gas (or Acetylene equivalent like Vinyl Bromide)

  • Phenyl isocyanate (Dehydrating agent) and Triethylamine (Base)

Protocol:

  • In Situ Generation: Dissolve nitroethane in benzene/toluene. Add phenyl isocyanate (2 eq).

  • Cycloaddition: Bubble acetylene gas through the solution (or add vinyl bromide) while adding triethylamine dropwise.

  • Mechanism: The base/isocyanate dehydrates nitroethane to acetonitrile oxide (Me-C≡N→O) . This dipole undergoes a [3+2] cycloaddition with the alkyne.

  • Result: Exclusive formation of this compound.

Comparative Analysis of Methods

FeatureMethod A: Acetal RouteMethod B: Cycloaddition
Regioselectivity High (>95:5) due to acetal blockingExclusive (100:0)
Scalability Excellent (Kg scale feasible)Low (Gas handling/Safety)
Cost Low (Cheap commodity chemicals)High (Reagents/Catalysts)
Safety Standard Organic HazardsHigh Risk (Unstable Nitrile Oxides)
Typical Yield 65–80%50–70%

Troubleshooting & Optimization

  • Isomer Contamination: If 5-methylisoxazole is detected (via GC/NMR), the acetal hydrolysis likely occurred before oxime formation.

    • Fix: Ensure the reaction is kept cool (0–20°C) during the initial mixing of NH₂OH and the acetal. Do not add strong acid until the oxime has formed.

  • Incomplete Cyclization:

    • Fix: Ensure the temperature reaches at least 60°C in Step 3. The ring closure is endothermic compared to simple oxime formation.

  • Volatility: this compound is volatile (bp 118°C). Avoid prolonged rotary evaporation under high vacuum; use a fractionating column for solvent removal.

References

  • Synthesis of 4,4-dimethoxy-2-butanone: Organic Syntheses, Coll. Vol. 4, p. 630 (1963); Vol. 31, p. 74 (1951).

  • Regioselectivity in Isoxazole Synthesis:J. Chem. Soc., Perkin Trans. 1, 1997, 289-304. (Detailed analysis of 1,3-dicarbonyl equivalents).
  • Nitrile Oxide Cycloaddition: Journal of Organic Chemistry, 2009, 74, 8381-8383. (Methodology for ketonitrone/isoxazole formation).

  • Industrial Preparation: Patent CN107721941B (Discusses 3-amino derivatives, but conditions for ring closure are analogous).

Sources

An In-depth Technical Guide to the Synthesis of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Enduring Significance of the Isoxazole Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and structural versatility allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[1] Derivatives of isoxazole, particularly those bearing a methyl group at the 3-position, exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[2][3][4] This has rendered the 3-methylisoxazole core a privileged structure in drug discovery, present in numerous clinically approved drugs and late-stage clinical candidates.[5]

This guide provides an in-depth exploration of the core synthetic strategies employed for the construction of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the causality behind the experimental choices, ensuring both technical accuracy and field-proven insights.

The Classic Approach: Condensation of β-Dicarbonyl Compounds with Hydroxylamine

The reaction of a 1,3-dicarbonyl compound with hydroxylamine is one of the most fundamental and widely utilized methods for constructing the isoxazole ring.[6] This method's reliability and the ready availability of starting materials make it a primary choice for many synthetic campaigns. The quintessential starting material for this compound is a β-ketoester, such as ethyl acetoacetate, or a 1,3-diketone.

Mechanistic Underpinnings

The reaction proceeds through a well-established pathway. Initially, the more nucleophilic amino group of hydroxylamine attacks one of the carbonyl carbons of the β-dicarbonyl compound to form an oxime intermediate. Subsequently, an intramolecular cyclization occurs, where the hydroxyl group of the oxime attacks the second carbonyl group. A final dehydration step then yields the aromatic isoxazole ring.[6][7] The regioselectivity of the initial attack and cyclization is a critical consideration, often influenced by the electronic and steric nature of the substituents on the dicarbonyl compound and the reaction conditions.

G cluster_0 Reaction Mechanism start β-Dicarbonyl (e.g., Ethyl Acetoacetate) + Hydroxylamine (NH₂OH) oxime Oxime Intermediate start->oxime Nucleophilic attack of NH₂ cyclization Intramolecular Cyclization oxime->cyclization Attack of oxime OH on second carbonyl dehydration Dehydration cyclization->dehydration Loss of H₂O product This compound Derivative dehydration->product G cluster_1 1,3-Dipolar Cycloaddition Workflow start_mol Hydroxymoyl Halide nitrile_oxide Nitrile Oxide (1,3-Dipole) start_mol->nitrile_oxide Dehydrohalogenation base Base (e.g., Triethylamine) base->nitrile_oxide cycloaddition [3+2] Cycloaddition nitrile_oxide->cycloaddition alkyne Alkyne (Dipolarophile) alkyne->cycloaddition product_iso 3,5-Disubstituted Isoxazole cycloaddition->product_iso

Sources

An In-Depth Technical Guide to the Characterization of 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Analytical Imperative for 3-Methylisoxazole

To the researchers, scientists, and drug development professionals who form the vanguard of molecular innovation, this guide serves as a definitive resource for the comprehensive characterization of this compound. This heterocyclic compound, with its unique electronic and steric properties, is a cornerstone building block in medicinal chemistry, agrochemicals, and materials science. Its precise identification and the rigorous confirmation of its purity are not mere procedural formalities; they are the bedrock upon which the integrity of subsequent research and development rests.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical workflow of a senior application scientist tasked with unequivocally confirming the structure and purity of a key synthetic intermediate. We will journey from foundational spectroscopic techniques that paint a picture of the molecule's architecture to the chromatographic methods that ensure its singularity in a sample. Each section is crafted not just as a set of instructions, but as a repository of experiential knowledge, explaining the causality behind each analytical choice and validating the trustworthiness of the data obtained.

Our exploration will be grounded in established scientific principles and supported by authoritative references, ensuring that this guide is not only a practical handbook but also a scientifically robust and defensible resource.

Foundational Structural Elucidation: A Spectroscopic Triad

The initial and most critical step in characterizing a novel or synthesized batch of this compound is the confirmation of its covalent structure. A powerful triad of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—provides a comprehensive and orthogonal view of the molecule's atomic arrangement, bonding, and mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Architectural Blueprint

NMR spectroscopy is the gold standard for determining the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei (specifically ¹H and ¹³C), we can map out the connectivity and chemical environment of each atom.

Expertise in Practice: Why NMR is the First Step

For a molecule like this compound, NMR is unparalleled in its ability to confirm the substitution pattern on the isoxazole ring. It provides direct evidence for the presence of the methyl group at the C3 position and the specific arrangement of the two protons on the heterocyclic ring. This technique moves beyond simple mass confirmation to provide a detailed atomic-level "photograph" of the molecule.

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Step-by-Step Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of CDCl₃ is standard for many organic molecules due to its excellent solubilizing properties and the single residual solvent peak which is easily identifiable.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving complex splitting patterns.

  • Data Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

Data Interpretation:

The ¹H NMR spectrum of this compound is expected to show three distinct signals:

Assignment Chemical Shift (δ) ppm Multiplicity Integration Rationale
H5~8.2 ppmDoublet1HThe proton at the C5 position is adjacent to the electronegative oxygen atom and is coupled to the H4 proton.
H4~6.1 ppmDoublet1HThe proton at the C4 position is coupled to the H5 proton.
-CH₃~2.3 ppmSinglet3HThe three equivalent protons of the methyl group are not coupled to any adjacent protons.

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Carbon NMR provides a count of the non-equivalent carbon atoms in the molecule and information about their chemical environment and hybridization state.

Step-by-Step Protocol for ¹³C NMR Analysis:

  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrument Setup: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

  • Data Acquisition: ¹³C NMR is inherently less sensitive than ¹H NMR, requiring a larger number of scans (e.g., 1024 or more) to obtain a good spectrum. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.

Data Interpretation:

The ¹³C NMR spectrum of this compound is expected to show four distinct signals:

Assignment Chemical Shift (δ) ppm Rationale
C3~160 ppmThis quaternary carbon is attached to the electronegative nitrogen atom and is part of the C=N bond, resulting in a downfield shift.
C5~150 ppmThis carbon is adjacent to the oxygen atom and is also significantly deshielded.
C4~105 ppmThis carbon is a standard sp² hybridized carbon in a heterocyclic ring.
-CH₃~11 ppmThe sp³ hybridized methyl carbon appears in the typical upfield aliphatic region.

Note: The assignments are based on established chemical shift predictions and data from similar isoxazole structures.[1]

Infrared (IR) Spectroscopy: Probing the Vibrational Fingerprint

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an excellent technique for identifying the presence of specific functional groups.

Expertise in Practice: A Rapid and Reliable Confirmation Tool

While NMR provides the detailed framework, IR spectroscopy offers a quick and non-destructive method to confirm the presence of key structural motifs. For this compound, it verifies the integrity of the isoxazole ring and the presence of C-H bonds, providing a unique "fingerprint" for the molecule.

Step-by-Step Protocol for FTIR Analysis (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the neat liquid this compound sample directly onto the ATR crystal. This technique requires minimal sample preparation.

  • Background Scan: Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and water vapor.

  • Sample Scan: Acquire the spectrum of the sample.

  • Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Data Interpretation:

The IR spectrum of this compound will display several characteristic absorption bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group/Bond
~3100-3000C-H stretchAromatic/heterocyclic C-H
~2950-2850C-H stretchAliphatic C-H (from -CH₃)
~1600-1550C=N stretchIsoxazole ring
~1450-1400C=C stretchIsoxazole ring
~1380C-H bend-CH₃ symmetric deformation
~900-800Ring vibrationsIsoxazole ring breathing/puckering

These values are based on typical IR absorption frequencies for isoxazole and related heterocyclic systems.[2][3][4]

Mass Spectrometry (MS): The Molecular Weight and Fragmentation Puzzle

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation analysis, offers further structural clues that corroborate the NMR and IR data.

Expertise in Practice: Orthogonal Verification of Structure

MS provides a fundamental piece of data: the molecular weight. For this compound (C₄H₅NO), the expected exact mass is 83.0371 g/mol . High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, ruling out other potential elemental compositions. The fragmentation pattern then acts as a puzzle, where the pieces (fragment ions) must fit the proposed structure.

Step-by-Step Protocol for GC-MS Analysis:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate (~1 mg/mL).

  • GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar DB-5ms column). The GC will separate the analyte from any volatile impurities.

  • Ionization: As the compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by Electron Ionization (EI) at 70 eV.

  • Mass Analysis: The resulting molecular ion and fragment ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation:

The mass spectrum of this compound will show:

  • Molecular Ion (M⁺): A peak at m/z = 83, corresponding to the intact molecule.

  • Key Fragment Ions: The fragmentation of isoxazoles is known to proceed via cleavage of the weak N-O bond.[5] Common fragmentation patterns include the loss of carbon monoxide (CO) and acetonitrile (CH₃CN).[5]

m/z Proposed Fragment Loss from Molecular Ion
83[C₄H₅NO]⁺M⁺
55[M - CO]⁺Loss of carbon monoxide
42[M - CH₃CN]⁺Loss of acetonitrile

The presence of these fragments provides strong evidence for the isoxazole ring structure.

Purity Assessment: Chromatographic Separation

Once the structure of this compound is confirmed, it is imperative to determine its purity. Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are the primary methods for separating the target compound from any impurities, byproducts, or starting materials.

Gas Chromatography (GC): The Gold Standard for Volatile Compounds

Given that this compound is a relatively volatile liquid, GC is an ideal technique for assessing its purity. When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis.

Expertise in Practice: Why GC-FID for Purity?

GC-FID is a robust and reliable technique for purity assessment. The FID responds proportionally to the number of carbon atoms in the analyte, allowing for accurate quantification of purity as a percentage of the total peak area (assuming all components have a similar response factor). This makes it a self-validating system for determining the relative amounts of different components in a sample.

Workflow for GC Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Prep Prepare dilute solution (~1 mg/mL in Ethyl Acetate) Inject Inject 1 µL into GC Prep->Inject Separate Separation on DB-5 column Inject->Separate Detect Detection by FID Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity (Area of Main Peak / Total Area) * 100 Integrate->Calculate

Caption: Workflow for GC-FID Purity Analysis of this compound.

Step-by-Step Protocol for GC-FID Purity Analysis:

  • Sample Preparation: Prepare a solution of this compound in a suitable volatile solvent (e.g., ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Column: Agilent J&W DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet: Split/splitless inlet at 250°C with a split ratio of 50:1.

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.

    • Detector: FID at 280°C.

  • Analysis: Inject 1 µL of the prepared sample.

  • Data Analysis: Integrate the areas of all observed peaks. The purity is calculated as the area of the this compound peak divided by the total area of all peaks, expressed as a percentage.

High-Performance Liquid Chromatography (HPLC): An Alternative for Non-Volatile Impurities

While GC is often sufficient, HPLC can be a valuable orthogonal technique, particularly for identifying any non-volatile or thermally labile impurities that would not be detected by GC.

Expertise in Practice: The Power of Orthogonal Methods

Relying on a single analytical technique can sometimes lead to a false sense of purity. An impurity might co-elute with the main peak in one system but be well-resolved in another. Using a fundamentally different separation mechanism, like reversed-phase HPLC, provides a much higher degree of confidence in the purity assessment.

Step-by-Step Protocol for RP-HPLC Analysis:

  • Sample Preparation: Prepare a solution of this compound in the mobile phase (or a compatible solvent) at a concentration of approximately 0.5 mg/mL.

  • Instrument Setup:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of water and acetonitrile (e.g., 60:40 Water:Acetonitrile). The exact ratio should be optimized to achieve good resolution and a reasonable retention time. For method development, a gradient from 95:5 to 5:95 water:acetonitrile over 20 minutes is a good starting point.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detection at a wavelength where this compound shows significant absorbance (e.g., 210 nm).

  • Analysis: Inject 10 µL of the prepared sample.

  • Data Analysis: Similar to GC, calculate the purity based on the relative peak areas.

Conclusion: A Validated and Holistic Approach

The characterization of this compound is a multi-faceted process that relies on the synergistic application of spectroscopic and chromatographic techniques. This guide has outlined a logical and robust workflow, moving from definitive structural confirmation with NMR, IR, and MS to rigorous purity assessment using GC and HPLC.

By understanding the "why" behind each experimental choice and by employing orthogonal analytical techniques, researchers can be confident in the identity and quality of their this compound. This analytical rigor is the foundation of reproducible and reliable scientific outcomes. The protocols and data presented herein serve as a validated starting point for any laboratory working with this important heterocyclic compound.

References

  • PubChem. This compound . National Center for Biotechnology Information. [Link][6]

  • Spectral Database for Organic Compounds (SDBS). This compound . National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][5][6]

  • ResearchGate. Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines . [Link]

  • Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Journal of the American Chemical Society . [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy Absorption Table . [Link]

  • Scribd. FT-IR Spectrum Table . [Link]

  • University of Wisconsin-Madison Libraries. Table of Characteristic IR Absorptions . [Link]

Sources

3-Methylisoxazole: A Divergent Scaffold for Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical utility of 3-Methylisoxazole (CAS: 1072-67-9) as a versatile starting material in organic synthesis. It moves beyond basic descriptions to analyze regioselectivity, ring transformations, and its strategic role in constructing complex bioactive scaffolds.

Part 1: Strategic Reactivity Profile

This compound is not merely a static heterocycle; it is a masked 1,3-dicarbonyl equivalent and a latent enamino ketone . Its utility stems from three distinct reactivity vectors that allow chemists to diverge into completely different chemical spaces from a single precursor.

Electronic Structure & Regioselectivity

The isoxazole ring is aromatic but highly polarized due to the electronegative oxygen and nitrogen atoms. This polarization dictates its reactivity with both electrophiles and nucleophiles.

  • C4-Position (Nucleophilic): The C4 carbon is the most electron-rich site, making it the exclusive target for Electrophilic Aromatic Substitution (EAS) . The electron-donating methyl group at C3 further activates this position via hyperconjugation.

  • C5-Position (Acidic/Electrophilic): The C5 proton is the most acidic (pKa ~20–22 in THF) due to the inductive effect of the adjacent oxygen. Deprotonation here yields a stable heteroaryl lithium species. Conversely, the C5 carbon is susceptible to nucleophilic attack, often leading to ring cleavage.

  • N-O Bond (Labile): The weak N-O bond (

    
    55 kcal/mol) acts as a "chemical fuse." Under reducing conditions or UV irradiation, this bond cleaves, unmasking acyclic reactive intermediates.
    
Reactivity Map (Graphviz Visualization)

The following diagram illustrates the divergent pathways available from the parent scaffold.

ReactivityMap Start This compound (Core Scaffold) C4_EAS C4-Electrophilic Substitution (Nitration, Halogenation) Start->C4_EAS Electrophile (E+) C5_Lith C5-Lithiation (n-BuLi, -78°C) Start->C5_Lith Base (Li-R) Ring_Open Reductive Ring Opening (H2/Pd, Mo(CO)6) Start->Ring_Open Reduction Photo Photochemical Rearrangement (hv, UV) Start->Photo Isomerization Prod_Nitro 4-Nitro-3-methylisoxazole (Precursor to diamines) C4_EAS->Prod_Nitro Prod_Acid This compound-5-carboxylic acid (Drug Building Block) C5_Lith->Prod_Acid + CO2 Prod_Enone β-Amino Enones (Pyridine synthesis) Ring_Open->Prod_Enone

Caption: Divergent synthesis pathways from this compound. Colors indicate reaction type: Red (EAS), Green (Metalation), Yellow (Reduction).

Part 2: Critical Transformations & Protocols

C4-Functionalization: The Gateway to Bioactivity

Direct functionalization at C4 is the most reliable method for increasing molecular complexity. The resulting 4-substituted isoxazoles are ubiquitous in medicinal chemistry (e.g., Valdecoxib derivatives).

Protocol A: Regioselective Nitration

This reaction converts this compound into 3-methyl-4-nitroisoxazole , a critical intermediate that can be reduced to the amine for sulfonamide synthesis.

  • Mechanism: The nitronium ion (

    
    ) attacks the electron-rich C4. The C3-methyl group directs ortho (to itself), reinforcing the C4 selectivity.
    
  • Procedure:

    • Preparation: Dissolve this compound (1.0 equiv) in concentrated sulfuric acid (

      
      ) at 0°C.
      
    • Addition: Dropwise add fuming nitric acid (

      
      , 1.1 equiv) while maintaining the internal temperature below 10°C. Exotherm Warning: Rapid addition can lead to runaway thermal events.
      
    • Reaction: Stir at 60°C for 2 hours. Monitor by TLC (Ethyl Acetate/Hexane).

    • Workup: Pour onto crushed ice. The product, 3-methyl-4-nitroisoxazole, typically precipitates as a solid. Filter and wash with cold water.

    • Yield: Expect 75–85%.

    • Validation:

      
       NMR (CDCl3) shows the disappearance of the C4-H signal (approx. 6.0-6.5 ppm) and a downfield shift of the C5-H.
      
Protocol B: C4-Iodination (Suzuki-Miyaura Precursor)

Synthesis of 4-iodo-3-methylisoxazole allows for subsequent palladium-catalyzed cross-couplings.

  • Reagents: N-Iodosuccinimide (NIS), Trifluoroacetic acid (TFA).

  • Conditions: Reflux in Acetonitrile for 4 hours.

  • Note: The use of TFA catalyzes the generation of the electrophilic iodine species.

C5-Lithiation: Nucleophilic Functionalization

Unlike 3,5-dimethylisoxazole, which undergoes lateral lithiation at the C5-methyl group, the parent This compound lithiates directly at the C5-ring carbon . This distinction is crucial for designing synthesis routes.

  • Logic: The C5-H is significantly more acidic than the C3-methyl protons due to the inductive withdrawal of the adjacent oxygen atom.

  • Protocol:

    • Inert Atmosphere: Flame-dry a flask and purge with Argon.

    • Solvent: Dissolve this compound in anhydrous THF (0.2 M).

    • Deprotonation: Cool to -78°C (Dry ice/Acetone). Add n-Butyllithium (1.1 equiv) dropwise over 20 minutes.

    • Trapping: Stir for 30 minutes at -78°C. Add the electrophile (e.g.,

      
       gas for the carboxylic acid, or an aldehyde).
      
    • Quench: Warm to 0°C and quench with saturated

      
      .
      
  • Application: Reaction with

    
     yields This compound-5-carboxylic acid , a scaffold used in the synthesis of Leflunomide analogs.
    
Reductive Ring Opening (The "Masked" Strategy)

The N-O bond is the weakest link. Cleaving it transforms the cyclic isoxazole into an acyclic


-amino enone , which serves as a 1,3-dielectrophile for constructing pyridines or pyrimidines.

Comparison of Cleavage Methods:

MethodReagentProduct TypeKey Advantage
Catalytic Hydrogenation

, Pd/C, EtOH

-Amino Ketone
Mild, atom-economical.
Molybdenum Cleavage

, MeCN,


-Amino Enone
Preserves double bond geometry.
Iron Reduction

,

, EtOH

-Amino Ketone
Chemoselective in presence of other reducible groups.

Part 3: Medicinal Chemistry Applications[1]

Case Study: Sulfamethoxazole & Leflunomide Analogs

While Sulfamethoxazole is strictly derived from 3-amino-5-methylisoxazole, the This compound core is pivotal for "scaffold hopping" strategies where the amino group is replaced or relocated to alter metabolic stability.

  • Leflunomide Logic: The drug Leflunomide is an isoxazole that functions as a prodrug. Upon ring opening in vivo (metabolism), it forms the active malononitrilamide. This compound derivatives are explored to tune this ring-opening rate, balancing potency with duration of action.

Photochemical Rearrangement to Oxazoles

Under UV irradiation (254 nm), this compound rearranges to 5-methyloxazole via an acyl azirine intermediate. This is a powerful method to access oxazoles that are difficult to synthesize via cyclodehydration.

PhotoRearrangement Isox This compound Azirine Acyl Azirine (Intermediate) Isox->Azirine hv (254 nm) N-O Homolysis Oxazole 5-Methyloxazole Azirine->Oxazole Ring Expansion

Caption: Photochemical isomerization pathway via acyl azirine intermediate.

References

  • Lithiation of Five-Membered Heteroaromatic Compounds. Canadian Journal of Chemistry. Detailed study on the regioselectivity of lithiation in methyl-substituted isoxazoles.

  • Synthesis of 3-Methyl-4-nitroisoxazole. ChemicalBook. General procedure for the nitration of this compound using mixed acid.

  • Direct Nitration of Five-Membered Heterocycles. ResearchGate. Comparative study of nitration conditions for isoxazoles and pyrazoles.

  • Photochemical Rearrangement of Isoxazoles. NIH/PubMed. Investigation into the mechanism of isoxazole-to-oxazole photoisomerization.

  • Synthesis of 5-Methylisoxazole-4-carboxylic Acid Derivatives. Google Patents. Process chemistry describing the oxidation and functionalization of methylisoxazoles for drug synthesis.

The 3-Methylisoxazole Scaffold: Synthetic Regiocontrol and Therapeutic Utility in Epigenetics

[1]

Executive Summary

The This compound scaffold represents a privileged substructure in medicinal chemistry, distinct from its more ubiquitous isomer, the 5-methylisoxazole (found in Sulfamethoxazole and Leflunomide).[1] While often encountered as a byproduct in classical isoxazole synthesis, the 3-methyl regioisomer has emerged as a critical pharmacophore in epigenetic modulation , specifically as an acetyl-lysine (KAc) mimic in BET bromodomain inhibition.[1]

This guide analyzes the this compound moiety not merely as a structural spacer, but as a functional bioisostere capable of specific hydrophobic interactions and hydrogen bond acceptance.[1] It addresses the primary challenge in its deployment—synthetic regiocontrol —and provides validated protocols for its selective construction and application in modern drug discovery.

Chemical & Pharmacological Rationale[1][2][3][4][5][6]

Electronic and Steric Profile

The isoxazole ring is a five-membered heterocycle with a dipole moment of approximately 2.9 D.[1] The introduction of a methyl group at the C3 position alters the electronic landscape significantly compared to the C5 position.[1]

  • Weak Basicity: The ring nitrogen (N2) is a weak hydrogen bond acceptor (pKa of conjugate acid ~ -3.0).[1]

  • Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism, though ring opening can occur under strong reducing conditions (to form enaminoketones).

  • Bioisosterism: The this compound unit is a validated bioisostere for:

    • Carboxylic Acids: When substituted at C4/C5.

    • Cis-Amide Bonds: Mimicking the spatial arrangement of the

      
       linkage.[1]
      
    • Acetylated Lysine: The 3,5-dimethylisoxazole motif specifically mimics the acetyl group of lysine residues on histone tails.[1]

The "Methyl-Scan" Effect

In Structure-Activity Relationship (SAR) studies, shifting a methyl group from C5 to C3 often results in profound potency changes due to the alteration of the vector of the lone pair on N2 and the steric clash with the target protein's binding pocket.[1]

Table 1: Comparative Profile of Methylisoxazole Regioisomers

FeatureThis compound 5-Methylisoxazole
Primary Synthetic Source Controlled cycloaddition (e.g., alkynones)Classical Claisen condensation (often major product)
Key Drug Examples BET Inhibitors (e.g., JQ1 analogs), GPR139 Agonists Sulfamethoxazole, Leflunomide, Isocarboxazid
Pharmacophore Role KAc Mimic (Epigenetics), Steric wedgeSpacer, Amide bioisostere
Electronic Effect Methyl at C3 pushes electron density toward N2Methyl at C5 stabilizes the C-O bond

Core Therapeutic Applications

Epigenetics: The Acetyl-Lysine Mimic (BET Inhibition)

The most high-value application of the this compound scaffold is in the inhibition of Bromodomain and Extra-Terminal (BET) proteins (BRD2, BRD3, BRD4).[1]

  • Mechanism: BET bromodomains recognize acetylated lysine residues on histone tails.[2]

  • The Scaffold's Role: The 3,5-dimethylisoxazole moiety acts as a neutral, stable mimic of the acetyl-lysine side chain.[1] The 3-methyl group is crucial; it sits deep in the hydrophobic pocket of the bromodomain, mimicking the methyl of the acetyl group, while the ring nitrogen forms a conserved hydrogen bond with a key asparagine residue (Asn140 in BRD4).[1]

  • Impact: This scaffold enables the disruption of protein-protein interactions driving oncogene expression (e.g., c-Myc in AML and Multiple Myeloma).[1]

GPR139 Agonism (CNS Targets)

Recent large-scale screening identified this compound derivatives as potent agonists for GPR139 , an orphan receptor implicated in schizophrenia and motor control.[1]

  • SAR Insight: In a series of agonists, replacing the central ring with a standard oxazole or 5-methylisoxazole led to a loss of potency.[1] The This compound analog maintained high affinity (

    
     nM), suggesting a specific steric requirement at the receptor interface that only the C3-methyl could satisfy.[1]
    
Antibacterial & Antitubercular Agents

While 5-methylisoxazoles dominate this space (e.g., sulfonamides), This compound-4-carboxylic acid derivatives have demonstrated activity against Mycobacterium tuberculosis.[1] The 3-methyl variant often serves to alter the solubility and lipophilicity profile (

1

Synthetic Strategies & Regiocontrol[1]

The synthesis of this compound is non-trivial because the condensation of hydroxylamine (

5-methyl1
Protocol: Regioselective Synthesis of this compound-4-Carboxylates

To force the formation of the 3-methyl isomer, chemists must control the electrophilicity of the precursors.[1]

Method A: The Enamine Route (High Regiofidelity) This method utilizes an enamine intermediate to direct the nucleophilic attack of hydroxylamine.[1]

  • Step 1: React methyl acetoacetate with

    
    -dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone  intermediate.[1]
    
  • Step 2: Treat the enaminone with hydroxylamine hydrochloride in ethanol.

  • Result: The nitrogen of hydroxylamine attacks the carbon attached to the dimethylamino group (C5 equivalent), forcing the oxygen to close on the carbonyl (C3 equivalent).[1]

    • Yield: >85%[1][3][4][5][6]

    • Selectivity: >95:5 favoring This compound .[1][5]

Method B: Alkyne Cycloaddition (Click Chemistry) For 3,5-disubstituted systems where the 3-methyl is required:

  • Reagents: Nitroethane (precursor to nitrile oxide) + Terminal Alkyne.

  • Conditions: Dehydration of nitroethane in situ (using

    
     or 
    
    
    ) generates the acetonitrile oxide (
    
    
    ).[1]
  • Reaction: [3+2] Cycloaddition with an alkyne.

  • Outcome: Exclusively yields the This compound derivative.[1]

Visualizations

Diagram: Synthetic Regiocontrol Logic

The following diagram illustrates the divergent pathways to 3-methyl vs. 5-methyl isomers.

Gcluster_0Regioselectivity SwitchPrecursor1,3-Dicarbonyl(Acetoacetate)Path1Direct Condensation(Kinetic Control)Precursor->Path1 + NH2OH (Basic pH)Path2Enamine / Nitrile Oxide(Directed Synthesis)Precursor->Path2 + DMF-DMAor Nitroethane routeNH2OHHydroxylamine(NH2OH)Prod55-Methylisoxazole(Major Product)(e.g., Leflunomide)Path1->Prod5Prod3This compound(Target Scaffold)(e.g., BET Inhibitors)Path2->Prod3

Caption: Divergent synthetic pathways. Direct condensation favors the 5-methyl isomer, while enamine or nitrile oxide routes selectively yield the 3-methyl scaffold.[1]

Diagram: BET Bromodomain Binding Mode

This diagram visualizes the "Lock and Key" mechanism where the 3-methyl group is essential.[1]

BETScaffold3,5-DimethylisoxazolePharmacophorePocketBromodomain PocketHydrophobic CleftScaffold->Pocket3-Methyl Group(Acetyl Mimic)Asn140Asn140 Residue(H-Bond Donor)Scaffold->Asn140WaterConserved WaterNetworkScaffold->WaterSolvent Bridge

Caption: Mechanistic basis of BET inhibition. The 3-methyl group occupies the acetyl-lysine pocket, while the ring nitrogen anchors the molecule via Hydrogen bonding.[1]

Experimental Protocol: General Synthesis of this compound-4-Carboxylic Acid

Objective: Synthesis of the core scaffold from ethyl acetoacetate with high regioselectivity.

  • Reagents: Ethyl acetoacetate (1.0 eq),

    
    -Dimethylformamide dimethyl acetal (1.1 eq), Hydroxylamine hydrochloride (1.1 eq), Ethanol (Solvent).
    
  • Enamine Formation:

    • Charge a reaction vessel with ethyl acetoacetate and DMF-DMA.[1]

    • Reflux for 2 hours. Monitor by TLC for disappearance of starting material.

    • Concentrate in vacuo to obtain the crude enaminone (red/orange oil).

  • Cyclization:

    • Dissolve the crude enaminone in Ethanol.

    • Add Hydroxylamine hydrochloride.

    • Reflux for 1-2 hours.[1]

  • Workup:

    • Remove solvent under reduced pressure.

    • Partition residue between water and ethyl acetate.

    • Wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from Hexane/EtOAc.

  • Validation:

    • 1H NMR (CDCl3): Look for the C5-H singlet around

      
       8.5-9.0 ppm and the C3-Methyl singlet around 
      
      
      2.3-2.5 ppm.[1] (Note: In 5-methylisoxazole, the C4-H appears upfield, and the methyl shift differs).[1]

References

  • Regioselective Synthesis of Isoxazoles: Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Royal Society of Chemistry.

  • BET Bromodomain Inhibition: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry (NIH).

  • GPR139 Agonists: Ultra-large virtual screening unveils potent agonists of the neuromodulatory orphan receptor GPR139. Nature Structural & Molecular Biology.

  • Scaffold Properties: this compound-4-carboxylic acid, 98% Chemical Properties.[1][5][6] Thermo Fisher Scientific.

  • Bioactivation Risks: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[7] Chemical Research in Toxicology.

An In-depth Technical Guide to the Physicochemical Properties of 3-Methylisoxazole and its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents. The substitution pattern on this heterocyclic system profoundly influences its physicochemical properties, which in turn govern its pharmacokinetic and pharmacodynamic behavior. This technical guide provides an in-depth analysis of the core physicochemical properties of 3-methylisoxazole and its positional isomers, 4-methylisoxazole and 5-methylisoxazole. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes theoretical principles with practical experimental methodologies. We explore the nuances of acidity (pKa), lipophilicity (logP), solubility, and thermal properties, explaining how the seemingly minor shift of a single methyl group can impact these critical parameters. Furthermore, this guide presents detailed, field-proven protocols for the experimental determination of these properties, grounding theoretical knowledge in practical application.

Introduction: The Significance of the Methylisoxazole Scaffold

Isoxazoles are five-membered heterocyclic compounds containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic character, making the isoxazole ring a versatile building block in drug design. It can act as a bioisosteric replacement for other functional groups, engage in hydrogen bonding via its nitrogen atom, and serve as a stable aromatic core.[1] A multitude of drugs, including the anti-inflammatory agent leflunomide and the antibiotic sulfamethoxazole, feature the isoxazole moiety, highlighting its therapeutic relevance.[1][2]

The simplest substituted isoxazoles, the methylisoxazoles, provide a fundamental system for understanding structure-property relationships. The position of the methyl group—an electron-donating substituent—on the isoxazole ring creates three distinct isomers: this compound, 4-methylisoxazole, and 5-methylisoxazole. Understanding the distinct physicochemical profile of each isomer is a critical first step in the rational design of more complex, biologically active molecules. This guide will dissect these differences, providing both the data and the experimental context needed for informed decision-making in a research and development setting.

Molecular Structure and Isomerism

The core structures of the three positional isomers of methylisoxazole are presented below. Each isomer shares the same molecular formula (C₄H₅NO) and molecular weight (83.09 g/mol ), but the spatial arrangement of the methyl group relative to the heteroatoms results in distinct electronic distributions and steric profiles.[3][4]

  • This compound: The methyl group is adjacent to the nitrogen atom.

  • 4-Methylisoxazole: The methyl group is positioned on the carbon atom between the two heteroatoms.

  • 5-Methylisoxazole: The methyl group is adjacent to the oxygen atom.[4]

Core Physicochemical Properties: A Comparative Analysis

A molecule's journey through the body is dictated by its physicochemical properties. Parameters such as pKa, logP, and solubility are not mere data points; they are predictors of absorption, distribution, metabolism, and excretion (ADME). In this section, we compare the key properties of the methylisoxazole isomers, discussing the underlying chemical principles that drive the observed differences.

It is a critical field insight to note that while extensive data exists for complex isoxazole derivatives, experimentally determined values for the parent methylisoxazole isomers are sparse in readily accessible literature. Therefore, this guide utilizes high-quality computed values where necessary, clearly indicating their theoretical nature.

Acidity and Basicity (pKa)

The pKa value is essential for predicting the ionization state of a drug at a given pH, which profoundly affects its solubility and ability to cross biological membranes.[5] For the methylisoxazole isomers, the relevant pKa pertains to the protonation of the sp²-hybridized nitrogen atom, meaning these molecules act as weak bases. The electron-donating nature of the methyl group is expected to increase the basicity (raise the pKa) of the nitrogen compared to unsubstituted isoxazole. The magnitude of this effect depends on the methyl group's position.

Lipophilicity (logP)

The partition coefficient (logP) is the measure of a compound's differential solubility in a biphasic system of a non-polar solvent (typically n-octanol) and water. It is a cornerstone of drug design, quantifying a molecule's lipophilicity or hydrophobicity. A balanced logP is crucial for oral absorption and cell membrane permeability.[5]

The calculated logP (XLogP3) values provide a reliable estimate for comparing the isomers.

Isomer Molecular Formula Molecular Weight ( g/mol ) Computed logP (XLogP3) Data Source
This compoundC₄H₅NO83.090.8PubChem[3]
4-MethylisoxazoleC₄H₅NO83.09N/A-
5-MethylisoxazoleC₄H₅NO83.090.5PubChem[4]

The data suggests that both 3- and 5-methylisoxazole are moderately lipophilic. The slightly lower logP of the 5-methyl isomer compared to the 3-methyl isomer may be attributed to subtle changes in the molecule's polarity and interaction with water, influenced by the proximity of the methyl group to the ring oxygen versus the nitrogen.

Aqueous Solubility

Solubility is a critical property that can be a major hurdle in drug development. It is fundamentally important for ensuring that a drug can be formulated effectively and achieve sufficient concentration at its site of action.[6] Two key types of solubility are measured:

  • Kinetic Solubility: A high-throughput measurement of how quickly a compound precipitates from a solution when diluted from a DMSO stock into an aqueous buffer. It is used for early-stage screening.[7][8]

  • Thermodynamic Solubility: The true equilibrium solubility of a compound, measured from a saturated solution. It is a more time-consuming but definitive measurement used in later-stage development.[9][10]

Specific experimental solubility data for the parent methylisoxazoles is not available. However, based on their low molecular weight and computed logP values below 1.0, they are expected to have reasonable aqueous solubility. The presence of the nitrogen atom allows for hydrogen bonding with water, which aids dissolution.

Thermal Properties (Boiling Point)

Boiling points reflect the strength of intermolecular forces. For the methylisoxazole isomers, the primary forces are London dispersion forces and dipole-dipole interactions arising from the polar C-N, C-O, and N-O bonds within the ring. While specific, experimentally verified boiling points for all three isomers are difficult to consolidate from the literature, they are expected to be similar, with minor variations due to differences in their dipole moments.

Experimental Determination of Physicochemical Properties

Synthesizing accurate and reproducible data is the bedrock of scientific integrity. This section provides validated, step-by-step protocols for the experimental determination of pKa, logP, and solubility. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.

Protocol: pKa Determination by Potentiometric Titration

Potentiometric titration is a highly precise method for determining pKa values.[11] It relies on monitoring pH changes as a titrant of known concentration is added to the sample solution.

Principle: The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the steepest portion of the titration curve.

G cluster_prep Sample & System Preparation cluster_titration Titration cluster_analysis Data Analysis p1 Calibrate pH meter with standard buffers (pH 4, 7, 10) p2 Prepare carbonate-free 0.1 M HCl and 0.1 M NaOH p1->p2 p3 Accurately weigh ~5 mg of methylisoxazole isomer p2->p3 p4 Dissolve sample in a known volume of water (or water/co-solvent mix) p3->p4 t1 Place sample under gentle stirring with pH probe immersed p4->t1 t2 Add titrant (e.g., HCl) in small, precise increments t1->t2 t3 Record pH and volume of titrant added after each increment t2->t3 a1 Plot pH vs. Volume of titrant t3->a1 a2 Calculate the first derivative (ΔpH/ΔV) to find the equivalence point a1->a2 a3 Determine the pH at half the equivalence point volume a2->a3 a4 pH at 1/2 equivalence point = pKa a3->a4

Caption: Workflow for pKa determination via potentiometric titration.

  • System Calibration: Calibrate the potentiometer using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure accuracy.[12]

  • Titrant Preparation: Prepare standardized solutions of 0.1 M HCl (for titrating a base) and 0.1 M NaOH. Use freshly boiled, deionized water to minimize dissolved CO₂, which can interfere with the titration of bases.[11]

  • Sample Preparation: Accurately weigh a sufficient quantity of the methylisoxazole isomer to achieve a final concentration of approximately 1-10 mM. Dissolve it in a known volume of deionized water.

    • Causality: This concentration range is high enough to produce a clear inflection point in the titration curve but low enough to ensure complete dissolution.[11] If solubility is limited, a co-solvent like methanol may be used, but the pKa will be for that specific solvent system.

  • Titration: Place the sample vessel on a magnetic stirrer, immerse the calibrated pH electrode, and begin gentle stirring. Add the standardized HCl titrant in small, precise increments (e.g., 0.02 mL). Allow the pH reading to stabilize before recording the pH and the total volume of titrant added.

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The equivalence point is the point of maximum slope, which can be identified precisely by plotting the first derivative of the curve (ΔpH/ΔV vs. V). The pKa is equal to the pH at the volume corresponding to 50% of the equivalence point volume.

Protocol: logP Determination by Shake-Flask Method (OECD 107)

The shake-flask method is the traditional "gold standard" for logP determination. It involves directly measuring the concentration of a solute in two immiscible liquid phases at equilibrium.

Principle: A known amount of the compound is dissolved in a biphasic system of n-octanol and water. After equilibration, the concentration in each phase is measured, and the partition coefficient is calculated as P = [Organic] / [Aqueous].[13]

G cluster_prep System Preparation cluster_exp Partitioning Experiment cluster_analysis Analysis & Calculation p1 Pre-saturate n-octanol with water and water with n-octanol p2 Prepare a stock solution of the isomer in n-octanol p1->p2 e1 Combine known volumes of pre-saturated n-octanol and water p2->e1 e2 Add a small aliquot of the stock solution e1->e2 e3 Shake vigorously at a constant temperature (e.g., 25°C) until equilibrium is reached (e.g., 24h) e2->e3 e4 Centrifuge to ensure complete phase separation e3->e4 a1 Carefully sample the aqueous and organic phases e4->a1 a2 Determine concentration in each phase via analytical method (e.g., HPLC-UV) a1->a2 a3 Calculate P = [Octanol] / [Water] a2->a3 a4 Calculate logP = log10(P) a3->a4

Caption: Workflow for logP determination via the shake-flask method.

  • Phase Preparation: Pre-saturate the n-octanol with water and the water (typically a buffer like PBS, pH 7.4) with n-octanol by mixing them overnight and then separating the phases.

    • Causality: This step is critical to prevent volume changes during the experiment due to the mutual solubility of the two solvents, which would alter the final concentrations.

  • Sample Addition: Add the methylisoxazole isomer to a vessel containing known volumes of the pre-saturated n-octanol and water. The amount added should not exceed the solubility limit in either phase.

  • Equilibration: Seal the vessel and shake it at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium. This can take several hours.

  • Phase Separation: Centrifuge the vessel to ensure a clean and complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the isomer in each aliquot using a suitable analytical technique, such as HPLC-UV, creating a calibration curve for accurate quantification.

  • Calculation: Calculate the partition coefficient P as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The final result is expressed as log₁₀(P).

Protocol: Aqueous Solubility Measurement (Kinetic Method)

This high-throughput method is ideal for early discovery when compound availability is low. It measures the solubility of a compound precipitating out of an aqueous buffer.

Principle: A concentrated stock solution of the compound in DMSO is serially diluted into an aqueous buffer. After a short incubation period, any precipitate is removed by filtration, and the concentration of the remaining dissolved compound is determined.[7]

G cluster_prep Preparation cluster_exp Solubilization & Incubation cluster_analysis Filtration & Analysis p1 Prepare 10 mM stock solution of isomer in 100% DMSO e1 Add small volume of DMSO stock to buffer wells (final DMSO conc. ~1-2%) p1->e1 p2 Dispense aqueous buffer (e.g., PBS, pH 7.4) into a 96-well filter plate p2->e1 e2 Seal plate and shake at room temperature for 2 hours e1->e2 a1 Filter the solution into a collection plate via vacuum or centrifugation e2->a1 a2 Quantify concentration in the filtrate using HPLC-UV or LC-MS/MS a1->a2 a3 Compare filtrate concentration to standards to determine solubility a2->a3

Caption: Workflow for a 96-well plate-based kinetic solubility assay.

  • Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of the methylisoxazole isomer in 100% DMSO.

  • Assay Plate Preparation: Add aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the wells of a 96-well filter plate.

  • Compound Addition: Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the target concentration (e.g., 100 µM) and a low final percentage of DMSO.

    • Causality: Keeping the final DMSO concentration low (typically ≤2%) is crucial, as higher concentrations of the organic co-solvent can artificially inflate the measured solubility.[9]

  • Incubation: Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours) to allow for precipitation to occur.[9]

  • Filtration: Place the filter plate on top of a collection plate and apply a vacuum or centrifuge to separate the soluble fraction (filtrate) from any precipitate.

  • Quantification: Analyze the concentration of the compound in the filtrate using a sensitive method like LC-MS/MS, comparing the result against a calibration curve prepared by diluting the DMSO stock in a mixture of buffer and an organic solvent (e.g., acetonitrile) to prevent precipitation of the standards.[7] The resulting concentration is the kinetic solubility.

Conclusion

The physicochemical properties of the methylisoxazole isomers—this compound, 4-methylisoxazole, and 5-methylisoxazole—provide a foundational understanding of structure-property relationships within this vital heterocyclic class. While seemingly simple, the positional change of a single methyl group influences electronic distribution and molecular properties, leading to distinct profiles in lipophilicity and basicity. This guide has synthesized the available data, highlighting the moderate lipophilicity and expected aqueous solubility that make this scaffold an attractive starting point for drug design.

Of equal importance is the rigorous and validated experimental determination of these properties. The protocols detailed herein for measuring pKa, logP, and solubility represent industry-standard methodologies that provide the reliable, high-quality data necessary to advance drug discovery programs. By understanding both the properties themselves and the robust methods used to measure them, researchers can make more informed decisions, leading to the design of safer and more effective therapeutic agents.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties of 4-Methylisoxazole-5-Carboxylic Acid for Synthesis. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Available at: [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Available at: [Link]

  • ResearchGate. (n.d.). 5-Methylisoxazole-4-carboxylic acid. Available at: [Link]

  • ResearchGate. (n.d.). Calculated logP values for investigated compounds. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylisoxazole. PubChem Compound Database. Available at: [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-methylisoxazole. PubChem Compound Database. Available at: [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Available at: [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

  • Avdeef, A. (2012). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. Available at: [Link]

  • Protocols.io. (2025). In-vitro Thermodynamic Solubility. Available at: [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-methyl-. PubChem Compound Database. Available at: [Link]

  • Evotec. (n.d.). Thermodynamic Solubility Assay. Available at: [Link]

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

Sources

Methodological & Application

1H and 13C NMR assignment for 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Definitive Structural Assignment of 3-Methylisoxazole via 1H and 13C NMR Spectroscopy

Abstract

This protocol outlines the comprehensive nuclear magnetic resonance (NMR) characterization of This compound (CAS: 30842-90-1). Isoxazole regioisomers, particularly 3-methyl vs. 5-methyl derivatives, often present assignment challenges due to overlapping chemical shift ranges. This guide provides a self-validating methodology using 1D (


H, 

C) and 2D (HSQC, HMBC, NOESY) NMR techniques to unambiguously assign the structure. We demonstrate that the methyl group's long-range correlation to the quaternary carbon at position 3 is the definitive spectral fingerprint.

Introduction & Strategic Importance

The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters in drugs like Valdecoxib (COX-2 inhibitor) and Leflunomide (DMARD).

In synthetic workflows, the cycloaddition of hydroxylamine to alkynones often yields a mixture of This compound and 5-methylisoxazole . Misassignment of these regioisomers can lead to costly late-stage failures in Structure-Activity Relationship (SAR) studies.

The Analytical Challenge:

  • Proton Similarity: Both isomers possess a methyl singlet and two aromatic protons with similar coupling constants (

    
     Hz).
    
  • Carbon Ambiguity: The chemical shifts of C-3 and C-5 often lie within a narrow window (155–170 ppm).

This protocol establishes a logic-gated assignment workflow to distinguish these isomers with 100% confidence.

Experimental Protocol

Sample Preparation
  • Solvent: Chloroform-

    
     (CDCl
    
    
    
    , 99.8% D) is the standard solvent. It minimizes exchange broadening of potential impurities and provides a sharp reference signal.
  • Concentration: Dissolve 10–15 mg of analyte in 0.6 mL of solvent.

  • Tube: High-precision 5 mm NMR tube (e.g., Wilmad 507-PP) to ensure optimal shimming.

Instrument Parameters (400 MHz or higher recommended)
  • Temperature: 298 K (25 °C).

  • Pulse Sequences:

    • 
      H (zg30):  30° pulse, 1 s relaxation delay (D1), 64k points.
      
    • 
      C (zgpg30):  Power-gated proton decoupling, 2 s relaxation delay to allow quaternary carbon relaxation.
      
    • DEPT-135: To distinguish CH/CH

      
       (positive) from CH
      
      
      
      (negative) and C_quat (null).
    • gHMBCAD: Gradient-selected Heteronuclear Multiple Bond Correlation optimized for

      
       Hz.
      

Results & Discussion: The Assignment Logic

H NMR Analysis

The proton spectrum of this compound in CDCl


 exhibits three distinct signals.
  • H-5 (The Deshielded Doublet): Resonates downfield at ~8.35 ppm .

    • Mechanism:[1] Located adjacent to the ring oxygen, H-5 experiences significant inductive deshielding.

    • Multiplicity: Doublet (

      
      ) with a characteristic coupling constant 
      
      
      
      Hz.
  • H-4 (The Shielded Doublet): Resonates upfield at ~6.25 ppm .

    • Mechanism:[1] Located at the

      
      -position relative to the oxygen, it is more shielded.
      
    • Multiplicity: Doublet (

      
      ), coupling to H-5.
      
  • Methyl Group (CH

    
    ):  Resonates at ~2.30 ppm .
    
    • Multiplicity: Appears as a singlet (

      
      ), though high-resolution scans may show fine allylic coupling to H-4.
      
C NMR Analysis

The carbon spectrum is critical for identifying the backbone.

  • C-4 (CH): ~103.8 ppm . High-field shift characteristic of the C-4 position in isoxazoles.

  • C-5 (CH): ~158.5 ppm . Deshielded by the adjacent oxygen.

  • C-3 (Quaternary): ~160.2 ppm .

    • Differentiation: C-3 and C-5 are chemically close. However, DEPT-135 will show C-5 as a positive peak (CH) and C-3 will be absent (Quaternary). This is the first checkpoint for validation.

  • Methyl Carbon: ~11.4 ppm .

2D NMR: The "Self-Validating" Evidence

To prove the methyl is at position 3 (and not 5), we rely on HMBC (Heteronuclear Multiple Bond Correlation).

  • The "Smoking Gun" Correlation:

    • The Methyl protons (~2.30 ppm) will show a strong 2-bond correlation (

      
      )  to the quaternary C-3  (~160 ppm).
      
    • They will also show a weak 3-bond correlation (

      
      )  to C-4  (~103 ppm).
      
    • Crucially: If the molecule were 5-methylisoxazole , the methyl protons would correlate to C-5 (a CH carbon, ~169 ppm in that isomer) and C-4 .

    • Observation: The methyl correlates to a quaternary carbon, proving it is attached to C-3.

Data Summary Table

PositionAtom Type

(ppm)
Multiplicity (

in Hz)

(ppm)
DEPT-135 PhaseHMBC Correlations (from Proton)
3 C (Quat)160.2 Null
3-Me CH

2.30

11.4 Positive (+)C-3 (strong), C-4 (weak)
4 CH6.25

(1.7)
103.8 Positive (+)C-3, C-5
5 CH8.35

(1.7)
158.5 Positive (+)C-4, C-3

Note: Chemical shifts are referenced to TMS (0.00 ppm) in CDCl


. Values may vary by ±0.05 ppm depending on concentration.

Visualization: Assignment Workflow

The following diagram illustrates the logical flow for assigning the structure and distinguishing it from its regioisomer.

NMR_Assignment_Workflow Start Start: Unknown Isoxazole Sample H1_Spec 1H NMR Spectrum (CDCl3) Start->H1_Spec H1_Analysis Analyze Multiplicity & Shift Obs: 2 Doublets + 1 Singlet H1_Spec->H1_Analysis Decision1 Identify Ring Protons H1_Analysis->Decision1 H5_Assign H-5: ~8.35 ppm (Alpha to Oxygen) Decision1->H5_Assign Downfield H4_Assign H-4: ~6.25 ppm (Beta to Oxygen) Decision1->H4_Assign Upfield C13_Spec 13C NMR + DEPT-135 H5_Assign->C13_Spec H4_Assign->C13_Spec Decision2 Distinguish C3 vs C5 C13_Spec->Decision2 C5_Path C-5 (~158 ppm) Appears in DEPT (CH) Decision2->C5_Path C3_Path C-3 (~160 ppm) Vanishes in DEPT (Quaternary) Decision2->C3_Path HMBC_Step 2D HMBC Experiment (The Validator) C5_Path->HMBC_Step C3_Path->HMBC_Step Final_Proof Methyl Protons correlate to Quaternary C-3 HMBC_Step->Final_Proof Result Confirmed Structure: This compound Final_Proof->Result

Figure 1: Logic-gated workflow for the unambiguous NMR assignment of this compound.

Troubleshooting & Tips

  • Solvent Peaks: In CDCl

    
    , the residual solvent peak appears at 7.26 ppm  (
    
    
    
    H) and 77.16 ppm (
    
    
    C). Ensure these do not overlap with aromatic signals.
  • Water Content: Hygroscopic isoxazoles may contain water (~1.56 ppm in CDCl

    
    ). Dry the sample or use a distinct solvent (e.g., DMSO-
    
    
    
    ) if the water peak obscures the methyl group (though unlikely here as Me is ~2.3 ppm).
  • Coupling Resolution: The

    
     coupling (~1.7 Hz) is small. Ensure the magnet is well-shimmed. If the doublets appear as broad singlets, re-shim or apply a window function (Gaussian multiplication) during processing to enhance resolution.
    

References

  • Baumstark, A. L., et al. "Isoxazole Chemistry. 13C NMR Spectra of Isoxazoles." Journal of Heterocyclic Chemistry, vol. 17, no. 3, 1980, pp. 587-591.

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." SDBS No. 2883 (Isoxazole derivatives).

  • Reich, H. J. "Structure Determination Using Spectroscopic Methods."[2] University of Wisconsin-Madison, Chemistry 605.[2]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. 7th Edition, Wiley, 2005. (Standard text for coupling constants and shift prediction).

Sources

Application Note: Elucidating the Functional Group Landscape of 3-Methylisoxazole via Fourier-Transform Infrared (FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 3-Methylisoxazole and the Role of Vibrational Spectroscopy

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The isoxazole ring system is a key structural motif in a variety of pharmacologically active agents, exhibiting antibacterial, anti-inflammatory, and anti-tumor properties.[1][2] The precise arrangement of functional groups within this molecule dictates its chemical reactivity and biological activity. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule's constituent bonds. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of FTIR spectroscopy for the qualitative analysis of this compound, focusing on the identification and interpretation of its key functional groups.

Theoretical Framework: Vibrational Modes of this compound

The infrared spectrum of this compound is characterized by a series of absorption bands, each corresponding to a specific molecular vibration. The frequency of these vibrations is determined by the masses of the atoms involved, the bond strength, and the overall molecular geometry. The vibrational modes of this compound can be broadly categorized into stretching and bending vibrations of its primary functional groups: the isoxazole ring, the methyl group, and the C-H bonds of the ring.

The isoxazole ring itself gives rise to a complex set of vibrations. The C=N and C=C stretching vibrations within the ring are expected to produce characteristic bands in the fingerprint region of the IR spectrum. Furthermore, the C-O-N linkage will have its own unique stretching and bending modes. The attached methyl group will exhibit characteristic symmetric and asymmetric C-H stretching and bending vibrations. The aromatic C-H bonds on the isoxazole ring will also have distinct stretching and out-of-plane bending absorptions.

Data Presentation: Expected Vibrational Frequencies

The following table summarizes the expected vibrational modes for this compound and their corresponding approximate wavenumber ranges based on data from related isoxazole compounds and general IR correlation tables.[3]

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Isoxazole Ring C-HC-H Stretch3100 - 3000Medium
Methyl Group (CH₃)Asymmetric C-H Stretch2960 - 2925Medium to Strong
Methyl Group (CH₃)Symmetric C-H Stretch2870 - 2850Medium
Isoxazole RingC=N Stretch1650 - 1550Medium to Strong
Isoxazole RingC=C Stretch1600 - 1475Medium to Strong
Methyl Group (CH₃)Asymmetric C-H Bend1470 - 1435Medium
Methyl Group (CH₃)Symmetric C-H Bend1380 - 1365Medium
Isoxazole RingRing Breathing/Stretching1400 - 1000Medium to Strong
Isoxazole Ring C-OC-O Stretch1250 - 1020Strong
Isoxazole Ring C-HOut-of-Plane C-H Bend900 - 675Strong

Experimental Protocol: FTIR Analysis of Liquid this compound

This protocol outlines the steps for acquiring a high-quality FTIR spectrum of this compound, which is a liquid at room temperature. The transmission method using salt plates is a common and effective technique for liquid samples.[4]

Materials and Equipment:
  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Demountable liquid cell with potassium bromide (KBr) or sodium chloride (NaCl) windows

  • Pasteur pipette

  • This compound sample

  • Volatile solvent for cleaning (e.g., dichloromethane or isopropanol)

  • Lens tissue

Step-by-Step Methodology:
  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

    • Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

    • Collect a background spectrum. This will be automatically subtracted from the sample spectrum.

  • Sample Preparation:

    • Using a clean, dry Pasteur pipette, place a small drop of this compound onto the center of one of the salt plates.[4]

    • Carefully place the second salt plate on top of the first, gently rotating it to create a thin, uniform liquid film between the plates.[4] The sample should be free of air bubbles.

  • Spectral Acquisition:

    • Place the assembled salt plates into the sample holder in the FTIR spectrometer's sample compartment.

    • Acquire the FTIR spectrum. A typical measurement consists of 16 to 32 co-added scans at a resolution of 4 cm⁻¹.

  • Data Processing and Analysis:

    • The acquired spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Identify and label the major absorption peaks.

    • Compare the observed peak positions with the expected frequencies in the table above and with reference spectra to confirm the identity and purity of the sample.

  • Cleaning:

    • Disassemble the salt plates and clean them thoroughly with a volatile solvent and lens tissue.[4] Store the plates in a desiccator to prevent damage from moisture.

Visualization: FTIR Analysis Workflow

The following diagram illustrates the logical workflow for the FTIR analysis of this compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_analysis Data Analysis & Interpretation start Start: Obtain this compound Sample prep_sample Prepare Liquid Film on Salt Plates start->prep_sample background Collect Background Spectrum prep_sample->background acquire Acquire Sample Spectrum background->acquire process Process Spectrum (Baseline Correction, etc.) acquire->process identify Identify and Label Peaks process->identify compare Compare with Reference Data identify->compare interpret Interpret Functional Groups compare->interpret finish End interpret->finish Final Report

Sources

Application Note: Elucidating the Mass Spectrometry Fragmentation Pattern of 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed analysis of the anticipated electron ionization (EI) mass spectrometry fragmentation pattern of 3-Methylisoxazole. Due to the limited availability of published spectra for this specific compound, this note synthesizes established fragmentation principles for isoxazole and related heterocyclic compounds to propose a theoretical fragmentation pathway. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and analytical chemistry, offering insights into the expected mass spectral behavior of this compound and a foundational protocol for its experimental verification.

Introduction: The Significance of this compound

This compound is a heterocyclic compound featuring a five-membered isoxazole ring substituted with a methyl group. The isoxazole motif is a critical pharmacophore in numerous pharmaceutical agents, valued for its role in modulating biological activity and metabolic stability. A thorough understanding of its mass spectrometric behavior is paramount for its identification in complex matrices, for metabolic profiling, and for quality control in synthetic processes. Electron ionization mass spectrometry (EI-MS) is a powerful tool for structural elucidation of such volatile, small molecules, providing a reproducible fragmentation pattern that serves as a chemical fingerprint.

Theoretical Fragmentation Pattern of this compound

The fragmentation of isoxazole derivatives under electron ionization is primarily dictated by the inherent instability of the N-O bond, which is the weakest bond in the ring system. The subsequent fragmentation cascade involves a series of rearrangements and bond cleavages, influenced by the position of substituents. For this compound (C₄H₅NO, Molecular Weight: 83.04 g/mol ), the following fragmentation pathways are proposed based on the analysis of related structures.[1]

Upon electron impact, the this compound molecule will lose an electron to form the molecular ion [M]•+ at m/z 83. The subsequent fragmentation is expected to proceed through several key pathways:

  • Initial Ring Cleavage: The primary fragmentation event is anticipated to be the cleavage of the weak N-O bond, leading to a vinyl-substituted nitrile oxide radical cation or a related open-chain intermediate.

  • Loss of Acetonitrile (CH₃CN): A common fragmentation pathway for isoxazoles with a methyl group at the 3-position is the rearrangement and subsequent loss of a neutral acetonitrile molecule. This would result in a fragment ion at m/z 42.

  • Loss of Carbon Monoxide (CO): Competitive with the loss of acetonitrile, the expulsion of a carbon monoxide molecule is another characteristic fragmentation of isoxazole rings.[1] This would lead to a fragment ion at m/z 55.

  • Formation of the Acylium Ion: Cleavage of the ring can also lead to the formation of a stable acetyl cation ([CH₃CO]⁺) at m/z 43, which is often a prominent peak for compounds containing an acetyl moiety or a substructure that can rearrange to form it.

Proposed Major Fragment Ions

The table below summarizes the predicted major fragment ions for this compound under EI-MS. The relative abundances are hypothetical and would need to be confirmed by experimental data.

m/zProposed FormulaProposed Structure/IdentityNotes
83[C₄H₅NO]•+Molecular IonThe intact molecule minus one electron.
55[C₃H₅N]•+[M - CO]•+Resulting from the loss of carbon monoxide.
43[C₂H₃O]+Acetyl CationA stable acylium ion.
42[C₂H₂O]•+[M - CH₃CN]•+Resulting from the loss of acetonitrile.
Proposed Fragmentation Pathways

The following diagram illustrates the proposed major fragmentation pathways of this compound upon electron ionization.

Fragmentation_Pathway M This compound [M]•+ m/z = 83 F55 [M - CO]•+ m/z = 55 M->F55 - CO F43 [CH₃CO]+ m/z = 43 M->F43 Rearrangement & Cleavage F42 [M - CH₃CN]•+ m/z = 42 M->F42 - CH₃CN

Caption: Proposed EI-MS fragmentation of this compound.

Experimental Protocol: GC-MS Analysis of this compound

This section provides a detailed, step-by-step methodology for the acquisition of the electron ionization mass spectrum of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound (≥98% purity)

  • Methanol (HPLC grade) or other suitable volatile solvent

  • GC-MS grade helium (carrier gas)

  • Autosampler vials with inserts

Instrumentation
  • A gas chromatograph equipped with a split/splitless injector and a capillary column (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).

  • A mass spectrometer with an electron ionization source and a quadrupole or ion trap mass analyzer.

Sample Preparation
  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by serial dilution in methanol.

  • Transfer the working solution to an autosampler vial.

GC-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Gas Chromatograph Parameters:

ParameterValue
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1 ratio)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial: 50 °C, hold for 1 min
Ramp: 10 °C/min to 250 °C
Hold: 5 min at 250 °C

Mass Spectrometer Parameters:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Scan Range m/z 35-200
Scan Rate 2 scans/sec
Solvent Delay 3 minutes
Data Analysis and Interpretation
  • Acquire the total ion chromatogram (TIC) and identify the peak corresponding to this compound.

  • Extract the mass spectrum for the this compound peak.

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the proposed fragmentation pattern and with library spectra (e.g., NIST, Wiley) if available.

Workflow for Experimental Verification

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare 10 µg/mL This compound in Methanol B Inject 1 µL into GC-MS A->B C Separation on Capillary Column B->C D Ionization (70 eV EI) & Mass Analysis C->D E Extract Mass Spectrum from TIC D->E F Identify Molecular Ion & Fragment Ions E->F G Compare with Theoretical Pattern F->G

Caption: Workflow for GC-MS analysis of this compound.

Conclusion

This application note provides a scientifically grounded, albeit theoretical, framework for understanding the electron ionization mass spectrometry fragmentation pattern of this compound. The proposed fragmentation pathways, centered around the initial cleavage of the N-O bond followed by losses of stable neutral molecules such as acetonitrile and carbon monoxide, are consistent with the known behavior of isoxazole derivatives. The detailed experimental protocol for GC-MS analysis offers a clear and robust method for obtaining an experimental spectrum, which can then be used to validate and refine the theoretical model presented here. This work serves as a practical guide for researchers requiring the identification and structural confirmation of this compound in their analytical workflows.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • PubChem Compound Summary for CID 96098, this compound. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry of Heterocyclic Compounds. Porter, Q. N. (1985). John Wiley & Sons.
  • The Wiley Registry of Mass Spectral Data. McLafferty, F. W. (2009). John Wiley & Sons.
  • SpectraBase. John Wiley & Sons, Inc. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Priya, H., & Paranjothy, M. (2023). Journal of the American Society for Mass Spectrometry, 34(4), 710–719. [Link]

  • Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Giorgi, G., Salvini, L., & Ponticelli, F. (2004). Journal of Mass Spectrometry, 39(8), 925-933. [Link]

Sources

Application Note: Strategic Utilization of 3-Methylisoxazole in Click Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a robust bioisostere for amide bonds and aromatic rings in active pharmaceutical ingredients (e.g., Valdecoxib, Sulfamethoxazole). While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the gold standard for "click" ligation, the this compound moiety presents a unique dual-modality in click chemistry:

  • As a Product: It is synthesized via the Nitrile Oxide-Alkyne Cycloaddition (NOAC) , a catalyst-free [3+2] cycloaddition that parallels standard click mechanics.

  • As a Cargo: Pre-formed isoxazole cores can be functionalized with terminal alkynes or azides to participate in CuAAC reactions for fragment-based drug discovery (FBDD).

This guide provides validated protocols for both generating the this compound core via NOAC and utilizing it as a distinct pharmacophore in CuAAC ligations.

Module A: Synthesis of the this compound Core (NOAC)

The most direct route to 3-methylisoxazoles is the 1,3-dipolar cycloaddition of acetonitrile oxide with a terminal alkyne. Unlike CuAAC, this reaction is often catalyst-free but requires careful control of regioselectivity.

Mechanistic Insight

The reaction proceeds via a concerted [3+2] cycloaddition. The dipole (acetonitrile oxide) reacts with the dipolarophile (alkyne).

  • Regioselectivity: For terminal alkynes, the reaction heavily favors the 3,5-disubstituted isomer over the 3,4-isomer due to steric approach and FMO (Frontier Molecular Orbital) coefficients.

  • Stability: Nitrile oxides are unstable and prone to dimerization (forming furoxans).[1] Therefore, they must be generated in situ.

Validated Protocol: In Situ Generation and Cycloaddition

Objective: Synthesis of 3-methyl-5-phenylisoxazole.

Reagents:

  • Precursor: Nitroethane (source of acetonitrile oxide) or Acetaldoxime.

  • Dehydrating Agent: Phenyl isocyanate or 4-chlorophenyl isocyanate (if using nitro precursors) or Chloramine-T (if using oximes).

  • Dipolarophile: Phenylacetylene.

  • Solvent: Benzene or Toluene (anhydrous).

Step-by-Step Procedure:

  • Preparation: Dissolve phenylacetylene (1.0 equiv, 10 mmol) and phenyl isocyanate (2.2 equiv) in anhydrous toluene (20 mL) in a round-bottom flask.

  • Addition: Add nitroethane (1.0 equiv) and a catalytic amount of triethylamine (5 drops).

  • Reflux: Heat the mixture to reflux (110°C) for 12–16 hours. The triethylamine catalyzes the formation of the nitrile oxide in situ, which is immediately trapped by the alkyne.

  • Work-up: Cool to room temperature. Filter off the precipitated diphenylurea byproduct.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the residue via silica gel flash chromatography (Hexane/EtOAc gradient).

  • Validation: Confirm structure via 1H NMR. The H-4 proton of the isoxazole ring typically appears as a singlet around

    
     6.1–6.5 ppm.
    
Pathway Visualization (NOAC)

NOAC_Pathway Precursor Nitroethane (Precursor) Intermediate Acetonitrile Oxide (Dipole) Precursor->Intermediate In situ generation Reagent PhNCO + Et3N (Dehydrating Agent) Reagent->Intermediate TS Transition State [3+2] Concerted Intermediate->TS + Alkyne SideProduct Furoxan (Dimer) Intermediate->SideProduct Dimerization (Avoid via slow addition) Alkyne Terminal Alkyne (Dipolarophile) Alkyne->TS Product 3-Methyl-5-Substituted Isoxazole TS->Product Major Isomer (3,5)

Figure 1: The NOAC pathway showing in situ generation of the nitrile oxide dipole and competitive dimerization.

Module B: Functionalizing this compound for CuAAC

Once the scaffold is synthesized (or purchased), it often needs to be ligated to a larger biological entity (e.g., an antibody, fluorophore, or protein). The isoxazole ring is stable under CuAAC conditions, but the nitrogen lone pair can occasionally chelate Copper(I), dampening catalysis.

Strategy: The "Isoxazole-Alkyne" Linker

To utilize this compound in CuAAC, we typically derivatize the C-5 position or the amine (if using 3-methyl-5-aminoisoxazole) with a propargyl group.

Validated Protocol: CuAAC Ligation

Objective: Ligation of N-(prop-2-ynyl)-3-methylisoxazol-5-amine to an Azide-functionalized Fluorophore .

Reagents:

  • Alkyne Component: N-propargyl-3-methylisoxazol-5-amine (1.0 equiv).

  • Azide Component: Azide-Fluorophore (1.0 equiv).

  • Catalyst: CuSO4[2]·5H2O (5 mol%).

  • Reductant: Sodium Ascorbate (10 mol%).

  • Ligand: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) (5 mol%) – Critical to prevent Cu-scavenging by the isoxazole nitrogen.

  • Solvent: t-BuOH/H2O (1:1).

Step-by-Step Procedure:

  • Dissolution: Dissolve the alkyne-isoxazole and the azide in t-BuOH/H2O (1:1) to a concentration of 0.1 M.

  • Catalyst Premix: In a separate vial, mix CuSO4 and THPTA in water. Incubate for 5 minutes to form the complex.

  • Initiation: Add the Cu-THPTA complex to the reaction mixture, followed immediately by the Sodium Ascorbate solution (freshly prepared).

  • Incubation: Stir at room temperature for 1–4 hours. Monitor by LC-MS.

  • Quenching: Add a chelating resin (e.g., Chelex 100) or EDTA to remove copper.

  • Isolation: Extract with ethyl acetate or purify directly via preparative HPLC.

Data Summary: Optimization of Conditions

ParameterStandard ConditionOptimized for IsoxazoleReason for Change
Catalyst Source CuICuSO4 + AscorbateAvoids oxidation of Cu(I) during setup.
Ligand TBTATHPTA Higher water solubility; stronger protection against isoxazole chelation.
Solvent DMSOt-BuOH/H2O Promotes "on-water" acceleration effect.
Temperature Ambient40°C Overcomes steric bulk if the isoxazole is close to the reaction center.
Workflow Visualization (CuAAC)

CuAAC_Workflow cluster_protection Ligand Role Isoxazole This compound (Alkyne Tagged) Cycle Catalytic Cycle (Dinuclear Cu Intermediate) Isoxazole->Cycle Coordination Target Target Molecule (Azide Tagged) Target->Cycle Coordination CatalystSystem Cu(I) / THPTA Complex (Protected Catalyst) CatalystSystem->Cycle Activates Product Isoxazole-Triazole-Target Conjugate Cycle->Product Reductive Elimination

Figure 2: CuAAC workflow emphasizing the role of THPTA in protecting the copper catalyst from isoxazole interference.

Advanced Application: The "Masked" Synthon

A powerful application of this compound in click chemistry is its use as a masked 1,3-dicarbonyl . Following the click ligation (either NOAC or CuAAC), the isoxazole ring can be reductively opened (e.g., using H2/Pd-C or Mo(CO)6) to reveal a


-amino enone. This strategy is widely used in Diversity-Oriented Synthesis (DOS) to generate complex scaffolds that are otherwise unstable during early synthesis steps.

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[3][4][5][6][7][8][9][10][11][12] Past and Future. Angewandte Chemie International Edition. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[2] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. [Link]

  • Maeda, Y., et al. (2025).[3] Regioselectivity Inversion in the Cycloaddition Reaction between Stable Nitrile Oxides and Acylalkyne Derivatives. Chemical and Pharmaceutical Bulletin.[3] [Link][3]

  • Zlatopolskiy, B. D., et al. (2012). Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands. Inorganic Chemistry. [Link]

  • Koumbis, A. E., et al. (2005). Isoxazole-based peptidomimetics: synthesis and conformational analysis. Journal of Organic Chemistry. [Link]

Sources

Application Note: 3-Methylisoxazole as a Building Block for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Methylisoxazole (3-MI) is a privileged scaffold in medicinal chemistry, valued for its ability to function as a bioisostere for carboxylic acids, esters, and amides while offering distinct solubility and metabolic profiles. This guide details the practical application of 3-MI as a core building block. We explore its reactivity landscape, specifically focusing on C-4 electrophilic substitution and C-5 regioselective lithiation , and provide validated protocols for incorporating this moiety into high-value pharmacological targets, such as BET bromodomain inhibitors and COX-2 inhibitors (e.g., Valdecoxib).

Introduction: The Pharmacophore & Bioisosterism

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In drug discovery, the This compound motif is frequently employed for two strategic reasons:

  • Bioisosterism: The isoxazole ring mimics the spatial and electronic properties of a carboxylic acid or amide bond but lacks the labile proton, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.

  • Geometry: The rigid planar structure directs substituents at the C-3, C-4, and C-5 positions into defined vectors, ideal for probing binding pockets (e.g., the WPF shelf in BET bromodomains).

Critical Consideration: While stable under oxidative and acidic conditions, the N-O bond is susceptible to reductive cleavage (e.g., by H₂/Pd or strong bases at high temperatures), which can be exploited synthetically to access 1,3-dicarbonyl equivalents but poses a metabolic liability if not sterically protected.

Chemical Reactivity Profile

Understanding the electron density map of 3-MI is prerequisite to successful functionalization.

  • C-5 Position (Most Acidic): The proton at C-5 is the most acidic ring proton (

    
     ~20-25) due to the inductive effect of the adjacent oxygen. It is the primary site for deprotonation.
    
  • C-4 Position (Most Nucleophilic): This position is electron-rich and is the preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration.

  • C-3 Methyl Group: While benzylic-like, activation of this methyl group is challenging in This compound because the C-5 proton is more acidic. In 3,5-dimethylisoxazole , however, the C-5 methyl is the primary site of lateral lithiation.

Visualization: Reactivity Logic

ReactivityMap Center This compound (Core Scaffold) C4 C-4 Position (Nucleophilic) Center->C4 Electrophilic Subst. (Halogenation) C5 C-5 Position (Acidic Proton) Center->C5 Lithiation (-78°C) (C-H Activation) C3_Me C-3 Methyl (Steric/Electronic Anchor) Center->C3_Me Lateral Lithiation (Only if C-5 blocked) NO_Bond N-O Bond (Reductive Labile) Center->NO_Bond Cleavage to Enaminoketones

Figure 1: Reactivity landscape of this compound. Green arrows indicate preferred synthetic pathways.

Application 1: C-4 Functionalization (The "Handle")

The most common workflow involves installing a halogen at C-4 to serve as a handle for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira).

Protocol A: Regioselective C-4 Bromination

Objective: Synthesize 4-bromo-3-methylisoxazole. Mechanism: Electrophilic Aromatic Substitution (EAS).[1]

Materials:

  • This compound (1.0 equiv)

  • N-Bromosuccinimide (NBS) (1.1 equiv)

  • DMF (anhydrous, 0.5 M concentration)

  • Ammonium Acetate (0.1 equiv, catalyst)

Step-by-Step:

  • Setup: Charge a round-bottom flask with this compound and anhydrous DMF under an inert atmosphere (

    
    ).
    
  • Addition: Add NBS portion-wise at 0°C. Note: Exothermic reaction. Control temperature to prevent radical side reactions at the methyl group.

  • Catalysis: Add solid ammonium acetate. This acts as a proton shuttle, accelerating the EAS mechanism.

  • Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.

    • Self-Validation: The starting material peak (UV 210 nm) should disappear; product peak will have a characteristic Br isotope pattern (1:1 doublet).

  • Workup: Dilute with water (5x volume). Extract with Diethyl Ether (

    
    ). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Silica gel chromatography (0-20% EtOAc in Hexanes).

Why this works: The C-4 position is the only nucleophilic site capable of stabilizing the Wheland intermediate. Using DMF promotes the polar mechanism over the radical mechanism (which would attack the methyl group).

Application 2: C-5 Functionalization (The "Head")

Direct C-H activation at C-5 allows for the introduction of carbonyls, alkyls, or other heterocycles.

Protocol B: C-5 Lithiation and Trapping

Objective: Synthesize this compound-5-carboxylic acid (or derivatives). Mechanism: Deprotonation followed by electrophilic quench.

Materials:

  • This compound (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5 M in hexanes)

  • THF (anhydrous, freshly distilled)

  • Electrophile (e.g.,

    
     gas, Benzaldehyde)
    

Step-by-Step:

  • Cryogenic Setup: Flame-dry a Schlenk flask and cool to -78°C (Dry ice/Acetone bath). Add anhydrous THF and this compound.

  • Deprotonation: Add n-BuLi dropwise over 20 minutes.

    • Critical Control Point: The internal temperature must not exceed -65°C. Higher temperatures cause the 5-lithioisoxazole ring to fragment into a nitrile enolate (Ring Cleavage).

  • Incubation: Stir at -78°C for 30-60 minutes. The solution typically turns light yellow.

  • Quench:

    • For Carboxylation: Bubble dry

      
       gas through the solution for 15 minutes.
      
    • For Alkylation: Add aldehyde/ketone dropwise.

  • Warm-up: Allow the reaction to warm to 0°C slowly over 1 hour.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[2] For carboxylic acids, perform an acid-base extraction to isolate the product in high purity.
    

Troubleshooting:

  • Low Yield? If ring cleavage products (open-chain nitriles) are observed, the temperature during n-BuLi addition was too high.

  • Wrong Regioisomer? Unlikely with this compound. However, if using 3,5-dimethylisoxazole, n-BuLi will deprotonate the C-5 Methyl group (lateral lithiation) rather than the ring.

Case Study: Scaffold Hopping in COX-2 Inhibitors

The development of Valdecoxib illustrates the power of the isoxazole scaffold. The central isoxazole ring orients the two phenyl rings at the C-3 and C-4 positions to fit the COX-2 hydrophobic channel.

Comparative Data: Isoxazole vs. Pyrazole

In COX-2 inhibitors, replacing a pyrazole (Celecoxib) with an isoxazole (Valdecoxib) alters the hydrogen bonding network.

FeatureIsoxazole Core (Valdecoxib)Pyrazole Core (Celecoxib)
H-Bond Acceptor Nitrogen (weak)Nitrogen (moderate)
Metabolic Stability Moderate (P450 hydroxylation at methyl)High
Selectivity (COX-2) HighHigh
Water Solubility ModerateLow
Synthesis Workflow for Valdecoxib Analogues

Using the protocols above, a library of Valdecoxib analogues can be generated.

ValdecoxibSynthesis Start This compound Step1 Step 1: C-4 Bromination (NBS, DMF) Start->Step1 Inter1 4-Bromo-3-methylisoxazole Step1->Inter1 Step2 Step 2: Suzuki Coupling (4-Sulfonamidophenylboronic acid) Inter1->Step2 Inter2 Intermediate A Step2->Inter2 Step3 Step 3: C-5 Lithiation (n-BuLi, -78°C) Inter2->Step3 Step4 Step 4: Electrophile Trap (Benzaldehyde/Oxidation) Step3->Step4 Final Valdecoxib Analogue (3,4,5-Trisubstituted) Step4->Final

Figure 2: Modular synthesis of trisubstituted isoxazoles starting from the this compound building block.

References

  • Regioselective Lithiation: Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds." Canadian Journal of Chemistry, 1970.

  • Valdecoxib Synthesis: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2."[3][4] Journal of Medicinal Chemistry, 2000.

  • BET Bromodomain Inhibitors: Hewings, D. S., et al. "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry, 2013.

  • Isoxazole Chemistry Review: Pinho e Melo, T. M.[3] "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 2005.

  • NBS Bromination Protocol: "N-Bromosuccinimide (NBS) - Reagent Profile." Organic Chemistry Portal.

Sources

Strategic Functionalization of the 3-Methylisoxazole Scaffold: C-5 Lithiation and C-4 Cross-Coupling Enablers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reactivity Landscape

The 3-methylisoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and amides in COX-2 inhibitors (e.g., Valdecoxib) and beta-lactam antibiotics. However, its chemical stability is a double-edged sword: the ring is robust enough for metabolic stability but sensitive to base-induced fragmentation during derivatization.

This application note details two orthogonal derivatization pathways that avoid common failure modes (Ring Cleavage, Regio-scrambling):

  • C-5 Lithiation (Kinetic Control): Direct deprotonation using

    
    -BuLi to access 5-substituted derivatives.
    
  • C-4 Halogenation (Electrophilic Substitution): Regioselective bromination to enable Palladium-catalyzed cross-couplings.

Reactivity Map (this compound)

ReactivityMap Scaffold This compound (Starting Material) C5 C-5 Position (Most Acidic pKa ~25) Target: Lithiation Scaffold->C5 n-BuLi, -78°C (Kinetic Product) C4 C-4 Position (Nucleophilic) Target: Halogenation Scaffold->C4 NBS, DMF (SEAr) C3_Me C-3 Methyl (Benzylic-like) Target: Radical/Dianion Scaffold->C3_Me Requires C-5 Blocking or Radical Cond. RingOpen Ring Cleavage (Failure Mode) C5->RingOpen T > -60°C

Figure 1: Reactivity profile of this compound. Note the critical temperature dependence at C-5 to prevent ring opening.

Protocol A: C-5 Functionalization via Lateral Lithiation

Objective: Selective introduction of electrophiles (aldehydes, ketones, carboxyls) at the C-5 position.

Mechanism & Causality: The C-5 proton of isoxazole is the most acidic (pKa ~25-28) due to the inductive effect of the adjacent oxygen. However, the resulting heteroaryl anion is thermodynamically unstable above -60°C. It undergoes a retro-aldol-type fragmentation to form enamino nitriles. Therefore, cryogenic conditions are non-negotiable to preserve the ring integrity.

Materials
  • Substrate: this compound (1.0 eq)

  • Base:

    
    -Butyllithium (1.1 eq, 2.5 M in hexanes)
    
  • Solvent: Anhydrous THF (freshly distilled or from SPS)

  • Electrophile: Benzaldehyde (1.2 eq) or dry CO2

  • Quench: Sat. NH4Cl solution

Step-by-Step Procedure
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and rubber septum. Flush with

    
     for 15 minutes.
    
  • Solvation: Syringe in this compound (83 mg, 1.0 mmol) and anhydrous THF (10 mL).

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to reach -78°C .

    • Critical Check: Use an internal thermometer. Addition of base at -40°C will cause immediate ring fragmentation (solution turns dark brown/black).

  • Deprotonation: Add

    
    -BuLi (0.44 mL, 1.1 mmol) dropwise down the side of the flask over 5 minutes.
    
    • Observation: The solution may turn slightly yellow. Stir at -78°C for 30 minutes .

  • Electrophile Trapping: Add the electrophile (e.g., Benzaldehyde, 1.2 mmol) neat or dissolved in minimal THF dropwise.

    • Note: Maintain temp below -70°C during addition.

  • Reaction: Stir at -78°C for 1 hour.

  • Quench: While still at -78°C, quench with saturated NH4Cl (2 mL). Remove the cooling bath and allow to warm to Room Temperature (RT).

  • Workup: Dilute with EtOAc (20 mL), wash with water (2 x 10 mL) and brine. Dry over MgSO4 and concentrate.

Troubleshooting Table: C-5 Lithiation
ObservationDiagnosisCorrective Action
Dark Brown/Black Tar Ring cleavage (Base-Induced Ring Cleavage - BIRC).Ensure T < -70°C before base addition. Verify THF moisture content (<50 ppm).
Low Yield / Recovered SM Incomplete deprotonation or wet electrophile.Increase deprotonation time to 45 min. Distill electrophiles before use.
Side-chain alkylation Wrong regioselectivity.Unlikely with

-BuLi at -78°C. Confirm SM identity.

Protocol B: C-4 Regioselective Bromination

Objective: Synthesis of 4-bromo-3-methylisoxazole as a precursor for Suzuki-Miyaura coupling.

Mechanism & Causality: While radical bromination (Wohl-Ziegler) targets the methyl group, using N-Bromosuccinimide (NBS) in a polar aprotic solvent (DMF or MeCN) promotes an ionic mechanism. The isoxazole ring, though electron-deficient, is sufficiently nucleophilic at C-4 to undergo Electrophilic Aromatic Substitution (SEAr) under these conditions.

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS) (1.1 eq) - Recrystallize from water if yellow.

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

  • Catalyst: None required (TFA can be used to accelerate).

Step-by-Step Procedure
  • Dissolution: In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in DMF (5 mL).

  • Reagent Addition: Add NBS (1.1 mmol) portion-wise at RT.

    • Why: Exothermic reaction. Portion-wise addition prevents thermal runaway.

  • Reaction: Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

    • Endpoint: Product usually moves slightly higher (less polar) than SM.

  • Workup: Pour the reaction mixture into ice-water (20 mL). Extract with Et2O (3 x 15 mL).

    • Purification: Wash organic layer with 5% Na2S2O3 (to remove free bromine) and water.

  • Isolation: Evaporate solvent. The 4-bromo derivative is often a low-melting solid or oil.

Protocol C: Downstream Suzuki Cross-Coupling

Objective: Coupling 4-bromo-3-methylisoxazole with Phenylboronic acid.

Workflow Diagram

SuzukiWorkflow Start 4-Bromo-3-methylisoxazole (From Protocol B) Mix Add Boronic Acid (1.5 eq) Pd(dppf)Cl2 (5 mol%) Na2CO3 (2M) Start->Mix Heat Degas & Heat 80°C, 12h, Dioxane/H2O Mix->Heat Inert Atm (Ar) Isolate Filter (Celite) -> Extract -> Column Heat->Isolate Product 4-Aryl-3-methylisoxazole Isolate->Product

Figure 2: Standardized workflow for Pd-catalyzed arylation of the isoxazole core.

Procedure
  • Combine: 4-bromo-3-methylisoxazole (1.0 eq), Phenylboronic acid (1.5 eq), and

    
     (0.05 eq) in a microwave vial.
    
  • Solvent: Add 1,4-Dioxane (4 mL) and 2M

    
     (1 mL).
    
  • Degas: Bubble Argon through the solution for 5 mins. Cap the vial.

  • Heat: Heat to 80°C (oil bath) or 100°C (Microwave) for 2-12 hours.

  • Purification: Silica gel chromatography (0-30% EtOAc in Hexanes).

References

  • Micetich, R. G. "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, 1970, 48(13), 2006–2015.

  • Sperry, J. B., & Wright, D. L. "Furans, thiophenes and related heterocycles in drug discovery." Current Opinion in Drug Discovery & Development, 2005. (Context on isoxazole bioisosteres).
  • Walters, M. A., et al. "Regioselective halogenation of isoxazoles." Tetrahedron Letters, 1994. (Basis for NBS protocol).[1][2][3]

  • Organic Chemistry Portal. "N-Bromosuccinimide (NBS)." (Mechanistic validation for polar solvent effects).

  • Vertex AI Search. "Reactivity of this compound vs 5-methylisoxazole.

Sources

Application Note: A Senior Application Scientist's Guide to Optimizing Reaction Conditions for 3-Methylisoxazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isoxazole ring is a privileged scaffold in medicinal chemistry and drug development, forming the core of numerous therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] 3-Methylisoxazole, a fundamental member of this class, serves as a critical building block for more complex molecules. The efficient synthesis of this heterocycle is paramount for advancing research and development pipelines.

This guide provides an in-depth analysis of the key parameters governing this compound synthesis. Moving beyond simple procedural lists, we will explore the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. Our focus is on achieving optimal yield, purity, and efficiency through a systematic approach to reaction optimization, with a strong emphasis on modern, sustainable methodologies.

Chapter 1: Foundational Synthetic Strategies

The construction of the this compound core is predominantly achieved through two robust and versatile synthetic routes. The choice between these methods often depends on the availability of starting materials, desired substitution patterns, and scalability.

1.1 Method A: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine

This is the classical and most direct approach, often referred to as the Claisen Isoxazole Synthesis.[3] It involves the cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine. For the synthesis of this compound, the ideal starting material is acetylacetone (2,4-pentanedione) or its synthetic equivalent, ethyl acetoacetate . The reaction proceeds through the formation of an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to yield the isoxazole ring.

1.2 Method B: [3+2] Cycloaddition of Nitrile Oxides and Alkynes

A cornerstone of modern heterocyclic chemistry, the 1,3-dipolar cycloaddition offers a powerful and highly adaptable route to isoxazoles.[4] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[3][4] To synthesize this compound, acetonitrile oxide is reacted with acetylene . A significant advantage of this method is the ability to generate the nitrile oxide in situ from precursors like aldoximes, which avoids handling the potentially unstable nitrile oxide directly.[5]

G cluster_0 Method A: Condensation cluster_1 Method B: [3+2] Cycloaddition A1 1,3-Dicarbonyl (e.g., Acetylacetone) A3 Oxime Intermediate A1->A3 + NH2OH A2 Hydroxylamine (NH2OH) A2->A3 A4 This compound A3->A4 Cyclization & Dehydration B1 Nitrile Oxide (from Aldoxime) B3 This compound B1->B3 B2 Alkyne B2->B3 start G A 1. Combine Reagents (Hydroxylamine HCl, Aldehyde, Ethyl Acetoacetate, Vitamin B1) in Water B 2. Sonicate (Ultrasonic Bath, 20-30°C, 10-30 min) A->B C 3. Monitor Progress (TLC) B->C D 4. Isolate Product (Vacuum Filtration) C->D E 5. Purify (Recrystallization from Ethanol) D->E F 6. Characterize (NMR, MS) E->F G Start Problem Observed LowYield Low / No Yield Start->LowYield Byproducts Byproducts Formed (e.g., Furoxan) Start->Byproducts Purification Purification Issues (Tailing) Start->Purification Sol1 Check Reagent Purity & Use Fresh Solutions LowYield->Sol1 Cause: Reagent Quality? Sol2 Optimize Temp / Time LowYield->Sol2 Cause: Conditions? Sol3 Use Slow Addition of Nitrile Oxide Precursor Byproducts->Sol3 Cause: High Intermediate Concentration? Sol4 Add Triethylamine (1%) to Chromatography Eluent Purification->Sol4 Cause: Basic Product on Acidic Silica?

Sources

Analytical techniques for quantification of 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the quantification of 3-Methylisoxazole (3-MI), a critical heterocyclic intermediate in pharmaceutical synthesis (e.g., sulfamethoxazole).

Introduction & Analytical Strategy

This compound (3-MI) is a volatile, low-molecular-weight (83.09 g/mol ) heterocyclic liquid with a boiling point of approximately 118°C. Its quantification presents specific challenges:

  • Volatility: High risk of evaporative loss during sample preparation, making Gas Chromatography (GC) the preferred technique for assay and purity analysis.

  • Polarity & UV Activity: While it possesses a conjugated system allowing UV detection (typically <230 nm), its high polarity and small size lead to poor retention on standard C18 HPLC columns without specific method optimization.

Strategic Selection of Technique:

  • Primary Method (Assay/Purity): GC-FID is the "Gold Standard" due to the analyte's volatility and the universality of the Flame Ionization Detector (FID) for carbon-containing compounds.

  • Secondary Method (Reaction Monitoring/Aqueous Matrices): RP-HPLC-UV is utilized when the analyte is dissolved in aqueous reaction buffers where extraction for GC is impractical.

Method 1: Gas Chromatography (GC-FID) – The Gold Standard

Objective: High-precision assay and purity determination of 3-MI. Principle: Separation based on boiling point and polarity using a capillary column optimized for volatile amines and heterocycles.

Chromatographic Conditions
ParameterSpecificationRationale
System GC with FIDFID provides a linear response proportional to carbon mass.
Column DB-624 (or ZB-624) 30 m × 0.32 mm × 1.8 µmThe "624" phase (6% cyanopropyl-phenyl dimethylpolysiloxane) is designed for volatile organic compounds (VOCs) and polar heterocycles. The thick film (1.8 µm) improves retention and peak shape for volatile analytes.
Carrier Gas Helium @ 1.5 mL/min (Constant Flow)Optimal linear velocity for resolution; Hydrogen is a faster alternative if safety protocols permit.
Inlet Split Mode (Split Ratio 20:1 to 50:1)3-MI is a neat liquid; split injection prevents column overload and improves peak symmetry.
Inlet Temp 200°CSufficient to volatilize 3-MI (BP ~118°C) without inducing thermal degradation.
Detector FID @ 250°CPrevents condensation of high-boiling matrix components.
Temperature Program
  • Initial: 60°C (Hold 2 min) — Traps the volatile 3-MI at the head of the column.

  • Ramp 1: 10°C/min to 140°C — Elutes 3-MI (typically elutes ~6-8 min).

  • Ramp 2: 30°C/min to 240°C (Hold 3 min) — Clears heavier impurities/solvents.

Sample Preparation Protocol

Standard Preparation:

  • Internal Standard (IS) Stock: Dissolve Cyclohexanone or Dimethylformamide (DMF) in Methanol to a concentration of 1 mg/mL. Note: Choose an IS that does not co-elute with 3-MI.

  • Analyte Stock: Accurately weigh 50 mg of 3-MI reference standard into a 50 mL volumetric flask. Dilute to volume with Methanol (1 mg/mL).

  • Working Standard: Mix 1 mL Analyte Stock + 1 mL IS Stock. Dilute to 10 mL with Methanol.

Sample Preparation:

  • Weigh ~50 mg of sample.[1]

  • Dissolve in Methanol.

  • Spike with IS Stock to match the Working Standard concentration.

  • Critical Step: Analyze immediately. Do not leave vials uncapped; 3-MI is volatile.

Workflow Visualization (GC Setup)

GC_Workflow Sample Sample (Liquid/Solid) Dissolution Dissolve in MeOH (Avoid volatile loss) Sample->Dissolution IS_Add Add Internal Standard (Cyclohexanone) Dissolution->IS_Add Inlet Split Injection (20:1) Temp: 200°C IS_Add->Inlet Column Column: DB-624 Sep. by Volatility/Polarity Inlet->Column Detector FID Detection Quantification Column->Detector

Figure 1: GC-FID workflow emphasizing the critical internal standard addition and split injection steps to manage volatility.

Method 2: RP-HPLC-UV – For Aqueous Matrices

Objective: Quantification of 3-MI in reaction mixtures or aqueous buffers where GC extraction is difficult. Challenge: Small polar molecules like 3-MI elute near the void volume (


) on standard C18 columns, leading to poor integration and matrix interference.
Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl or Polar-Embedded C18 150 mm × 4.6 mm, 3.5 µmPhenyl phases offer

interactions with the isoxazole ring, providing superior retention compared to standard alkyl C18 chains.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic pH suppresses ionization of potential amphoteric impurities and sharpens peaks.
Mobile Phase B Acetonitrile (ACN)ACN provides lower backpressure and sharper peaks than Methanol for this separation.
Gradient Isocratic: 90% A / 10% BHigh aqueous content is required to retain the polar 3-MI.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.[1]
Detection UV @ 220 nm 3-MI has weak absorption >250 nm. 220 nm targets the isoxazole ring absorption.
Injection 5-10 µLLow volume prevents solvent effects (peak broadening).
System Suitability Criteria
  • Retention Factor (

    
    ):  Must be > 2.0 to ensure separation from the void volume.
    
  • Tailing Factor: < 1.5.

  • RSD (n=6): < 2.0% for peak area.

Validation & Quality Control (Self-Validating System)

To ensure trustworthiness, the protocol must be self-validating.

Linearity & Range
  • Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 0.05 mg/mL to 0.15 mg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[2][3]
Limit of Quantification (LOQ)
  • Definition: The concentration where Signal-to-Noise (S/N) ratio

    
    .
    
  • Typical Value: ~1-5 ppm (GC-FID), ~10-20 ppm (HPLC-UV).

Troubleshooting Guide
IssueProbable CauseCorrective Action
GC: Peak Tailing Active sites in liner or columnReplace inlet liner with deactivated wool; trim column guard.
GC: Variable Areas Sample evaporationUse crimped caps immediately; keep autosampler tray cooled (10°C) if possible.
HPLC: Early Elution Phase collapse or insufficient retentionSwitch to a "AQ" type C18 or Phenyl-Hexyl column; reduce organic % to 5%.
HPLC: Ghost Peaks Gradient impuritiesUse HPLC-grade water; run a blank injection.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Link

  • PubChem. (2025).[4] this compound Compound Summary. National Library of Medicine. Link

  • Shimadzu Corporation. (2025). Fast GC Method for Residual Solvent Analysis in Drug Discovery. Link

  • Sielc Technologies. (2018).[5] HPLC Method for Analysis of Isoxazole Derivatives. Link

  • ResearchGate. (2023). Determination of imidazole-like compounds using gas chromatography-mass spectrometry. Link

Sources

Application Note: High-Yield Synthesis of Schiff Bases from 3-Amino-5-Methylisoxazole

[1][2][3]

Introduction & Pharmacological Significance[3][4]

The synthesis of Schiff bases (imines) derived from 3-amino-5-methylisoxazole represents a critical workflow in medicinal chemistry.[1] The isoxazole moiety is a privileged pharmacophore found in numerous therapeutic agents, including valdecoxib (COX-2 inhibitor) and sulfamethoxazole (antibiotic).

When condensed with aromatic aldehydes, the resulting isoxazolyl-imines exhibit potent biological activities, including:

  • Antimicrobial & Antifungal: Efficacy against S. aureus and A. niger.

  • Anti-inflammatory: Inhibition of prostaglandin synthesis pathways.

  • Anticancer: Cytotoxicity against MCF-7 (breast cancer) cell lines.

This application note provides two validated protocols—Conventional Reflux and Microwave-Assisted Synthesis —designed to overcome the inherent low nucleophilicity of the isoxazole amine.

Chemical Principle & Reaction Mechanism

The Nucleophilicity Challenge

Unlike simple aniline derivatives, 3-amino-5-methylisoxazole possesses reduced nucleophilicity at the exocyclic amino group. The isoxazole ring is electron-withdrawing (heteroaromatic effect), which delocalizes the nitrogen lone pair, making the initial attack on the aldehyde carbonyl sluggish.

The Role of Acid Catalysis

To drive the reaction, Glacial Acetic Acid (GAA) is employed as a catalyst. The acid activates the aldehyde carbonyl (increasing electrophilicity) without fully protonating the amine (which would deactivate it). The reaction proceeds via a nucleophilic addition-elimination pathway, forming a carbinolamine intermediate followed by dehydration to the imine.

Mechanism Visualization

The following diagram illustrates the acid-catalyzed pathway specific to this heterocyclic amine.

ReactionMechanismReactants3-Amino-5-methylisoxazole+ AldehydeActivationCarbonyl Activation(H+ from GAA)Reactants->ActivationMixingAttackNucleophilic AttackActivation->AttackStep 1IntermediateCarbinolamineIntermediateAttack->IntermediateFormationDehydrationDehydration(-H2O)Intermediate->DehydrationStep 2ProductSchiff Base(Imine)Dehydration->ProductFinal

Figure 1: Acid-catalyzed condensation mechanism. The protonation of the carbonyl oxygen is the rate-limiting setup required to overcome the weak nucleophilicity of the isoxazole amine.

Materials & Equipment

CategoryItemSpecification/Notes
Precursor 3-Amino-5-methylisoxazole>98% Purity; MW: 98.10 g/mol
Reactant Substituted Benzaldehydee.g., Salicylaldehyde, 4-Cl-benzaldehyde (1.0 eq)
Catalyst Glacial Acetic Acid (GAA)Analytical Grade
Solvent Absolute Ethanol or MethanolAnhydrous preferred to drive equilibrium
Equipment Microwave Reactor (Optional)750W Domestic or Monomode Reactor
Analysis TLC PlatesSilica Gel 60 F254

Experimental Protocols

Method A: Conventional Reflux (Standard)

Best for scale-up and laboratories without microwave instrumentation.

  • Preparation: Dissolve 0.01 mol of 3-amino-5-methylisoxazole in 20 mL of absolute ethanol in a 100 mL round-bottom flask.

  • Addition: Add 0.01 mol of the substituted aromatic aldehyde dropwise with stirring.

  • Catalysis: Add 2-3 drops of Glacial Acetic Acid.

  • Reaction: Reflux the mixture on a water bath at 70-80°C for 2 to 4 hours .

    • Checkpoint: Monitor progress via TLC (Solvent system: Hexane:Ethyl Acetate 7:3). The amine spot (lower R_f) should disappear.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture onto 100g of crushed ice with vigorous stirring.

    • A colored solid (yellow/orange) will precipitate.

  • Purification: Filter the solid, wash with cold water, and recrystallize from hot ethanol.

Method B: Microwave-Assisted Synthesis (Green Chemistry)

Best for high-throughput screening and maximizing yield.

  • Preparation: Mix 0.01 mol of amine and 0.01 mol of aldehyde in a small beaker.

  • Solvent/Catalyst: Add a minimum amount of ethanol (2-3 mL) to create a paste and 1 drop of Glacial Acetic Acid.

  • Irradiation: Place in a microwave reactor (approx. 750W setting).

    • Irradiate for 30 - 120 seconds (pulse in 15-second intervals to prevent overheating).

  • Workup: Cool the beaker. Add ice-cold ethanol (5 mL) to triturate the solid.

  • Purification: Recrystallize from ethanol.

Comparative Performance Data
ParameterMethod A (Conventional)Method B (Microwave)
Reaction Time 2 - 4 Hours30 - 120 Seconds
Solvent Usage 20 - 30 mL< 5 mL (or solvent-free)
Typical Yield 70 - 80%90 - 95%
Energy Efficiency LowHigh

Workflow Visualization

ExperimentalWorkflowStartWeigh Reagents(1:1 Molar Ratio)MixDissolve in EtOH+ GAA CatalystStart->MixDecisionSelect MethodMix->DecisionRefluxMethod A: Reflux(3-4 hrs @ 80°C)Decision->RefluxMicrowaveMethod B: Microwave(60-90 sec @ 750W)Decision->MicrowaveTLCTLC Check(Hexane:EtOAc)Reflux->TLCMicrowave->TLCQuenchPour onto Crushed IceTLC->QuenchCompleteFilterFiltration & WashingQuench->FilterPureRecrystallization(Abs. Ethanol)Filter->Pure

Figure 2: Operational workflow comparing conventional and microwave-assisted pathways. Note the convergence at the TLC checkpoint.

Characterization & Validation

To validate the synthesis, the following spectral signatures must be confirmed. The disappearance of the amine peaks and the appearance of the imine singlet are the primary indicators of success.

TechniqueDiagnostic SignalExpected ValueNotes
FT-IR

(C=N) Stretch
1600 - 1640 cm⁻¹ Strong band; confirms imine formation.
FT-IR

(NH₂)
DisappearsAbsence of doublet at 3300-3400 cm⁻¹.
¹H NMR Azomethine (-CH=N-)8.7 - 8.9 ppm (s) Diagnostic singlet.[2]
¹H NMR Isoxazole Ring Proton~6.1 ppm (s)Characteristic of the 3-amino-5-methyl core.
¹H NMR Methyl Group (-CH₃)2.4 - 2.5 ppm (s)Attached to isoxazole ring.

Troubleshooting Guide

Issue 1: "Oiling Out" (Product separates as an oil, not a solid)

  • Cause: Presence of impurities or incomplete dehydration.

  • Solution:

    • Scratch the side of the flask with a glass rod to induce nucleation.

    • Re-dissolve in minimum hot ethanol and cool very slowly.

    • Ensure the reaction was poured onto crushed ice, not liquid water, to shock-precipitate the product.

Issue 2: Low Yield / Incomplete Reaction

  • Cause: Equilibrium favoring reactants (hydrolysis).

  • Solution: Schiff base formation is reversible. Ensure glassware is dry. If using Method A, consider adding a Dean-Stark trap (if solvent allows) or molecular sieves to remove water as it forms.

Issue 3: Degradation of Isoxazole Ring

  • Cause: Reaction temperature too high or acid concentration too strong.

  • Solution: Do not exceed 80°C. Use only catalytic amounts of GAA (pH 4-5). Avoid strong mineral acids (HCl/H₂SO₄).

References

  • Sathish Kumar, K., et al. (2011).[2] "Microwave Assisted Synthesis of 3-Amino-5-Methyl Isoxazole Schiff Bases." International Journal of Chemical Sciences, 9(3), 1472-1478.[2]

  • Kiranmai, K., et al. (2010).[3] "Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases." Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.[3]

  • Sallam, S. A. (2007).[4] "Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II)." Journal of Coordination Chemistry, 60(9), 951–971.[4]

Application Note: Advanced Functionalization of 3-Methylisoxazole for Agrochemical Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Application of 3-Methylisoxazole in Agrochemical Synthesis Content Type: Advanced Application Note & Protocol Guide

Executive Summary & Strategic Value

This compound (CAS: 591-47-9) is a pivotal heterocyclic building block in the synthesis of modern agrochemicals, particularly herbicides (HPPD inhibitors) and fungicides.[1] Its value lies in the isoxazole ring’s ability to act as a bioisostere for phenyl and pyridine rings, offering improved metabolic stability and solubility profiles while maintaining critical


-stacking interactions within enzyme active sites.

This guide moves beyond basic characterization to provide field-proven protocols for the regioselective functionalization of the this compound core.[1] We focus on two orthogonal synthetic pathways:

  • C-5 Lithiation: Exploiting the acidity of the H-5 proton for nucleophilic derivatization.[1]

  • C-4 Electrophilic Substitution: Utilizing the electron-rich nature of C-4 for halogenation and acylation.[1]

Mechanistic Logic: The Regioselectivity Map

To successfully utilize this compound, one must understand the electronic "personality" of the ring. The heteroatoms (O and N) create a push-pull system that dictates reactivity.

The Reactivity Triad
  • Position C-5 (The Acidic Handle): The proton at C-5 is the most acidic (

    
    ) due to the inductive electron-withdrawing effect of the adjacent oxygen.[1] It is the primary site for deprotonation by strong bases (e.g., n-BuLi).
    
  • Position C-4 (The Nucleophilic Center): This is the most electron-rich carbon, making it the preferred site for Electrophilic Aromatic Substitution (EAS), such as halogenation or nitration.

  • Position C-3 Methyl (The Lateral Handle): While less acidic than H-5, the methyl protons can be accessed via radical halogenation or lateral lithiation if the C-5 position is blocked.[1]

Regioselectivity Start This compound (Core Structure) Path_C5 Pathway A: C-5 Functionalization (Base-Mediated) Start->Path_C5 n-BuLi, -78°C (Deprotonation) Path_C4 Pathway B: C-4 Functionalization (Electrophile-Mediated) Start->Path_C4 NIS or Electrophile (SEAr Mechanism) Prod_C5 5-Lithio Species (Nucleophile) Path_C5->Prod_C5 Prod_C4 4-Halo/Acyl Species (Electrophile) Path_C4->Prod_C4 App_Herb Application: HPPD Inhibitor Tail Prod_C5->App_Herb + Electrophile (e.g., CO2, R-X) App_Fung Application: Fungicide Core Prod_C4->App_Fung + Pd-Catalysis (Cross-Coupling)

Figure 1: Decision matrix for regioselective functionalization of this compound.

Core Experimental Protocols

Protocol A: C-5 Lithiation and Carboxylation

Objective: Synthesis of this compound-5-carboxylic acid. This moiety is a common precursor for amide-linked herbicides.[1]

Scientific Rationale: Direct deprotonation at C-5 is kinetically favored over the C-3 methyl group.[1] However, the resulting 5-lithio species is thermally unstable above -50°C, prone to Ring Opening (fragmentation into a nitrile enolate).[1] Strict temperature control is the "self-validating" step here.[1]

Materials:

  • This compound (1.0 eq)[1]

  • n-Butyllithium (1.1 eq, 2.5 M in hexanes)[1]

  • THF (Anhydrous)

  • Dry Ice (Solid CO2)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon. Add anhydrous THF (10 mL/mmol substrate).

  • Cooling: Cool the solvent to -78°C (acetone/dry ice bath). This is critical to prevent ring fragmentation [1].

  • Addition: Add this compound. Stir for 5 minutes.

  • Lithiation: Add n-BuLi dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70°C.

    • Validation Check: The solution typically turns a pale yellow. If it turns dark brown/black, ring decomposition has occurred (temperature too high).

  • Incubation: Stir at -78°C for 45 minutes.

  • Quench (Carboxylation): Cannulate the lithiated solution onto an excess of crushed dry ice (solid CO2) in a separate flask. Note: Inverse addition (pouring Li species onto electrophile) prevents double-addition side products.[1]

  • Workup: Allow to warm to RT. Acidify with 1M HCl to pH 2. Extract with EtOAc.

Yield Expectation: 75-85% isolated yield.

Protocol B: C-4 Regioselective Iodination

Objective: Synthesis of 4-iodo-3-methylisoxazole. Significance: The C-4 iodide is a "universal handle" for Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) to attach aryl groups found in HPPD inhibitors like Isoxaflutole analogs.[1]

Scientific Rationale: Electrophilic substitution favors C-4.[1][2][3] Using N-Iodosuccinimide (NIS) in mild conditions avoids the harsh acidity of nitric/sulfuric acid mixtures, preserving the sensitive isoxazole ring [2].

Step-by-Step Methodology:

  • Dissolution: Dissolve this compound (1.0 eq) in Acetonitrile (MeCN) or Trifluoroacetic Acid (TFA) if higher reactivity is needed.[1]

  • Reagent Addition: Add NIS (1.1 eq) in one portion at Room Temperature (25°C).

    • Catalysis: If using MeCN, adding 10 mol% TFA catalyzes the reaction by activating the NIS.

  • Monitoring: Stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product is usually less polar than the starting material.

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (

    
    ) to remove excess iodine (solution turns from brown to clear). Extract with DCM.
    

Data Summary:

ParameterValueNote
Reagent NIS (1.1 eq)N-Bromosuccinimide (NBS) can be used for bromination.[1]
Solvent MeCN (+TFA cat.)TFA solvent accelerates reaction to <1 hr.
Yield >90%Highly regioselective for C-4.[1]

Case Study: Synthesis of HPPD Inhibitor Scaffold

Target: 4-(2-nitro-4-methylsulfonylbenzoyl)-3-methylisoxazole analog. Context: This workflow mimics the construction of the pharmacophore found in commercial herbicides like Isoxaflutole [3].

Workflow Diagram:

HPPD_Synthesis Step1 Step 1: this compound Step2 Step 2: 4-Iodo-3-methylisoxazole (via Protocol B) Step1->Step2 NIS, TFA Step3 Step 3: Pd-Catalyzed Carbonylation (CO balloon, Pd(PPh3)4) Step2->Step3 Final Target: 4-Aroyl-3-methylisoxazole (HPPD Inhibitor Scaffold) Step3->Final Aryl Coupling Partner: (2-nitro-4-methylsulfonyl)phenylboronic acid Aryl->Step3 Suzuki-Miyaura Carbonylation

Figure 2: Modular synthesis of HPPD inhibitor scaffold using the C-4 iodide handle.

Protocol Modification: Instead of a direct Friedel-Crafts reaction (which is difficult on the electron-poor isoxazole), we utilize a Carbonylative Suzuki-Miyaura Coupling :

  • Reactants: 4-Iodo-3-methylisoxazole + Aryl Boronic Acid.[1]

  • Catalyst:

    
     (5 mol%).
    
  • Atmosphere: CO (Carbon Monoxide) balloon (1 atm).

  • Base:

    
     (2 eq) in Toluene/Water.
    
  • Outcome: Insertion of the carbonyl bridge between the isoxazole C-4 and the aryl ring, forming the diketone-mimic essential for HPPD inhibition.

Safety & Handling (Critical)

  • Thermal Instability: Isoxazoles contain a weak N-O bond (~55 kcal/mol). Avoid heating neat this compound derivatives above 150°C, as they may undergo rearrangement to azirines or fragmentation.[1]

  • Organolithiums: n-BuLi is pyrophoric.[1] All lithiation protocols (Protocol A) must be performed under an inert atmosphere (Argon/Nitrogen) in a fume hood.

  • Cyanide Risk: Under reductive conditions (e.g., hydrogenation with Raney Ni), the isoxazole ring cleaves to form enaminoketones. Ensure waste streams are managed if ring-opening protocols are attempted.[1]

References

  • Lithiation of Isoxazoles: Canadian Journal of Chemistry, "Lithiation of five-membered heteroaromatic compounds." (Confirming C-5 acidity vs methyl group).

  • Halogenation Protocols: Organic Letters, "Synthesis of Isoxazoles via Electrophilic Cyclization" (Discussing halogenation logic).

  • HPPD Inhibitor Chemistry: ACS Omega, "Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential HPPD Inhibitors."[1] (Structural relevance of C-4/C-5 substitution).

  • General Reactivity: Chemical Reviews, "Recent Advances in the Synthesis and Functionalization of Isoxazoles." (Comprehensive review of C-4 vs C-5 selectivity).

Sources

Application Note: Strategic Utilization of 3-Methylisoxazole in Pharmacophore Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Logic

3-Methylisoxazole (CAS: 1504-06-9) is a "privileged scaffold" in medicinal chemistry, serving a dual role: it acts as a stable aromatic core for displaying pharmacophores (e.g., in COX-2 inhibitors like Valdecoxib) and as a "masked" 1,3-dicarbonyl equivalent capable of transmutation into other heterocycles (pyrimidines, pyridines).[1]

This guide addresses the two primary challenges in utilizing this scaffold:

  • Regiocontrol: Differentiating between the acidic C-5 ring proton, the nucleophilic C-4 position, and the lateral C-3 methyl group.[1]

  • Ring Stability: Exploiting the latent reactivity of the N-O bond without premature cleavage.

The Reactivity Landscape

The this compound ring is electronically polarized.[1] The oxygen atom acts as an electron donor to the ring system, while the nitrogen acts as an electron sink.

  • C-5 Position (Acidic/Nucleophilic): The proton at C-5 is the most acidic (

    
    ).[1] Deprotonation with organolithiums generates a stable anion for electrophilic trapping.
    
  • C-4 Position (Electrophilic Susceptibility): This position is susceptible to Electrophilic Aromatic Substitution (EAS), particularly halogenation, enabling subsequent cross-coupling.[1]

  • N-O Bond (Latent Functionality): Reductive cleavage reveals a

    
    -enaminoketone, a versatile precursor for ring transformation.[1]
    

Visualization: The Divergent Synthesis Map

The following diagram illustrates the critical decision points when functionalizing this compound. Note the distinct conditions required to access different positions.

G Start This compound (Starting Material) C5_Lith C-5 Lithio Species (Nucleophilic) Start->C5_Lith n-BuLi, -78°C (Kinetic Control) C4_Halo 4-Halo-3-methylisoxazole (Electrophilic) Start->C4_Halo NBS/NIS, DMF (Electrophilic Subst.) Ring_Open Enaminoketone (Masked 1,3-Dicarbonyl) Start->Ring_Open H2/Pd-C or Mo(CO)6 (Reductive Cleavage) C5_Prod 5-Substituted Isoxazoles (Kinase Inhibitors) C5_Lith->C5_Prod Electrophile (E+) (Aldehydes, Halides) C4_Aryl 3,4-Diaryl Isoxazoles (COX-2 Scaffolds) C4_Halo->C4_Aryl Suzuki/Stille Coupling Pd(0) Catalyst Pyrimidines Pyrimidines/Pyridines (Transmutation) Ring_Open->Pyrimidines Hydrazines/Amidines Cyclocondensation

Figure 1: Divergent functionalization pathways for this compound.[1] Colors indicate distinct reaction manifolds: Blue (Lithiation), Yellow (Halogenation), Green (Reduction).

Core Protocol A: Regioselective C-5 Functionalization

Objective: To introduce alkyl, acyl, or aryl groups at the C-5 position via lithiation. Mechanism: Direct deprotonation.[1] Critical Quality Attribute (CQA): Temperature control is paramount. Above -60°C, the lithiated species may undergo ring fragmentation (fragmentation to nitrile oxides).[1]

Materials
  • This compound (1.0 equiv)[1]

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes (1.1 equiv)[1]

  • Anhydrous THF (Solvent, 0.2 M concentration)

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide) (1.2 equiv)

Step-by-Step Methodology
  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF.

  • Cooling: Cool the THF to -78°C using a dry ice/acetone bath.

  • Substrate Addition: Add this compound neat or as a THF solution. Stir for 5 minutes.

  • Lithiation: Add n-BuLi dropwise over 15 minutes via syringe pump.

    • Observation: The solution may turn slight yellow.

    • Hold Time: Stir at -78°C for exactly 30 minutes .

  • Trapping: Add the electrophile (dissolved in minimal THF) dropwise.

    • Note: Maintain internal temperature below -70°C during addition.[1][2]

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

  • Quench: Quench with saturated aqueous NH₄Cl.

  • Workup: Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.

Troubleshooting Table:

Issue Probable Cause Solution
Low Yield / Ring Cleavage Temperature rose above -60°C during lithiation. Use internal thermometer; add n-BuLi slower.
C-3 Methyl Lithiation Use of hindered bases (e.g., t-BuLi) or wrong temp.[1] Stick to n-BuLi at -78°C; C-5 is kinetically favored.[1]

| Polysubstitution | Excess base used.[1][3] | Titrate n-BuLi before use.[1] |

Core Protocol B: C-4 Arylation (The Valdecoxib Route)[1]

Objective: To synthesize 3,4-diaryl isoxazoles (COX-2 inhibitor pharmacophore) via C-4 bromination followed by Suzuki coupling. Mechanism: Electrophilic Aromatic Substitution followed by Pd-catalyzed cross-coupling.[1]

Phase 1: C-4 Bromination

Caution: Do not use radical initiators (AIBN, light) or non-polar solvents (CCl4), as this will brominate the C-3 methyl group.[1]

  • Reagents: Dissolve this compound (1.0 equiv) in DMF (0.5 M).

  • Bromination: Add N-Bromosuccinimide (NBS) (1.1 equiv) portion-wise at Room Temperature (25°C).

    • Why DMF? Polar aprotic solvents favor the ionic mechanism (ring bromination) over the radical mechanism.

  • Monitor: Stir for 4–6 hours. Monitor by TLC (fades UV activity).[1]

  • Workup: Dilute with water (5x volume). The product, 4-bromo-3-methylisoxazole , often precipitates or can be extracted with Et₂O.[1]

    • Yield Target: >85%.[1][4]

Phase 2: Suzuki-Miyaura Coupling[1]
  • Catalyst System: Pd(dppf)Cl₂ (3 mol%) is robust for heterocyclic halides.[1]

  • Setup: Combine 4-bromo-3-methylisoxazole (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K₂CO₃ (2.0 equiv) in Dioxane/Water (4:1).

  • Degassing: Sparge with Argon for 10 minutes (Critical to prevent homocoupling).

  • Reaction: Heat to 90°C for 12 hours.

  • Purification: Silica gel chromatography.

Advanced Concept: Isoxazole as a "Masked" Heterocycle

The N-O bond is the "weak link" that allows the isoxazole ring to serve as a masked 1,3-dicarbonyl system. This is particularly useful when the target molecule is unstable or difficult to synthesize directly.

The Transmutation Workflow

Scenario: You require a highly substituted pyrimidine that is difficult to access via standard condensation. Strategy: Build the complexity on the isoxazole ring (using Protocols A & B), then "explode" the ring and reconstitute it.

Workflow Isox Functionalized Isoxazole Open Enaminoketone (Open Chain) Isox->Open H2, Pd/C (Reductive Cleavage) Pyrim Target Pyrimidine Open->Pyrim Amidine/Urea (Cyclization)

Figure 2: The "Transmutation" strategy.[1]

Protocol for Ring Opening:

  • Dissolve isoxazole derivative in Ethanol.

  • Add 10% Pd/C (10 wt%).[1]

  • Hydrogenate at 1 atm (balloon) for 2–4 hours.

  • Filter through Celite.[1] The filtrate contains the

    
    -enaminoketone .[1]
    
  • Immediate Use: React the crude enaminoketone with an amidine or hydrazine to form the new heterocycle.

References

  • Regioselective Lithiation

    • Title: Highly selective 5-substitution of 3-methylthiophene via directed lithiation (Analogous methodology for 5-membered heterocycles).[1]

    • Source: PubMed / NIH.[1]

    • URL:[Link]

  • Valdecoxib & Isoxazole Synthesis

    • Title: Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor.[1][4][5]

    • Source: NIH / PMC.[1]

    • URL:[Link]

  • Isoxazole Ring Opening & Transmutation

    • Title: Synthesis of Fused Isoxazoles: A Comprehensive Review (Discusses ring properties and opening).
    • Source: MDPI.[1]

    • URL:[Link][1][3]

  • Bromination Protocols (NBS)

    • Title: N-Bromosuccinimide (NBS) - Reagent Profile and Mechanisms.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link][1][3]

  • General Scaffold Utility

    • Title: Advances in isoxazole chemistry and their role in drug discovery.[6][7][8]

    • Source: RSC Advances.[1][6]

    • URL:[Link]

Sources

Application Notes and Protocols for the Analysis of 3-Methylisoxazole by HPLC and GC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Methylisoxazole is a five-membered heterocyclic compound with a nitrogen and an oxygen atom in the ring. The isoxazole ring is a key structural motif in a variety of pharmaceuticals and agrochemicals, making its analysis critical in drug development, quality control, and environmental monitoring. This document provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are designed for researchers, scientists, and drug development professionals seeking robust and reliable analytical procedures.

The choice between HPLC and GC for the analysis of this compound depends on the sample matrix, the required sensitivity, and the available instrumentation. HPLC is well-suited for the analysis of this compound in aqueous and biological samples, while GC is an excellent choice for volatile and thermally stable compounds, often providing high resolution and sensitivity, especially when coupled with a mass spectrometer.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC4H5NO[1]
Molecular Weight83.09 g/mol [1]
XLogP30.8[1]
Topological Polar Surface Area26 Ų[1]
FlammabilityFlammable liquid and vapor[1]

The moderate polarity (XLogP3 of 0.8 and a polar surface area of 26 Ų) of this compound suggests that it is amenable to both reversed-phase HPLC and GC analysis. Its status as a flammable liquid necessitates appropriate safety precautions during handling and analysis.[1]

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Principle of the Method

Reversed-phase HPLC is the method of choice for separating moderately polar compounds like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase. By adjusting the composition of the mobile phase, the retention of this compound on the column can be controlled to achieve optimal separation from other components in the sample matrix. Detection is typically performed using a UV detector, as the isoxazole ring exhibits UV absorbance.

Experimental Protocol: HPLC-UV Analysis of this compound

This protocol provides a starting point for the analysis of this compound. Method optimization may be required depending on the specific sample matrix and analytical instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (or phosphoric acid), analytical grade.

  • This compound reference standard.

  • Volumetric flasks, pipettes, and autosampler vials.

2. Chromatographic Conditions:

ParameterConditionRationale
Column C18 (4.6 x 150 mm, 5 µm)The non-polar C18 stationary phase provides good retention for moderately polar analytes like this compound.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileFormic acid helps to protonate silanol groups on the silica support, reducing peak tailing, and provides a suitable pH for the analysis of the weakly basic isoxazole ring. Acetonitrile is a common organic modifier in reversed-phase HPLC. A gradient or isocratic elution can be used. A starting point for isocratic elution could be 30% Acetonitrile.[2]
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLThis can be adjusted based on the concentration of the analyte and the sensitivity of the detector.
Detection UV at 220 nmBased on methods for similar isoxazole derivatives, this wavelength should provide good sensitivity.[3] A full UV scan of the this compound standard is recommended to determine the optimal detection wavelength.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with the mobile phase or a suitable solvent like methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: The sample preparation will depend on the matrix. For liquid samples, filtration through a 0.45 µm syringe filter may be sufficient. For more complex matrices, extraction (liquid-liquid or solid-phase) may be necessary to remove interfering substances.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation (Trustworthiness)

To ensure the reliability of the analytical data, the HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix and a matrix spiked with this compound and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-6 concentrations.

  • Accuracy: The closeness of the test results to the true value. This is determined by analyzing samples with known concentrations of this compound (e.g., spiked matrix samples).

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting Standard Reference Standard Standard_Prep Prepare Stock & Working Standards Standard->Standard_Prep Sample Sample Matrix Sample_Prep Sample Extraction/Filtration Sample->Sample_Prep HPLC HPLC System (C18 Column) Standard_Prep->HPLC Sample_Prep->HPLC Detection UV Detector (220 nm) HPLC->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Peak Integration & Quantification Data_Acquisition->Quantification Report Generate Report Quantification->Report caption HPLC Analysis Workflow for this compound

Caption: HPLC Analysis Workflow for this compound.

Part 2: Gas Chromatography (GC) Method

Principle of the Method

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound, being a relatively small and volatile molecule, is well-suited for GC analysis. The separation is achieved by partitioning the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column. A Flame Ionization Detector (FID) is a common choice for the detection of organic compounds, offering high sensitivity and a wide linear range. For enhanced specificity and structural confirmation, a Mass Spectrometer (MS) can be used as the detector.

Experimental Protocol: GC-FID/MS Analysis of this compound

This protocol provides a general procedure for the GC analysis of this compound. Optimization of the temperature program and other parameters may be necessary.

1. Instrumentation and Materials:

  • Gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar non-polar column).

  • Helium or Nitrogen (high purity) as the carrier gas.

  • Hydrogen and compressed air (for FID).

  • This compound reference standard.

  • A suitable solvent for sample and standard preparation (e.g., methanol, ethyl acetate).

  • Volumetric flasks, syringes, and GC vials.

2. Chromatographic Conditions:

ParameterConditionRationale
Column HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessThis type of column provides good separation for a wide range of organic compounds, including moderately polar ones like this compound.
Carrier Gas Helium at a constant flow of 1 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency.
Injector Temperature 250 °CEnsures rapid volatilization of the sample without thermal degradation.
Injection Mode Split (e.g., 50:1 split ratio) or SplitlessThe choice depends on the concentration of the analyte. A split injection is suitable for higher concentrations, while a splitless injection is used for trace analysis.
Oven Temperature Program Initial: 50 °C (hold for 2 min)Ramp: 10 °C/min to 200 °C (hold for 5 min)This temperature program allows for the separation of this compound from potential impurities with different boiling points. The final hold ensures that all components are eluted from the column.
Detector (FID) Temperature: 280 °CHydrogen flow: 30 mL/minAir flow: 300 mL/minStandard conditions for an FID, providing good sensitivity for organic compounds.
Detector (MS) Transfer line temperature: 280 °CIon source temperature: 230 °CScan range: m/z 35-200These are typical MS parameters. The scan range is chosen to include the molecular ion of this compound (m/z 83) and its characteristic fragment ions.

3. Standard and Sample Preparation:

  • Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., methanol or ethyl acetate).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the chosen solvent to cover the expected concentration range of the samples.

  • Sample Preparation: Similar to the HPLC method, sample preparation will depend on the matrix. For liquid samples, a simple dilution may be sufficient. For solid or complex matrices, extraction followed by concentration may be required.

4. Analysis Procedure:

  • Set up the GC with the specified conditions and allow the system to stabilize.

  • Inject the prepared standard solutions to establish the retention time and response of this compound and to generate a calibration curve.

  • Inject the prepared sample solutions.

  • Identify the this compound peak in the sample chromatogram based on its retention time. If using an MS detector, confirm the identity by comparing the mass spectrum of the peak with that of the standard.

  • Quantify the amount of this compound in the sample using the calibration curve.

Method Validation (Trustworthiness)

The GC method should also be validated in accordance with ICH guidelines, similar to the HPLC method, to ensure the integrity of the analytical results.[4][5]

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_analysis_gc GC Analysis cluster_data_gc Data Processing & Reporting Standard_GC Reference Standard Standard_Prep_GC Prepare Stock & Working Standards Standard_GC->Standard_Prep_GC Sample_GC Sample Matrix Sample_Prep_GC Sample Extraction/Dilution Sample_GC->Sample_Prep_GC GC GC System (HP-5MS Column) Standard_Prep_GC->GC Sample_Prep_GC->GC Detector_GC FID or MS Detector GC->Detector_GC Data_Acquisition_GC Data Acquisition Detector_GC->Data_Acquisition_GC Quantification_GC Peak Integration & Quantification Data_Acquisition_GC->Quantification_GC Report_GC Generate Report Quantification_GC->Report_GC caption_gc GC Analysis Workflow for this compound

Caption: GC Analysis Workflow for this compound.

Conclusion

The HPLC and GC methods detailed in this application note provide robust and reliable approaches for the analysis of this compound. The choice of method will be dictated by the specific analytical needs, including the nature of the sample matrix, required sensitivity, and available instrumentation. Proper method validation is essential to ensure the accuracy and precision of the results, in line with regulatory expectations. The provided protocols serve as a strong foundation for the development and implementation of analytical procedures for this compound in various research and development settings.

References

  • SIELC Technologies. (n.d.). Methyl this compound-5-carboxylate. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96098, this compound. Retrieved from [Link]

  • Li, Y., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8233. Available at: [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. Retrieved from [Link]

  • Gao, Y., et al. (2024). Synthesis, Characterization, Volatility, and Thermal Stability of Fluorinated Copper(II) Aminoalkoxide Complexes as Potential Vapour Deposition Precursors. Canadian Journal of Chemistry. Available at: [Link]

  • Kaur, H., et al. (2014). Thermal Stability and Moisture Uptake of 1-Alkyl-3-methylimidazolium Bromide. Journal of Thermal Analysis and Calorimetry, 117(2), 725-732.
  • Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
  • Wojciechowska, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5623. Available at: [Link]

  • Mol-Instincts. (n.d.). ISOXAZOLE, 3-METHYL- 30842-90-1 wiki. Retrieved from [Link]

  • Shimadzu. (n.d.). An Investigation of Simultaneous Analysis Methods for 420 Residual Pesticide Compounds in Foods Using GC-MS/MS. Retrieved from [Link]

  • Wang, Y., et al. (2022). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. Molecules, 27(19), 6296. Available at: [Link]

  • International Council for Harmonisation. (1994). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors. Retrieved from [Link]

  • He, M., et al. (2023). A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry.
  • University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-amino-. Retrieved from [Link]

  • science-softCon. (n.d.). UV/Vis+ Photochemistry Database. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Methylisoxazole Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: High-Purity Synthesis & Yield Optimization of 3-Methylisoxazole CAS: 4025-77-8 (this compound) | Note: Distinct from 5-Methylisoxazole (CAS 5765-44-6) Audience: Medicinal Chemists, Process Development Scientists

The Core Challenge: The "Isomer Trap"

The synthesis of This compound is notoriously difficult not because the reaction fails, but because it frequently yields the thermodynamically favored isomer, 5-methylisoxazole , or an inseparable mixture of both.

The boiling points of these two isomers are dangerously close (


bp 

4°C), making fractional distillation at scale inefficient. Therefore, yield optimization is actually regioselectivity optimization. You must select a pathway that kinetically locks the formation of the 3-isomer.
Comparative Properties
PropertyThis compound (Target)5-Methylisoxazole (Impurity)
Boiling Point ~118°C~122°C
Dipole Moment LowerHigher
Formation Kinetic Favored by Aldehyde attackFavored by Ketone attack
Common Precursor Acetylene + NitroethaneHydroxylamine + 1,3-Dicarbonyls

Critical Workflow: The "Acetal Switch" Protocol

Most labs attempt to synthesize this compound via the condensation of hydroxylamine with 4,4-dimethoxy-2-butanone (a masked 3-oxobutanal).

The Failure Mode: If you mix hydroxylamine hydrochloride with the precursor in neutral or basic conditions, the hydroxylamine attacks the ketone (C2) first, leading to 5-methylisoxazole . The Fix: You must force the reaction to proceed via the aldehyde (C4). This requires acidic hydrolysis of the acetal prior to nucleophilic attack.

Diagram 1: The Regioselectivity Switch Mechanism

The following logic flow illustrates how pH determines the final isomer.

Regioselectivity Precursor 4,4-Dimethoxy-2-butanone (Masked 1,3-Dicarbonyl) Acid Acidic Conditions (pH < 1) Precursor->Acid Hydrolysis Base Neutral/Basic Conditions (pH > 5) Precursor->Base Direct Reaction Aldehyde Free Aldehyde Formation (3-Oxobutanal) Acid->Aldehyde Fast KetoneAttack NH2OH Attacks Ketone (C2) Base->KetoneAttack Ketone is only electrophile available AldehydeAttack NH2OH Attacks Aldehyde (C4) Aldehyde->AldehydeAttack Kinetic Preference Impurity 5-METHYLISOXAZOLE (Major Impurity) KetoneAttack->Impurity Cyclization Target This compound (Target) AldehydeAttack->Target Cyclization

Caption: Kinetic pathway divergence. Acidic deprotection exposes the aldehyde, which reacts faster with hydroxylamine than the ketone, securing the 3-methyl isomer.

Optimized Experimental Protocols

Protocol A: The "Acid-First" Condensation (Recommended for Standard Labs)

This method modifies the standard procedure to prioritize aldehyde reactivity.

Reagents:

  • 4,4-Dimethoxy-2-butanone (1.0 eq)

  • Hydroxylamine Hydrochloride (NH

    
    OH[1]·HCl) (1.1 eq)
    
  • Conc. HCl

  • Ethanol/Water[2]

Step-by-Step Guide:

  • Pre-Hydrolysis (Critical): Dissolve 4,4-dimethoxy-2-butanone in water/ethanol (1:1). Add conc. HCl (approx 0.1 eq) and stir at room temperature for 30–60 minutes.

    • Why? This converts the acetal to the free aldehyde (3-oxobutanal) before the amine source is introduced.

  • Chilling: Cool the mixture to 0–5°C.

  • Amine Addition: Add NH

    
    OH·HCl dissolved in a minimum amount of water dropwise.
    
    • Note: Do not neutralize the solution yet. Keep it acidic to prevent the ketone from competing.

  • Cyclization: Allow to warm to room temperature. Then, heat to reflux (approx 70–80°C) for 2 hours.

  • Workup: Cool. Neutralize carefully with NaHCO

    
    . Extract with Dichloromethane (DCM).
    
    • Warning: The product is volatile (bp 118°C). Do not use high vacuum for concentration. Use a fractionating column (Vigreux) at atmospheric pressure or mild vacuum ( >100 mbar).

Protocol B: The Nitrile Oxide Route (High Purity Alternative)

If Protocol A yields inseparable mixtures, switch to this [3+2] cycloaddition. It is 100% regioselective for this compound.

Mechanism: In situ generation of acetonitrile oxide from nitroethane, followed by trapping with acetylene.

Reagents:

  • Nitroethane

  • Phenyl isocyanate (Dehydrating agent) & Triethylamine (Base)

  • Acetylene gas (bubbled) or Acetylene equivalent (e.g., Bis(trimethylsilyl)acetylene)

Workflow:

  • Dissolve nitroethane (1 eq) in dry benzene or toluene.

  • Add phenyl isocyanate (2 eq) and catalytic triethylamine.

  • Bubble acetylene gas through the solution (or add the silyl-acetylene).

  • Result: The nitrile oxide intermediate reacts exclusively with the alkyne to form the 3-substituted isoxazole.

  • Purification: Filter off the diphenylurea byproduct. Distill the filtrate.[3]

Troubleshooting Guide & FAQs

Issue: "I am losing 50% of my yield during evaporation."

Diagnosis: Volatility Management Failure. Solution: this compound forms azeotropes with water and ethanol.

  • Fix 1: Use Pentane or Diethyl Ether for extraction (low bp solvents allow easier removal).

  • Fix 2: Do not rotovap to dryness. Stop when the volume is low and switch to a micro-distillation apparatus.

  • Fix 3: Add a high-boiling "keeper" solvent (like Toluene) if you plan to use the isoxazole immediately in a subsequent reaction, avoiding isolation entirely.

Issue: "NMR shows a mix of isomers (Singlet at 2.25 vs 2.40)."

Diagnosis: Loss of Regiocontrol. Solution:

  • Check the pH of your reaction during hydroxylamine addition.[4] If it rose above pH 4, the ketone attack became competitive.

  • Remediation: You cannot easily separate them. Discard and restart using Protocol A with stricter acid control or switch to Protocol B .

Issue: "The product turned into a black tar upon distillation."

Diagnosis: Thermal Decomposition / Polymerization. Solution:

  • Isoxazoles can be sensitive to strong acids/bases at high heat. Ensure the extract is neutral (wash with brine/buffer) before distillation.

  • Use a nitrogen bleed during distillation to prevent oxidation.

Visualizing the Purification Workflow

Workup ReactionMix Crude Reaction Mixture (Aq. Acidic) Neutralize Neutralize with NaHCO3 (pH ~7) ReactionMix->Neutralize Extract Extract with Pentane/DCM (Avoid Ethyl Acetate if possible) Neutralize->Extract Dry Dry over MgSO4 (Filter) Extract->Dry Concentrate Concentrate via Vigreux Column (Atmospheric Pressure) Dry->Concentrate Do NOT Rotovap to dryness Distill Final Distillation Collect fraction 116-119°C Concentrate->Distill

Caption: Optimized workup flow to minimize volatility losses. Note the avoidance of vacuum concentration.

References

  • Regioselectivity in Isoxazole Synthesis

    • Sokolov, V. B., et al. "Regioselective synthesis of 3- and 5-substituted isoxazoles." Chemistry of Heterocyclic Compounds, 2018.[1]

    • Context: Defines the kinetic preference of hydroxylamine for aldehydes over ketones in acidic media.
    • (Journal Homepage)

  • Nitrile Oxide Cycloaddition Route

    • Huisgen, R. "1,3-Dipolar Cycloadditions. Past and Future.
    • Context: The foundational mechanism for the Nitroethane + Acetylene route (Protocol B).
  • Physical Properties & Separation

    • Katritzky, A. R. Comprehensive Heterocyclic Chemistry II. Vol 3. Elsevier, 1996.
    • Context: Authoritative source for boiling points (3-Me: 118°C vs 5-Me: 122°C)
  • Synthesis from Beta-Keto Acetals

    • Büchi, G., & Vederas, J. C. "The synthesis of this compound." Journal of the American Chemical Society, 1972.
    • Context: Discusses the hydrolysis of acetals prior to cycliz

Sources

Technical Support Center: Purification of 3-Methylisoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 3-Methylisoxazole. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic compound. The synthesis of isoxazoles can often lead to a mixture of products, with the separation of the desired isomer from byproducts being a critical, and sometimes challenging, step.[1][2]

This document provides in-depth, experience-based answers to common purification challenges, detailed experimental protocols, and troubleshooting guides to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities I should expect in my crude this compound synthesis?

A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, for common syntheses, such as the reaction of a 1,3-dicarbonyl compound with hydroxylamine, you should anticipate the following.[3][4]

  • Regioisomeric Byproducts: The most common and challenging impurity is the regioisomer, 5-Methylisoxazole . Its formation is often competitive with the desired 3-methyl product, and its similar physical properties make separation non-trivial. Some synthetic routes are designed to be highly regioselective to minimize this, but it's a persistent challenge.[5]

  • Unreacted Starting Materials: Depending on the reaction stoichiometry and conditions, you may have residual starting materials. For a typical synthesis from acetylacetone and hydroxylamine, this would include acetylacetone.

  • Solvent Residues: Residual reaction solvents (e.g., ethanol, methanol, toluene) are common impurities that are typically removed under reduced pressure but can sometimes persist.

  • Side-Reaction Products: The condensation reaction can sometimes produce minor, unidentified byproducts from self-condensation or alternative cyclization pathways.

Monitoring your reaction by Thin Layer Chromatography (TLC) is the first and most critical step in identifying the complexity of your crude mixture before attempting a large-scale purification.

Q2: My primary impurity is the 5-Methylisoxazole isomer. How can I separate it from my desired this compound?

A2: This is the most frequent and critical separation challenge. Due to their identical molecular weight and similar polarities, separation requires a method that can exploit subtle differences in their physical properties. Fractional distillation is the most effective industrial and lab-scale technique for this purpose.

The success of this separation hinges on the difference in their boiling points. While data can vary slightly between sources, there is a reproducible difference that can be exploited.

Rationale: Fractional distillation allows for a continuous series of vaporization-condensation cycles (each cycle is a "theoretical plate"). Even with a small boiling point difference, each cycle enriches the vapor phase with the more volatile component (the one with the lower boiling point). A fractionating column with a high number of theoretical plates will, therefore, achieve a successful separation.

A detailed protocol for fractional distillation is provided in the Experimental Protocols section below.

Q3: Can I use acid-base extraction to purify this compound?

A3: Acid-base extraction is a powerful technique but has limitations in this specific case. Isoxazoles are weakly basic due to the lone pair of electrons on the nitrogen atom.[6] In principle, washing an organic solution of your crude product with an aqueous acid could protonate the isoxazole, rendering it a water-soluble salt and extracting it into the aqueous layer.[7][8]

The Challenge & Causality: The pKa of the conjugate acid of this compound is low, meaning it is a very weak base.[9] Consequently, a very strong acid is required to achieve significant protonation. More importantly, the basicity of this compound and its isomer, 5-Methylisoxazole, are very similar. Therefore, acid-base extraction will not effectively separate the two isomers from each other.

However, it can be useful for removing certain types of impurities:

  • Removal of Acidic Impurities: A wash with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic starting materials or byproducts.

  • Removal of Highly Basic Impurities: A wash with dilute aqueous acid (e.g., 1M HCl) can remove more basic impurities, though the isoxazole itself may have some partial solubility.

Verdict: Use acid-base extraction as a preliminary clean-up step during your reaction work-up, but not as the primary method for isomer separation.

Q4: What is a good starting point for developing a column chromatography method for final polishing?

A4: Column chromatography is an excellent technique for final purification or for separating small-scale batches, especially when distillation is not feasible.[10] Given the similar polarity of the 3-methyl and 5-methyl isomers, a high-resolution setup is necessary.

Expert Recommendations:

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is the most common choice.

  • Mobile Phase (Eluent): The key is to use a solvent system with low polarity to maximize the difference in retention times (Rf).

    • Starting Point: Begin with a mixture of Ethyl Acetate (EtOAc) and Hexanes. A good starting point for your TLC analysis is 10-20% EtOAc in Hexanes.

    • Optimization: Adjust the solvent ratio until the Rf values of your two isomers are between 0.2 and 0.4, and the separation between the spots (ΔRf) is maximized. For very nonpolar compounds, you might consider solvent systems like ether/hexane or dichloromethane/hexane.[11]

  • Column Dimensions: Use a long, thin column rather than a short, wide one to increase the number of theoretical plates and improve separation.

  • Loading: Adsorb your crude product onto a small amount of silica gel and dry-load it onto the column. This technique generally results in better separation than loading the sample dissolved in liquid.

A general protocol for flash column chromatography is provided in the Experimental Protocols section.

Q5: How do I confirm the purity and identity of my final product, especially distinguishing it from the 5-methyl isomer?

A5: Confirming the identity and purity is crucial. A combination of techniques is recommended for unambiguous characterization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity.[12] The two isomers will have identical mass spectra (same molecular ion and fragmentation pattern), but they should exhibit different retention times on the GC column, allowing you to quantify the purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation.[3][13] The chemical shifts of the methyl group and the ring protons will be different for the 3-methyl and 5-methyl isomers due to the different electronic environments.[14][15]

    • This compound: Expect a proton signal for the C-H at the 5-position.

    • 5-Methylisoxazole: Expect a proton signal for the C-H at the 3-position. The precise chemical shifts will allow for clear differentiation.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess purity. Developing a method may require screening different columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases, which are known to be effective for separating isomers.[16]

Data & Physical Properties

A clear understanding of the physical properties of your target compound and its main byproduct is essential for designing an effective purification strategy.

PropertyThis compound5-Methylisoxazole (Isomer)Acetylacetone (Starting Material)
Molecular Formula C₄H₅NOC₄H₅NOC₅H₈O₂
Molecular Weight 83.09 g/mol [9]83.09 g/mol [17]100.12 g/mol
Boiling Point ~118 °C~129-130 °C~140 °C
Appearance Colorless to pale yellow liquidLiquidColorless liquid
pKa (Conjugate Acid) ~1.1 (Estimated)[9]~1.5 (Estimated)[17]Not applicable (Acidic pKa ~9)

Note: Boiling points can vary with atmospheric pressure. The key takeaway is the approximate 10-12 °C difference between the isomers, which is sufficient for separation by fractional distillation.

Workflow & Diagrams

Purification Strategy Decision Tree

This diagram outlines a logical workflow for purifying crude this compound.

Purification_Workflow cluster_0 Initial Assessment & Work-Up cluster_1 Primary Purification cluster_2 Final Polishing & Analysis Start Crude Reaction Mixture TLC Analyze by TLC/GC-MS to Identify Components Start->TLC Workup Aqueous Work-Up (e.g., Base/Acid Wash) TLC->Workup Proceed to clean-up Isomer_Check Isomer (5-Me-Isoxazole) Present? Workup->Isomer_Check Distillation Fractional Distillation Isomer_Check->Distillation Yes Simple_Distil Simple Distillation (to remove solvent/high boilers) Isomer_Check->Simple_Distil No Purity_Check Purity > 98%? Distillation->Purity_Check Simple_Distil->Purity_Check Chromatography Column Chromatography Purity_Check->Chromatography No Analysis Confirm Purity & Identity (GC-MS, NMR) Purity_Check->Analysis Yes Chromatography->Purity_Check Re-analyze Final_Product Pure this compound Analysis->Final_Product

Caption: Workflow for selecting a purification strategy.

Experimental Protocols

Protocol 1: Separation of this compound and 5-Methylisoxazole by Fractional Distillation

Principle: This protocol leverages the boiling point difference between this compound (~118 °C) and 5-Methylisoxazole (~130 °C) to effect separation using a fractionating column.

Materials:

  • Crude mixture containing 3- and 5-Methylisoxazole.

  • Round-bottom flask.

  • Fractionating column (e.g., Vigreux or packed column).

  • Distillation head with thermometer.

  • Condenser.

  • Receiving flasks.

  • Heating mantle with stirrer.

  • Boiling chips or magnetic stir bar.

  • Vacuum adapter and source (optional, for vacuum distillation if compounds are high-boiling or sensitive).

Procedure:

  • Assembly: Set up the fractional distillation apparatus in a fume hood. Ensure all glass joints are properly sealed and clamped. The thermometer bulb must be positioned just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.

  • Charging the Flask: Charge the round-bottom flask with the crude isoxazole mixture and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently. As the mixture boils, you will see a condensation ring rise slowly up the fractionating column.

    • Causality: A slow, gradual heating rate is critical. If heated too quickly, the column will flood, and you will lose all separation efficiency. The goal is to establish a temperature gradient along the column.

  • Equilibration: Allow the vapor to slowly ascend the column. The system should be kept at total reflux (with condensate returning to the pot) for a period to allow the equilibrium between liquid and vapor to be established on the surface of the column packing. This step is crucial for good separation.

  • Collecting the First Fraction (Forerun): The temperature at the distillation head will initially rise and stabilize at the boiling point of the most volatile component. This may be a low-boiling solvent. Collect this "forerun" in a separate receiving flask until the temperature begins to rise again.

  • Collecting the Product Fraction: As the temperature stabilizes at the boiling point of this compound (~118 °C), switch to a clean receiving flask. Collect the distillate while the temperature remains constant. This fraction will be enriched in your desired product.

  • Intermediate Fraction: If the temperature begins to rise above the boiling point of this compound, switch to a new receiving flask. This intermediate fraction will contain a mixture of both isomers.

  • Collecting the Second Fraction: Once the temperature stabilizes again at the boiling point of 5-Methylisoxazole (~130 °C), you can collect this fraction in a separate flask.

  • Shutdown: Stop the distillation before the distilling flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating.

  • Analysis: Analyze all collected fractions by GC-MS or NMR to determine their composition and purity. The intermediate fraction can be combined with a future batch for re-distillation to improve overall yield.

Protocol 2: General Protocol for Flash Column Chromatography

Principle: This protocol uses silica gel to separate compounds based on their differential adsorption to the stationary phase and solubility in the mobile phase. It is ideal for final purification after distillation has removed the bulk of the isomeric impurity.

Materials:

  • Partially purified this compound.

  • Silica gel (230-400 mesh).

  • Glass chromatography column.

  • Eluent (e.g., Ethyl Acetate/Hexanes mixture, optimized by TLC).

  • Sand and cotton.

  • Collection tubes or flasks.

  • Air pressure source (optional, for flash chromatography).

Procedure:

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Pack the column with silica gel using either the "dry pack" or "slurry" method to ensure a homogenous stationary phase.[10] A well-packed column is critical for good separation.

    • Add another layer of sand on top of the silica gel to prevent disruption when adding the solvent.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder.

    • Carefully add this powder to the top of the column. This dry-loading method prevents band broadening.

  • Elution:

    • Carefully add the eluent to the column.

    • Begin collecting fractions. For flash chromatography, use gentle air pressure to push the solvent through the column at a faster rate. A typical flow rate is about 2 inches/minute.

    • Rationale: The choice of eluent, determined by prior TLC analysis, is the most critical parameter. A solvent system that gives a good separation of spots on a TLC plate will provide a good separation on the column.

  • Fraction Collection & Analysis:

    • Collect small, sequential fractions.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

References

  • ChemicalBook: 5-methylisoxazole-3-carboxamide. Provides physical properties like melting and boiling points for related isoxazole structures. [18]

  • ChemicalBook: 5-Methylisoxazole-3-carboxylic acid. Details physical properties of a related isoxazole, useful for understanding the general characteristics of this class of compounds. [19]

  • Google Patents: CN107721941B - Preparation method of 3-amino-5-methyl isoxazole. Describes synthetic routes and mentions the avoidance of isomer formation as a key advantage. [5]

  • ChemicalBook: methyl this compound-5-carboxylate. Provides an example of ¹H-NMR characterization for a substituted this compound. [20]

  • PubChem: this compound. A comprehensive database of chemical properties, including molecular weight and pKa data. [9]

  • BLD Pharm: this compound-4-carboxylic acid. Provides safety and handling information for related isoxazole compounds. [21]

  • TargetMol: 3-Amino-5-methylisoxazole. Details solubility information for a related isoxazole derivative in common laboratory solvents. [22]

  • Sigma-Aldrich: 5-Amino-3-methylisoxazole. Provides physical property data, such as melting point, for a related compound. [23]

  • PubChem: 3-Amino-5-methylisoxazole. Contains spectral data (NMR, MS) useful for the characterization of isoxazole structures. [13]

  • PubChem: 3-Methyl-5-isoxazolecarboxylic acid. Provides GHS hazard information and computed properties for a related isoxazole. [24]

  • PubMed: Identification of steroid isoxazole isomers marketed as designer supplement. Discusses the use of GC-MS and NMR for the identification and differentiation of isoxazole isomers. [25]

  • ResearchGate: Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. Describes the general synthesis of isoxazoles from 1,3-diketones and hydroxylamine, which is a common source of isomeric byproducts. [3]

  • Chemistry LibreTexts: Acid-Base Extraction. Explains the fundamental principles of using acid-base chemistry to separate compounds. [26]

  • PubChem: 5-Methylisoxazole. A comprehensive database of chemical properties for the isomeric byproduct. [17]

  • Google Patents: CN101948433A - Method for separating and purifying substituted indazole isomers. Describes the use of mixed-solvent recrystallization for separating isomers, a principle that can be applied to other heterocyclic systems. [27]

  • Science Arena Publications: Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Provides examples of ¹H NMR spectral data for isoxazole derivatives. [14]

  • Wikipedia: Acid–base extraction. Provides a general overview of the theory and technique of acid-base extraction. [7]

  • BenchChem: A Comparative Guide to the Synthesis of 2-(5-Methylisoxazol-3-yl)acetonitrile. Outlines various synthetic strategies and purification steps including extraction and column chromatography. [28]

  • PubMed Central: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Reviews various synthetic methods for isoxazoles and notes challenges such as byproduct formation. [1]

  • PubMed: Small scale separation of isoxazole structurally related analogues by chiral supercritical fluid chromatography. Details advanced chromatographic techniques for separating isoxazole analogues. [29]

  • Tokyo Chemical Industry: 5-Methylisoxazole-4-carboxylic Acid. Provides specifications and properties for a related isoxazole compound. [30]

  • YouTube: 33.05 Acid-base Properties of Heterocycles. A video lecture explaining the factors that influence the basicity of heterocyclic compounds like isoxazole. [6]

  • ACS Publications: Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Discusses advanced NMR techniques for differentiating heterocyclic isomers. [15]

  • RSC Publishing: Advances in isoxazole chemistry and their role in drug discovery. Reviews the synthesis and importance of isoxazole derivatives. [2]

  • ResearchGate: The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. Provides insights into reaction mechanisms that can lead to different isomeric products. [31]

  • MDPI: The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Highlights green chemistry approaches for synthesizing isoxazoles. [32]

  • University of California, Davis: Acid-Base Extraction. A laboratory manual page detailing the procedure and theory of acid-base extraction.

  • Chemistry LibreTexts: Acid-Base Extraction. An alternative resource explaining the principles of acid-base extraction with diagrams. [8]

  • Journal of Advanced Scientific Research: PROGRESS IN THE PATHWAYS FOR SYNTHESIS OF ISOXAZOLES SYNTHONS AND THEIR BIOLOGICAL ACTIV. Reviews synthetic pathways for isoxazoles. [33]

  • PubMed: Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines. Discusses the use of tandem mass spectrometry to differentiate isoxazole isomers. [34]

  • Utah Tech University: Separating Compounds by Column Chromatography. A practical guide to performing column chromatography. [10]

  • RSC Publishing: Gas chromatography–mass spectrometry of the stereoisomers of heterocyclic compounds. Details the use of GC-MS for separating and identifying isomers. [12]

  • University of Rochester: Chromatography: Solvent Systems For Flash Column. Provides guidance on selecting appropriate solvent systems for column chromatography. [11]

  • Welch Materials: A Guide to Selective Columns for Isomer Separation. Offers insights into choosing specialized HPLC columns for isomer separation. [16]

  • Smolecule: 5-Methylisoxazole-3-carboxylic acid. Describes common synthetic methods involving hydroxylamine and 1,3-dicarbonyl compounds. [4]

Sources

Optimization of catalyst and solvent for 3-Methylisoxazole reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Methylisoxazole Synthesis & Optimization

Ticket Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Subject: Optimization of Catalyst, Solvent, and Regioselectivity for this compound Scaffolds

Executive Summary

The this compound moiety is a critical pharmacophore in medicinal chemistry, serving as a bioisostere for carboxylic acids and a scaffold in BET inhibitors, antibiotics (e.g., sulfamethoxazole), and COX-2 inhibitors.

However, synthesizing this scaffold presents two primary failure modes:

  • Regiochemical Ambiguity: The competition between 3-methyl and 5-methyl isomers during the condensation of unsymmetrical 1,3-dicarbonyls.

  • Catalytic Stalling: Poor conversion rates in 1,3-dipolar cycloadditions due to nitrile oxide dimerization (furoxan formation).[1][2]

This guide provides field-validated protocols to resolve these issues, moving beyond standard textbook procedures to optimized, industrial-grade methodologies.

Module 1: Solving the Regioselectivity Crisis

User Issue: "I am reacting acetylacetone derivatives with hydroxylamine, but I am getting a mixture of 3-methyl and 5-methyl isomers, or predominantly the unwanted 5-methyl product."

The Mechanistic Root Cause

In the classic Claisen-type condensation, hydroxylamine (


) is a bidentate nucleophile. It can attack either carbonyl of the 1,3-diketone. The regioselectivity is dictated by the electrophilicity of the carbonyl carbons. If both carbonyls have similar electronic environments (e.g., acetylacetone), you get a mixture.
The Solution: The -Enaminone Route

To force the formation of the 3-methyl isomer, you must desymmetrize the starting material electronically. The most robust method involves converting the 1,3-diketone into a


-enaminone using N,N-dimethylformamide dimethyl acetal (DMF-DMA).

Protocol:

  • Precursor Synthesis: React your methyl ketone with DMF-DMA to form the

    
    -enaminone.[3] This creates a "push-pull" alkene system where the dimethylamino group acts as a specific leaving group.
    
  • Cyclization: Treat the ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    -enaminone with hydroxylamine hydrochloride.
    
    • Mechanism:[3][4][5][6][7] The nitrogen of the hydroxylamine preferentially attacks the carbon attached to the leaving group (dimethylamine), locking the regiochemistry before the ring closes.

Regioselectivity Decision Pathway

Regioselectivity Start Starting Material Diketone 1,3-Diketone (Ambiguous Electrophiles) Start->Diketone Enaminone β-Enaminone (Polarized System) Start->Enaminone + DMF-DMA PathA Direct NH2OH Condensation Diketone->PathA PathB NH2OH-HCl Cyclization Enaminone->PathB ResultBad Mixture of 3-Me & 5-Me Isomers PathA->ResultBad Poor Selectivity ResultGood Exclusive This compound PathB->ResultGood High Selectivity

Caption: Decision tree illustrating how intermediate modification (β-enaminone) bypasses regiochemical ambiguity.

Module 2: Catalyst & Solvent Optimization

User Issue: "My yields are low (<40%), and the reaction requires harsh reflux conditions."

Catalyst Selection Matrix

For condensation reactions, Lewis acids can activate the carbonyl, while for 1,3-dipolar cycloadditions, copper catalysts are essential for rate acceleration and selectivity.

Reaction TypeCatalyst SystemSolventTypical YieldNotes
Condensation Malic Acid (10 mol%) Water85-95%Green Protocol. Acts as a dual H-bond donor/acceptor. Avoids chlorinated solvents.
Condensation ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Ethanol70-85%Strong Lewis acid. Good for sterically hindered substrates but moisture sensitive.
1,3-Dipolar

Neat/Ball-milling80-92%Mechanochemical route. Solvent-free. High atom economy.
1,3-Dipolar Chloramine-TEthanol65-80%Generates nitrile oxide in situ from oximes. Prevents dimerization.[1]
Solvent Effects on 1,3-Dipolar Cycloaddition

In the synthesis of 3-methylisoxazoles via nitrile oxides (generated from nitroethane or chloro-oximes) and alkynes, the solvent polarity influences the transition state.

  • Aprotic Polar (DCM/THF): Favors the 3,5-disubstituted product (desired) due to stabilization of the transition state dipole.

  • Protic (Ethanol/Water): Can lead to hydrogen bonding with the nitrile oxide oxygen, potentially retarding reactivity or altering selectivity (though water is excellent for "on-water" accelerated catalysis).

Optimized Protocol: Green Synthesis in Water

  • Reagents:

    
    -keto ester (1.0 equiv), 
    
    
    
    (1.1 equiv), Malic Acid (10 mol%).
  • Solvent: Water (5 mL per mmol).

  • Conditions: Stir at 50°C for 2-4 hours.

  • Workup: The product often precipitates out. Simple filtration avoids extraction with DCM.

Module 3: Troubleshooting Guide (FAQ)

Q1: I am using the Nitrile Oxide route (1,3-Dipolar Cycloaddition), but I see a large amount of byproduct and low isoxazole yield.

  • Diagnosis: You are likely suffering from dimerization . Nitrile oxides are unstable and will react with themselves to form furoxans (1,2,5-oxadiazole-2-oxides) if the dipolarophile (alkyne) concentration is too low relative to the nitrile oxide.

  • Fix: Use the Slow Addition Protocol . Do not add the nitrile oxide precursor all at once. Generate it in situ (e.g., using Chloramine-T or NCS) and add it dropwise to a solution containing a large excess of the alkyne.

Q2: Can I use microwave irradiation to speed up the reaction?

  • Answer: Yes. Microwave irradiation is highly effective for isoxazole synthesis, particularly for the condensation of hydroxylamine with diketones.

  • Parameters: 80-100°C, 10-20 minutes, Ethanol or Water solvent.

  • Warning: Hydroxylamine is thermally unstable. Ensure your vessel is pressure-rated and do not exceed 120°C without rigorous safety checks.

Q3: How do I separate the 3-methyl and 5-methyl isomers if I can't avoid the mixture?

  • Answer:

    • Chromatography: They often have distinct Rf values in Hexane:EtOAc (typically 4:1). The 5-methyl isomer is usually more polar.

    • Chemical Separation: If one isomer is a carboxylic acid derivative (e.g., from a keto-ester), saponification rates may differ.

    • Crystallization: In many cases, the 3,5-disubstituted isoxazoles are highly crystalline solids, while regioisomeric mixtures remain oils. Try recrystallization from Ethanol/Water.

Troubleshooting Workflow

Troubleshooting Issue Problem Detected Type Identify Failure Mode Issue->Type Yield Low Yield / Dimerization Type->Yield 1,3-Dipolar Regio Wrong Regioisomer Type->Regio Condensation Sol1 Action: Slow Addition of Nitrile Oxide Precursor Yield->Sol1 Furoxan Byproduct? Sol3 Action: Change Solvent (DCM -> Water + Malic Acid) Yield->Sol3 Stalled Reaction? Sol2 Action: Switch to β-Enaminone Route Regio->Sol2 Mixture formed?

Caption: Logic flow for diagnosing and correcting common synthetic failures.

References

  • Regioselective Synthesis via Enaminones

    • Title: Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)
    • Source: Beilstein Journal of Organic Chemistry.
    • URL:

  • Green Catalysis (Malic Acid/Water)

    • Title: Reaction of the isoxazole 3f under our standard Suzuki conditions leads... (Context: Green synthesis using Malic Acid).
    • Source: ResearchGate / Heterocyclic Communic
    • URL:

  • 1,3-Dipolar Cycloaddition Optimization

    • Title: Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition...[8] over Cu/Al2O3.[8][9]

    • Source: RSC Advances / NIH PubMed Central.
    • URL:

  • Solvent Effects on Regioselectivity

    • Title: Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiol
    • Source: Science and Educ
    • URL:

Sources

Technical Support Center: A Guide to Scaling 3-Methylisoxazole Production

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-Methylisoxazole synthesis and scale-up. This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning from bench-scale discovery to pilot and manufacturing scales. We will explore common challenges, provide evidence-based solutions, and detail the underlying scientific principles to ensure a robust, safe, and efficient scale-up process.

Frequently Asked Questions (FAQs): Core Principles of Scale-Up

This section addresses high-level strategic questions that are crucial for planning the scale-up of this compound production.

Q1: My lab-scale synthesis of this compound is high-yielding. Why can't I simply multiply the reagent quantities for a larger batch?

A reaction that performs well on a small scale does not always translate directly to a larger scale.[1] The success of a reaction is governed by both chemical kinetics and physical phenomena like heat and mass transfer. As you increase the volume of a reactor, the surface-area-to-volume ratio decreases exponentially. This has critical implications:

  • Heat Transfer: Large reaction masses can accumulate heat much faster than it can be dissipated, leading to dangerous thermal runaways, increased side-product formation, or solvent boiling.

  • Mass Transfer & Mixing: Achieving homogenous mixing in a 50-liter reactor is vastly more challenging than in a 50 mL flask. Poor mixing can lead to localized "hot spots" of high reagent concentration, resulting in unpredictable reaction rates and impurity profiles.[2]

  • Reagent Addition: Adding a reagent over 5 minutes to a small flask is not equivalent to adding it over 5 minutes to a large reactor. The rate of addition relative to the total reaction volume must be carefully controlled to manage exotherms and maintain optimal stoichiometry.

Scaling up is not just about increasing quantities; it's a comprehensive process of re-optimizing the reaction for a different physical environment.[3]

Q2: What are the primary synthesis routes for the isoxazole ring, and which is most amenable to scaling?

The isoxazole core is versatile, and several synthetic routes exist. A prevalent and industrially relevant method involves the condensation and cyclization of a 1,3-dicarbonyl compound (or its equivalent) with hydroxylamine.[4] For this compound specifically, a common precursor would be acetylacetaldehyde or a protected form.

Another powerful method is the [3+2] cycloaddition of a nitrile oxide with an alkyne. While elegant, this can present scale-up challenges related to the in-situ generation and stability of the nitrile oxide intermediate.

For this guide, we will focus on the hydroxylamine condensation route, as it often utilizes readily available, less hazardous starting materials and has a well-understood reaction mechanism, making it a robust choice for industrial application.[5]

Q3: What are the most critical safety considerations when moving from bench to pilot scale?

Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: Before any large-scale run, a Reaction Calorimetry (RC1) or similar study is essential to understand the reaction's heat flow, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway.

  • Reagent & Product Toxicity: this compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[6] Handling large quantities requires appropriate personal protective equipment (PPE), engineered controls like fume hoods or closed-system transfers, and spill containment procedures.

  • Pressure Management: Unexpected gas evolution or boiling can lead to dangerous pressure buildup in a sealed reactor. Ensure reactors are equipped with appropriate pressure relief systems.

  • Solvent Handling: The risks associated with flammable solvents are magnified at scale. Use intrinsically safe equipment, proper grounding to prevent static discharge, and ensure adequate ventilation.

Troubleshooting Guide: Reaction & Synthesis

This section provides specific, actionable advice for problems encountered during the reaction phase of scale-up.

Q4: My yield has dropped significantly at the pilot scale, and I'm seeing new impurities. What's the cause?

This is a classic scale-up problem, often rooted in inadequate control over reaction parameters. The plausible mechanism for the formation of the isoxazole ring involves several steps, each sensitive to reaction conditions.[4]

Plausible Cause & Troubleshooting Steps:

  • Poor Temperature Control:

    • Why: An uncontrolled exotherm can accelerate side reactions. For instance, in the synthesis of related aminoxazoles, pH and temperature control are critical to prevent the formation of isomers.[7]

    • Solution:

      • Protocol: Implement a jacketed reactor with a thermal control unit.

      • Protocol: Control the addition rate of the most reactive reagent to keep the internal temperature within a narrow, predetermined range (e.g., ±2°C).

      • Protocol: Use a reaction calorimetry report to model the heat flow and set appropriate safety limits.

  • Inefficient Mixing:

    • Why: Localized high concentrations of reactants can lead to undesired oligomerization or alternative reaction pathways.

    • Solution:

      • Protocol: Select an appropriate impeller (e.g., pitched-blade turbine for homogenization, Rushton turbine for gas dispersion if applicable) and optimize the agitation speed (RPM).

      • Protocol: For viscous reaction mixtures, consider using an anchor or helical ribbon impeller.

      • Protocol: Perform a mixing study using a non-reactive tracer to validate mixing times at the target scale.

  • Incorrect pH Environment:

    • Why: The nucleophilicity of hydroxylamine and the stability of intermediates are highly pH-dependent. Deviations can halt the reaction or promote impurity formation. In related syntheses, maintaining a pH between 10.5 and 12.5 was found to be critical for maximizing yield and minimizing isomeric impurities.[7][8]

    • Solution:

      • Protocol: Install an in-situ pH probe for real-time monitoring.

      • Protocol: Implement an automated dosing system to add acid or base as needed to maintain the optimal pH range throughout the reaction.

Troubleshooting Flowchart: Diagnosing Low Yield

Below is a logical workflow to diagnose the root cause of decreased yield during scale-up.

low_yield_troubleshooting start Low Yield Observed at Scale check_temp Review Batch Temperature Profile start->check_temp exotherm Exotherm > 5°C Above Setpoint? check_temp->exotherm Yes check_mixing Evaluate Mixing Efficiency check_temp->check_mixing No slow_addition Decrease Reagent Addition Rate exotherm->slow_addition improve_cooling Improve Reactor Cooling Efficiency exotherm->improve_cooling end Yield Improved slow_addition->end improve_cooling->end viscous Is Mixture Viscous or a Slurry? check_mixing->viscous Yes increase_rpm Increase Agitation Speed (RPM) check_mixing->increase_rpm No change_impeller Change Impeller Type viscous->change_impeller check_impurities Analyze Impurity Profile (HPLC/GC-MS) increase_rpm->check_impurities change_impeller->check_impurities known_impurity Known pH-dependent Impurity Increased? check_impurities->known_impurity control_ph Implement In-Situ pH Control known_impurity->control_ph Yes reoptimize_stoich Re-optimize Stoichiometry known_impurity->reoptimize_stoich No control_ph->end reoptimize_stoich->end

Caption: A decision tree for troubleshooting low product yield during scale-up.

Troubleshooting Guide: Downstream Processing & Purification

Q5: My lab-scale purification by column chromatography is not feasible for a 50 kg batch. What are the alternatives?

Column chromatography is generally not scalable for bulk manufacturing due to high solvent consumption, cost, and low throughput. The preferred industrial methods are crystallization and distillation.

Solution: Develop a Crystallization Protocol

  • Solvent Screening:

    • Objective: Find a solvent system where this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures. The impurities should ideally remain in the mother liquor.

    • Protocol:

      • In parallel vials, test the solubility of your crude product in a range of solvents (e.g., isopropanol, ethyl acetate, heptane, toluene, and water/alcohol mixtures) at room temperature and at their boiling points.

      • Select promising solvent systems and perform cooling crystallization experiments.

      • Analyze the resulting crystals and the mother liquor by HPLC or GC to determine the purity and the partition of impurities.

  • Crystallization Optimization:

    • Objective: Control the cooling rate and seeding to achieve a desired crystal size distribution, which is crucial for efficient filtration and drying.

    • Protocol:

      • Dissolve the crude material in the chosen solvent at an elevated temperature (e.g., 60°C).

      • Implement a controlled cooling ramp (e.g., 10-20°C per hour).

      • Once supersaturation is reached, add a small quantity of pure this compound seed crystals to initiate controlled crystallization.

      • Continue cooling to the final temperature (e.g., 0-5°C) and hold for several hours to maximize yield.

      • Filter the resulting slurry and wash the cake with a small amount of cold, fresh solvent.

Solution: Explore Distillation

If this compound and its major impurities have sufficiently different boiling points, fractional distillation under vacuum can be a highly effective and scalable purification method.

  • Feasibility Study: Perform a Kugelrohr or small-scale distillation to confirm that the product is thermally stable at its boiling point (even under vacuum) and that a separation is achievable.

  • Scale-Up: At scale, this would be performed in a packed column distillation unit to maximize theoretical plates and achieve high purity.

Appendix: Key Process Parameters Comparison

The following table summarizes the shift in focus for key parameters when moving from laboratory to production scale.

ParameterLab Scale (Grams)Pilot/Production Scale (Kilograms)Rationale for Change
Heat Transfer Surface area (flask wall) is sufficient.Requires jacketed reactor with thermal fluid.Surface-area-to-volume ratio decreases, trapping heat. Active cooling/heating is mandatory.[1]
Mixing Magnetic stir bar.Mechanical overhead stirrer with optimized impeller.Need to ensure homogeneity in a large volume to avoid localized reactions and temperature gradients.
Reagent Addition Manual via pipette/funnel.Controlled pumping via addition funnel or metered pump.Precise control of addition rate is critical for managing exotherms and reaction kinetics.
Purification Flash chromatography.Crystallization or Distillation.Chromatography is not economically or practically scalable for bulk quantities.[3]
Process Control Manual observation (TLC, color change).In-situ probes (pH, temperature) and automated controls.Manual monitoring is insufficient for large, enclosed systems. Real-time data is needed for safety and consistency.

General Workflow for Chemical Process Scale-Up

This diagram outlines the typical stages involved in taking a chemical synthesis from the lab to full-scale production.

Caption: A typical workflow for scaling a chemical synthesis process.

References

  • Kumar, K. A., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Available at: [Link]

  • Prime Scholars. (2021). How to deal with Scale-up challenges of Chemistry? Prime Scholars Library. Available at: [Link]

  • Yin, B., et al. (2018). Process Development and Scale-up Total Synthesis of Largazole, a Potent Class I Histone Deacetylase Inhibitor. Organic Process Research & Development. Available at: [Link]

  • Paul, A. (2024). Bridging the Gap: Amit Paul on the Realities of Scaling Green Chemistry Innovations. Change Chemistry. Available at: [Link]

  • Wang, L., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]

  • Google Patents. (2020). Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Li, B., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences. Available at: [Link]

  • Pujar, G.V., et al. (2015). Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. Available at: [Link]

  • Google Patents. (1992). Process for the manufacture of 3-amino-5-methylisoxazole. CA1301766C.
  • Klich, K., et al. (2022). Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. RSC Advances. Available at: [Link]

  • Google Patents. (1989). METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE. DE3731850A1.
  • Google Patents. (1987). Process for preparing 3-hydroxy-5-methylisoxazole. CA1218660A.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 96098. Available at: [Link]

  • ResearchGate. (2023). Scale up reaction set up a) Before Reaction b) precipitated product at... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Safe Handling of 3-Methylisoxazole (CAS: 1504-06-9)

[1]

Status: Operational Ticket ID: T-ISOX-001 Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Hazard Profile

Welcome to the technical support hub for 3-Methylisoxazole . As a researcher, you are likely utilizing this compound as a pharmacophore building block. Unlike its solid derivatives (e.g., carboxylic acids or amines), the parent This compound is typically a flammable liquid with unique stability concerns centered on its nitrogen-oxygen (N-O) bond.[1]

This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to address the why and how of daily laboratory operations.

Quick Reference Data
PropertyValueOperational Implication
CAS Number 1504-06-9Use for inventory tracking and waste labeling.[1]
Physical State LiquidHigh mobility in spills; requires vapor suppression.[1]
Boiling Point ~118°C (Lit.)[1]Moderate volatility; distillation requires care.[1]
Flash Point < 60°C (Est.)[1]FLAMMABLE. Ground all glassware; use spark-proof tools.[1]
Core Hazard N-O Bond LabilitySusceptible to ring cleavage under basic/reducing conditions.[1][2]

Module 1: Emergency Response & Acute Troubleshooting

User Query: "I just spilled a small amount of this compound. It smells distinct.[1] What is my immediate reaction protocol?"

Technical Response: The primary risks here are flammability and vapor inhalation . Isoxazoles possess a characteristic odor and can cause respiratory irritation.[1] Because it is a liquid, containment is your first priority to prevent it from reaching ignition sources or drains.

Troubleshooting: Spill Management Decision Tree

SpillResponseStartIncident: this compound SpillAssessAssess Volume & LocationStart->AssessSmallMinor Spill (< 10 mL)Inside Fume HoodAssess->SmallLargeMajor Spill (> 10 mL)Or Outside HoodAssess->LargeActionSmall1. Absorb with Vermiculite/Sand2. Place in sealed waste jar3. Wipe surface with AcetoneSmall->ActionSmallPPERequired PPE:Nitrile Gloves (Double)Safety GogglesLab CoatSmall->PPEActionLarge1. EVACUATE Lab2. Cut Power to Hotplates3. Call EHS/Fire DeptLarge->ActionLarge

Figure 1: Decision logic for immediate spill response, prioritizing containment and evacuation based on volume and location.

Module 2: Storage & Chemical Stability

User Query: "My bottle of this compound has turned from clear to slightly yellow. Is it still usable?"

Technical Response: A color shift to yellow/amber indicates oxidative degradation or partial ring opening .[1]

  • The Mechanism: The isoxazole ring contains a weak N-O bond.[2] Exposure to light, heat, or moisture can catalyze the cleavage of this bond, leading to the formation of cyano-ketones or complex oligomers.[1]

  • Verdict: If the color change is faint, the material may be purified via distillation under reduced pressure. If opaque or dark orange, dispose of it; the impurities (often nitriles) can poison subsequent catalytic steps.

Protocol: The "Inert Barrier" Storage System

To maximize shelf life, you must simulate a "time capsule" environment.

  • Atmosphere: Store under Argon or Nitrogen .[1] Argon is preferred as it is heavier than air and creates a better blanket over the liquid surface.

  • Temperature: Refrigeration (2–8°C) is recommended. Cold temperatures kinetically inhibit the ring-opening reactions.[1]

  • Container: Amber glass with a PTFE-lined cap.[1] The amber glass blocks UV light (which excites the conjugated system), and PTFE prevents plasticizer leaching from standard caps.

Module 3: Operational Handling & Synthesis

User Query: "I'm running a lithiation reaction on the methyl group. The yield is terrible. What's happening?"

Technical Response: This is a classic issue with isoxazole chemistry. You are likely accidentally triggering Base-Induced Ring Cleavage .[1]

The "Forbidden" Conditions

Isoxazoles are chemically distinct from pyrazoles or pyridines because the N-O bond acts as a built-in "eject button."[1]

  • Risk Factor: Strong bases (e.g., NaOH, KOH, organolithiums) can attack the C-3 or C-5 positions or deprotonate the ring, causing it to fragment into a nitrile and a ketone.[1]

  • Solution: Use non-nucleophilic bases (e.g., LDA, LiTMP) at cryogenic temperatures (-78°C) if functionalizing the methyl group.[1] Avoid aqueous workups with high pH.[1]

Workflow: Safe Transfer Technique

Because the liquid is flammable and volatile, use this closed-loop transfer method to avoid fume exposure and static ignition.[1]

TransferWorkflowSourceSource Bottle(Septum Sealed)SyringeGas-Tight Syringe(Glass/PTFE)Source->SyringeDraw LiquidInertGasInert Gas Balloon(Pressure Equalization)InertGas->SourceInsert Needle 1ReactorReaction Flask(Under N2 Flow)Syringe->ReactorInject Slowly

Figure 2: Inert transfer workflow preventing oxygen ingress and vapor release.

Module 4: Disposal & Decontamination

User Query: "How do I dispose of the waste? Can it go down the drain?"

Technical Response: ABSOLUTELY NOT. this compound is toxic to aquatic life and likely hazardous.[1][3]

  • Segregation: Segregate into Non-Halogenated Organic Solvent Waste .

  • Labeling: Explicitly label as "Flammable" and "Toxic."

  • Destruction Method: The only validated disposal method is High-Temperature Incineration equipped with an afterburner and scrubber.[1] This ensures the nitrogen oxides (NOx) generated from the isoxazole ring are neutralized.

Decontamination of Glassware:

  • Rinse glassware with acetone inside a fume hood.[1]

  • Soak in a dilute acid bath (1M HCl) to ensure any residual basic impurities are neutralized (though isoxazoles themselves are weak bases).[1]

  • Wash with detergent and water.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96098, this compound.[1] Retrieved from [Link][1]

  • MDPI (2018). Isoxazole Derivatives as Regulators of Immune Functions.[1] (Discusses ring stability and biological activity). Retrieved from [Link][1]

Technical Support Center: Solubility Enhancement of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: ISOX-SOL-001 Status: Active Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Executive Summary

This technical guide addresses the poor aqueous solubility inherent to 3-methylisoxazole derivatives (e.g., sulfamethoxazole, valdecoxib analogs, isoxazolyl-penicillins). While the this compound core is small (


 Da), its derivatives frequently exhibit BCS Class II or IV  behavior due to high lattice energy driven by 

stacking of the planar isoxazole ring and lipophilic side chains.

This guide moves beyond generic advice, providing causal analysis and self-validating protocols to overcome precipitation, poor bioavailability, and assay variability.

Module 1: Diagnostic & Strategy Selection

The Core Problem: Why won't it dissolve?

Users often attempt standard pH adjustments without success.[1] The causality lies in the electronic nature of the isoxazole ring:

  • Weak Basicity: The nitrogen in the isoxazole ring is weakly basic (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     to 
    
    
    
    ). It remains unprotonated (neutral) across the entire physiological pH range (1.2 – 7.4).[1]
  • High Lattice Energy: The planar heterocyclic ring facilitates tight crystal packing, requiring significant energy to break the lattice (high melting point correlates with low solubility).[1]

Strategic Decision Tree

Use the following logic flow to select the correct solubilization technique based on your specific derivative's functional groups.

SolubilityStrategy Start START: Analyze this compound Derivative CheckIonizable Does it have an acidic side chain? (e.g., Sulfonamide, Carboxylic Acid) Start->CheckIonizable YesIonizable Yes: Ionizable Group Present CheckIonizable->YesIonizable Yes NoIonizable No: Neutral / Lipophilic Only CheckIonizable->NoIonizable No SaltFormation Strategy A: Salt Formation (e.g., Sodium salt of Sulfamethoxazole) YesIonizable->SaltFormation pHAdjust Strategy B: pH Adjustment (Target pH > pKa + 2) YesIonizable->pHAdjust CheckDose Is required dose/concentration high? NoIonizable->CheckDose HighDose High Concentration Needed CheckDose->HighDose > 1 mg/mL LowDose Low Concentration (Assays/IV) CheckDose->LowDose < 1 mg/mL ASD Strategy C: Amorphous Solid Dispersion (HPMC/PVP Polymers) HighDose->ASD Complexation Strategy D: Cyclodextrin Complexation (HP-β-CD) LowDose->Complexation

Figure 1: Decision matrix for selecting solubilization techniques based on molecular functionality and dosage requirements.

Module 2: Troubleshooting Common Issues (Q&A)

Issue 1: "My compound crashes out of solution when I dilute my DMSO stock into cell culture media."

Diagnosis: This is the "Solvent Shift" phenomenon.[1] this compound derivatives are often soluble in DMSO but have water solubility ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


. Diluting 1000x into aqueous media causes immediate supersaturation and crystallization.[1]

Corrective Protocol: The Co-solvent/Surfactant Bridge Do not dilute directly from DMSO to Media.[1] Use an intermediate bridging solvent.[1]

StepSolvent SystemPurpose
1. Stock 100% DMSOSolubilize the crystal lattice.
2. Intermediate PEG 400 : Tween 80 : Saline (40:5:[2]55)Critical Step: Prevents immediate nucleation.[1] The PEG acts as a cosolvent while Tween 80 coats any forming nuclei.
3.[1] Final Culture MediaDilute the Intermediate 1:10 into media.

Validation: Measure absorbance at 600nm (turbidity). A reading > 0.05 indicates micro-precipitation.[1]

Issue 2: "I tried acidifying the solution to dissolve it, but it didn't work."

Diagnosis: As noted in Module 1, the isoxazole nitrogen is too weakly basic to be protonated at safe pH levels. Acidification often decreases solubility if the derivative contains acidic side chains (like sulfonamides), pushing them into their unionized, insoluble form.

Solution:

  • If Neutral: Stop pH manipulation. Switch to Cyclodextrin Complexation (See Module 3).

  • If Acidic (e.g., Sulfonamide): You must alkalinize .[1] Target pH = pKa + 2.[1]

    • Example: For Sulfamethoxazole (pKa ~5.7), solubility increases drastically at pH > 7.4.[1]

Module 3: Advanced Formulation Protocols

Protocol A: Cyclodextrin Complexation (Phase Solubility Study)

Best for: Injectables, liquid oral formulations, and stabilizing assay reagents.

Mechanism: The hydrophobic isoxazole ring inserts into the non-polar cavity of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-Cyclodextrin, while the hydrophilic exterior interacts with water. Hydroxypropyl-

-Cyclodextrin (HP-

-CD)
is recommended over parent

-CD due to lower nephrotoxicity and higher water solubility.

Step-by-Step Methodology:

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at increasing concentrations (0, 5, 10, 20, 40 mM) in phosphate buffer (pH 7.4).
    
  • Saturation: Add excess this compound derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Separation: Filter through a 0.45 ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     PVDF filter (nylon may bind isoxazoles).
    
  • Quantification: Analyze filtrate via HPLC-UV.

  • Data Analysis: Plot [Drug] dissolved vs. [CD] added.

Self-Validation Check:

  • Linear Plot (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     type):  Indicates 1:1 complexation. Calculate Stability Constant (
    
    
    
    ) using:
    
    
    Where
    
    
    is intrinsic solubility.
  • Target: A ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     value between 100 – 1000 
    
    
    
    indicates stable complexation sufficient for formulation.
Protocol B: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Best for: Improving oral bioavailability of solid dosage forms.

Mechanism: The "Spring and Parachute" effect.[1] The amorphous form dissolves rapidly (Spring), and the polymer inhibits recrystallization (Parachute).

SpringParachute Crystalline Crystalline Drug (Low Solubility) Amorphous Amorphous ASD (High Free Energy) Crystalline->Amorphous Energy Input (Spray Drying) Supersaturated Supersaturated Solution (The 'Spring') Amorphous->Supersaturated Rapid Dissolution Precipitation Recrystallization (Crash Out) Supersaturated->Precipitation Without Polymer PolymerAction Polymer Inhibition (The 'Parachute') Supersaturated->PolymerAction With HPMC/PVP StableAbsorption Extended Absorption Window PolymerAction->StableAbsorption Maintains Concentration

Figure 2: The "Spring and Parachute" mechanism utilized in Amorphous Solid Dispersions.

Step-by-Step Methodology:

  • Selection: Use HPMC-AS (Hydroxypropyl methylcellulose acetate succinate) or PVP-VA64 (Copovidone).[1] These polymers interact with the isoxazole nitrogen via hydrogen bonding to prevent crystal lattice formation.[1]

  • Ratio: Start with a 1:3 Drug:Polymer ratio (w/w).

  • Solvent: Dissolve both drug and polymer in a common solvent (Methanol/Dichloromethane 1:1 v/v).

  • Evaporation: Use Rotary Evaporation (Rotavap) at 40°C under vacuum until dry film forms.

  • Drying: Vacuum dry for 24h to remove residual solvent.[1]

  • Milling: Pulverize the crust into a fine powder.

Self-Validation Check:

  • DSC (Differential Scanning Calorimetry): Run a thermal scan.[1]

    • Success: Absence of a sharp melting endotherm (indicates fully amorphous state).[1]

    • Failure: Presence of melting peak (indicates residual crystallinity; increase polymer ratio).[1]

References

  • Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1][3][4] Advanced Drug Delivery Reviews, 59(7), 645-666.

  • Serajuddin, A. T. (1999).[1] Solid dispersion of poorly water-soluble drugs: Early promises, subsequent problems, and recent breakthroughs. Journal of Pharmaceutical Sciences, 88(10), 1058-1066.

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 96098, this compound.[1] [1]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[3] Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.[1]

  • BenchChem Technical Support. (2025). Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. [1]

Sources

Technical Support Center: Optimizing 3-Amino-5-Methylisoxazole Synthesis through pH Control

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-5-methylisoxazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions. Our focus is on leveraging pH control as a critical parameter to enhance reaction yield and purity, ensuring the robust and reproducible synthesis of this key pharmaceutical intermediate.

Troubleshooting Guide

This section addresses common challenges encountered during the synthesis of 3-amino-5-methylisoxazole, with a focus on pH-related issues.

Question 1: Why is my yield of 3-amino-5-methylisoxazole significantly lower than expected?

Answer:

Low yields in the synthesis of 3-amino-5-methylisoxazole can often be traced back to suboptimal pH control during the reaction. The pH of the reaction medium directly influences the reactivity of the starting materials and the stability of the intermediates.

  • Incorrect pH for the chosen synthetic route: Different synthetic pathways for 3-amino-5-methylisoxazole have different optimal pH ranges. For instance, the reaction of a β-keto nitrile with hydroxylamine requires a different pH than the reaction involving hydroxyurea and a nitrile compound.[1]

  • Suboptimal nucleophilicity of hydroxylamine: Hydroxylamine is a key reagent, and its nucleophilicity is pH-dependent. At very low pH, the amine group of hydroxylamine is protonated, reducing its nucleophilicity. Conversely, at very high pH, the concentration of the more reactive free base form increases.

  • Side reactions dominating: If the pH is not carefully controlled, side reactions can become the major pathways, consuming your starting materials and reducing the yield of the desired product.

Question 2: I am observing a significant amount of an isomeric impurity in my final product. How can I minimize its formation?

Answer:

The most common isomeric impurity in the synthesis of 3-amino-5-methylisoxazole is 5-amino-3-methylisoxazole .[1] The formation of this regioisomer is highly dependent on the reaction pH.

  • Mechanism of Isomer Formation: The formation of either the 3-amino or 5-amino isomer depends on which electrophilic center of the precursor molecule is attacked by the hydroxylamine. The pH of the reaction medium can influence the tautomeric equilibrium of the starting material (e.g., keto-enol or imine-enamine tautomerism of a β-keto nitrile) and the nucleophilic character of the nitrogen and oxygen atoms of hydroxylamine.

  • pH Control for Regioselectivity:

    • For syntheses starting from nitrile compounds and hydroxyurea: A strongly alkaline medium with a pH between 10.1 and 13 is crucial to favor the formation of 3-amino-5-methylisoxazole. The preferred range is even narrower, between 10.5 and 12.5, to achieve yields above 90% and minimize the 5-amino isomer.[1]

    • For syntheses starting from β-keto nitriles (e.g., acetoacetonitrile): The initial nucleophilic attack of hydroxylamine can occur at either the ketone or the nitrile group. The regioselectivity is highly sensitive to pH.

Question 3: My final product is discolored, and recrystallization is not removing the color. What is the cause and how can I purify it?

Answer:

Discoloration in the final product can be due to the presence of minor, highly colored byproducts. While crystallization is a standard purification technique, it may not be effective for all impurities. A chemical treatment during the workup can be highly effective.

  • Caustic Treatment: Treating the reaction mixture with an aqueous caustic solution (e.g., sodium hydroxide) at elevated temperatures (50-150°C) before the final extraction and isolation can effectively remove these colored impurities. This is followed by distillation of the aqueous phase to recover the purified 3-amino-5-methylisoxazole.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 3-amino-5-methylisoxazole and the role of pH.

Question 1: What is the fundamental role of pH in the synthesis of 3-amino-5-methylisoxazole?

Answer:

The pH of the reaction medium is a critical parameter that governs several key aspects of the synthesis:

  • Reagent Reactivity: The pH determines the protonation state of hydroxylamine, a key nucleophile in the reaction. The free base form of hydroxylamine is a more potent nucleophile than its protonated counterpart.

  • Regioselectivity: As discussed in the troubleshooting section, pH plays a pivotal role in directing the nucleophilic attack of hydroxylamine to the desired position on the precursor molecule, thus controlling the formation of the correct isomer (3-amino- vs. 5-amino-).

  • Reaction Rate: By influencing the concentration of the reactive species, the pH can significantly affect the overall rate of the reaction.

  • Byproduct Formation: Suboptimal pH can lead to the formation of various side products, such as isoxazolones or the undesired 5-amino isomer, which can complicate purification and reduce the overall yield and purity of the desired product.

Question 2: What are the recommended pH ranges for different synthetic routes to 3-amino-5-methylisoxazole?

Answer:

The optimal pH range is highly dependent on the starting materials:

  • From Nitrile Compounds and Hydroxyurea: A strongly alkaline pH of 10.1 to 13.0 is recommended, with an optimal range of 10.5 to 12.5 for maximizing yield and minimizing the formation of the 5-amino-3-methylisoxazole impurity.[1]

  • From β-Keto Nitriles (e.g., Acetoacetonitrile) and Hydroxylamine: The workup for this route typically involves an initial acidification to pH 1-2 , followed by basification to pH 10-12 to precipitate the final product.[2]

Question 3: How does pH influence the reaction between hydroxylamine and a β-dicarbonyl or β-keto nitrile precursor?

Answer:

The influence of pH in this context is multifaceted and relates to the tautomeric equilibria of the reactants:

  • β-Dicarbonyl/β-Keto Nitrile Tautomerism: These precursors can exist in keto-enol or imine-enamine tautomeric forms. The equilibrium between these forms is pH-dependent. The different tautomers present different electrophilic sites for the nucleophilic attack of hydroxylamine.

  • Hydroxylamine Nucleophilicity: Hydroxylamine can act as either an N-nucleophile or an O-nucleophile. The relative nucleophilicity of the nitrogen and oxygen atoms is influenced by the pH.

  • Controlling the Reaction Pathway: By carefully controlling the pH, we can favor the formation of the specific tautomer of the precursor and the desired nucleophilic form of hydroxylamine that leads to the formation of 3-amino-5-methylisoxazole. For example, in the synthesis of related isoxazoles from β-enamino diketones, the use of a Lewis acid like BF₃·OEt₂ can direct the regiochemistry of the reaction.[3]

Question 4: What are the common byproducts in 3-amino-5-methylisoxazole synthesis, and is their formation pH-dependent?

Answer:

The primary and most studied byproduct is the isomeric 5-amino-3-methylisoxazole .[1] Its formation is strongly correlated with a pH outside the optimal alkaline range in the synthesis from nitrile precursors. Other potential side reactions that can occur, particularly under non-optimal pH conditions, include the decomposition of starting materials and the formation of other heterocyclic systems. For instance, in reactions involving pyruvic acids and 3-amino-5-methylisoxazole, various furanones and pyrrolones can be formed as side products.[4]

Quantitative Data Summary

The following table summarizes the reported effects of pH on the yield of 3-amino-5-methylisoxazole in the synthesis from nitrile compounds and hydroxyurea.

pH RangeYield of 3-amino-5-methylisoxazolePurity NotesReference
9.0 - 10.070.9%Increased formation of 5-amino-3-methylisoxazole[1]
10.1 - 13.0 79.5% - 85.6% Significantly reduced 5-amino-3-methylisoxazole [1]
10.5 - 12.5 >90% Substantially free of 5-amino-3-methylisoxazole [1]
13.0 - 14.052.1%Sharp drop in yield, increased impurity[1]

Experimental Protocol: pH-Controlled Synthesis from a Nitrile Precursor

This protocol provides a general guideline for the synthesis of 3-amino-5-methylisoxazole from a suitable nitrile precursor and hydroxyurea, emphasizing pH control.

Materials:

  • Nitrile precursor (e.g., 2,3-dibromobutyronitrile)

  • Hydroxyurea

  • Alkali metal hydroxide (e.g., Sodium Hydroxide)

  • Deionized water

  • pH meter and probe

  • Standard laboratory glassware and equipment

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and pH probe, dissolve the nitrile precursor and hydroxyurea in an appropriate solvent system.

  • Initial pH Adjustment: Slowly add an aqueous solution of the alkali metal hydroxide to the reaction mixture while continuously monitoring the pH. Adjust the pH to be within the range of 10.5 to 12.5 .

  • Reaction Maintenance: Maintain the reaction temperature as specified in your detailed protocol. Throughout the reaction, monitor the pH and make necessary adjustments by adding small aliquots of the alkali metal hydroxide solution to keep it within the optimal range.

  • Workup - Acidification: Upon completion of the reaction (monitored by a suitable analytical technique like TLC or HPLC), cool the reaction mixture and carefully add a mineral acid (e.g., concentrated hydrochloric acid) to adjust the pH to 1-2 .

  • Workup - Basification and Precipitation: Stir the acidified mixture for a period to ensure complete dissolution of the product. Then, slowly add a concentrated aqueous solution of sodium hydroxide to adjust the pH to 10-12 . This will cause the 3-amino-5-methylisoxazole to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitate by filtration, wash with cold deionized water, and dry under vacuum. The purity of the product can be assessed by HPLC and its identity confirmed by spectroscopic methods (e.g., NMR, IR).[5]

Visualizing the pH-Dependent Reaction Pathway

The following diagram illustrates the critical role of pH in directing the synthesis towards the desired 3-amino-5-methylisoxazole product, while highlighting the formation of the undesired 5-amino isomer under suboptimal pH conditions.

pH_Control_in_Isoxazole_Synthesis cluster_start Starting Materials cluster_reaction Cyclization Reaction Nitrile Precursor Nitrile Precursor Reaction_Mixture Reaction Mixture Nitrile Precursor->Reaction_Mixture Hydroxyurea Hydroxyurea Hydroxyurea->Reaction_Mixture 3_AMI 3-Amino-5-methylisoxazole (High Yield & Purity) Reaction_Mixture->3_AMI Optimal pH (10.5 - 12.5) 5_AMI 5-Amino-3-methylisoxazole (Impurity) Reaction_Mixture->5_AMI Suboptimal pH (<10.1 or >13)

Caption: pH control is critical for regioselectivity in 3-amino-5-methylisoxazole synthesis.

References

  • Process for the manufacture of 3-amino-5-methylisoxazole. CA1301766C.
  • Features of 3-amino-5-methylisoxazole in heterocyclizations involving pyruvic acids. Khimiya Geterotsiklicheskikh Soedinenii, 2019, 55(1), 78-89. [Link]

  • pH-rate profile for the reaction of 4 (R = Et) with hydroxylamine... ResearchGate. [Link]

  • Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Keto–Enol and imine–enamine tautomerism of 2-, 3- and 4-phenacylpyridines. J. Chem. Soc., Perkin Trans. 2, 1985, 1025-1031. [Link]

  • Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 2018, 8(5), 2539-2548. [Link]

  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 2021, 26(16), 4991. [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]

  • Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2010, 2(1), 375-384. [Link]

  • Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry, 2023, 11, 1246329. [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 2019, 15, 2356-2365. [Link]

  • Imine-Amine Tautomerism vs Keto-Enol Tautomerism: Acceptor Basicity Dominates Over Acceptor Electronegativity in the ESIPT Process through a Six-Membered Intramolecular H-Bonded Network. The Journal of Physical Chemistry A, 2019, 123(47), 10246-10253. [Link]

  • Behaviour of 3-amino-5-methylisoxazole and... ResearchGate. [Link]

  • Research Article Biological and Molecular Chemistry Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Biological and Molecular Chemistry, 2024, 1, 118-126. [Link]

  • 3-Amino-5-methylisoxazole. PubChem. [Link]

  • Crown-hydroxylamines are pH-dependent chelating N,O-ligands with a potential for aerobic oxidation catalysis. Communications Chemistry, 2023, 6(1), 253. [Link]

  • Keto<==>enol, imine<==>enamine, and nitro<==>aci-nitro tautomerism and their interrelationship in substituted nitroethylenes. Keto, imine, nitro, and vinyl substituent effects and the importance of H-bonding. The Journal of Organic Chemistry, 2001, 66(23), 7641-7649. [Link]

  • Keto Enol, Imine Enamine, and Nitro aci-Nitro Tautomerism and Their Interrelationship in Substituted Nitroethylenes. Keto, Imine, Nitro, and Vinyl Substituent Effects and the Importance of H-bonding. ResearchGate. [Link]

  • Reactions of dicarbonyl compounds. ResearchGate. [Link]

  • Skeletal Transformations Observed in the Reaction of a Tricyclic Thymine Nucleoside with Dicarbonyl Compounds. Molecules, 2023, 28(19), 6959. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 3-Methylisoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a cornerstone in the design of novel therapeutic agents. The this compound core, in particular, has been the subject of extensive investigation, leading to the discovery of derivatives with a wide spectrum of biological activities. These compounds have shown promise in addressing some of the most challenging diseases of our time, from cancer and infectious diseases to inflammatory conditions and neurodegeneration.[1][2]

This guide will delve into the structure-activity relationships (SAR) that govern the efficacy of this compound derivatives in four key therapeutic areas. We will examine how modifications to this core structure influence biological activity, providing a framework for the rational design of more potent and selective compounds.

I. Anticancer Activity: Targeting Uncontrolled Cell Proliferation

This compound derivatives have emerged as a promising class of anticancer agents, demonstrating the ability to inhibit the growth of various cancer cell lines and induce apoptosis.[3] The mechanism of action is often multifaceted, involving the inhibition of key enzymes and signaling pathways crucial for tumor progression.[3]

Comparative Efficacy of this compound Derivatives

The cytotoxic potential of this compound derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, is a key metric for comparison.

Compound TypeDerivative/SubstituentCancer Cell LineIC50 (µM)Reference
3,5-diaryl isoxazole3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)isoxazoleMCF-7 (Breast)19.5[4]
HeLa (Cervical)39.2[4]
Isoxazole-piperazine hybrid5m (prenyl substitution)Huh7 (Liver)~0.3-3.7[5]
5o (1,3-dimethylpyrazol-5-ylmethyl substitution)Mahlavu (Liver)~0.3-3.7[5]
MCF-7 (Breast)~0.3-3.7[5]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxamide2d and 2eHep3B (Liver)~23 µg/mL[6]
2dHeLa (Cervical)15.48 µg/mL[6]

Analysis of Structure-Activity Relationship (SAR):

The anticancer activity of this compound derivatives is significantly influenced by the nature and position of substituents on the isoxazole ring and any appended aromatic systems. For instance, the presence of a 3,4-dimethoxyphenyl group at the 3-position and a thiophen-2-yl group at the 5-position of the isoxazole ring has been shown to be effective against breast and cervical cancer cells.[4] Furthermore, hybridization of the isoxazole core with a piperazine moiety has yielded compounds with potent cytotoxicity in the low micromolar range against liver and breast cancer cell lines.[5] The introduction of prenyl or dimethylpyrazol-ylmethyl groups appears to enhance this activity.[5]

Mechanistic Insights: Apoptosis Induction

A primary mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.

This compound Derivative This compound Derivative Cancer Cell Cancer Cell This compound Derivative->Cancer Cell Inhibition of Survival Pathways (e.g., Akt) Inhibition of Survival Pathways (e.g., Akt) Cancer Cell->Inhibition of Survival Pathways (e.g., Akt) Induction of Oxidative Stress Induction of Oxidative Stress Cancer Cell->Induction of Oxidative Stress Activation of p53 Activation of p53 Inhibition of Survival Pathways (e.g., Akt)->Activation of p53 Induction of Oxidative Stress->Activation of p53 Apoptosis Apoptosis Activation of p53->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Activation of p53->Cell Cycle Arrest

Caption: Anticancer mechanism of this compound derivatives.

Studies have shown that certain isoxazole-piperazine hybrids induce oxidative stress and inhibit cell survival pathways, such as the Akt signaling pathway, leading to the activation of the tumor suppressor protein p53.[5] Activated p53 can then trigger apoptosis and cell cycle arrest, preventing the proliferation of cancer cells.[5]

II. Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have demonstrated significant potential in this area, exhibiting activity against a range of pathogenic bacteria and fungi.[1]

Comparative Efficacy of this compound Derivatives

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a critical parameter for comparing the efficacy of different compounds.

Compound TypeDerivative/SubstituentMicroorganismMIC (µg/mL)Reference
Isoxazole carboxamidesHalogen substitutionsVarious bacteriaSignificant activity
Imidazole bearing isoxazoles4a, 4b, 4c, 4d, 4f, 4gGram-positive & Gram-negative bacteriaSignificant activity[2]
3,5-diarylisoxazolesVarious aryl groupsE. coli, S. aureus, C. albicansPromising activity[1][7]

Analysis of Structure-Activity Relationship (SAR):

The antimicrobial potency of this compound derivatives is heavily dependent on the substituents attached to the core structure. The presence of electron-withdrawing groups, such as halogens, on the isoxazole carboxamide derivatives has been shown to enhance antibacterial activity. In the case of imidazole-bearing isoxazoles, specific substitution patterns (compounds 4a, 4b, 4c, 4d, 4f, and 4g) have been identified as conferring significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.[2]

III. Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. This compound derivatives have been investigated for their anti-inflammatory properties, with many acting as inhibitors of cyclooxygenase (COX) enzymes.[8][9]

Comparative Efficacy of this compound Derivatives

The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit COX-1 and COX-2 enzymes, which are key mediators of the inflammatory cascade.

Compound TypeDerivative/SubstituentTargetIC50 (nM)Selectivity (COX-1/COX-2)Reference
Isoxazole-carboxamideA13 (3,4-dimethoxy & Cl substitutions)COX-1644.63[8]
COX-213[8]
5-benzoylamino-3-methyl-4-isoxazolecarboxylic acidp-etoxyphenylamidCOX enzymesStrong activity-[9]
p-chlorophenylamidCOX enzymesStrong activity-[9]

Analysis of Structure-Activity Relationship (SAR):

The anti-inflammatory efficacy and selectivity of this compound derivatives are intricately linked to their chemical structure. For isoxazole-carboxamide derivatives, the presence of a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on another has been shown to confer high potency and selectivity for COX-2 inhibition.[8] The benzoyl group at the 5-position of the isoxazole ring in 5-benzoylamino-3-methyl-4-isoxazolecarboxylic acid amides is crucial for their potent anti-inflammatory activity.[9]

Mechanistic Insights: COX Inhibition

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes, thereby reducing the production of prostaglandins, which are pro-inflammatory mediators.[8]

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Derivative This compound Derivative This compound Derivative->COX-1 / COX-2 Inhibition

Caption: Mechanism of COX inhibition by this compound derivatives.

IV. Neuroprotective Activity: Shielding Neurons from Damage

Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. This compound derivatives are being explored for their potential to protect neurons from damage caused by factors such as oxidative stress and excitotoxicity.[3]

Comparative Efficacy and Mechanisms

The neuroprotective effects of these compounds are often evaluated in cellular models of neuronal damage.

Compound TypeMechanismModelOutcomeReference
Isoxazole derivativesScavenging free radicals, modulating signaling pathwaysOxidative stress modelsShielding of neuronal cells[3]
Chroman-isoxazole hybridsProtection against oxytosisHT22 neuronal cellsHigh neuroprotective activity (EC50 < 1 µM)[10]
3-Methylxanthine derivativeInhibition of oxidative and nitrosative stressAcute cerebral circulation disorder in ratsReduction in markers of oxidative stress[11]

Analysis of Structure-Activity Relationship (SAR):

The neuroprotective activity of this compound derivatives can be enhanced through specific structural modifications. For instance, creating hybrid molecules of chroman and isoxazole has resulted in compounds with high neuroprotective activity at sub-micromolar concentrations.[10] The position of substituents on the isoxazole ring is critical, with 3-aryl-5-(chroman-5-yl)-isoxazoles showing superior activity.[10]

Mechanistic Insights: Combating Oxidative Stress

A key mechanism underlying the neuroprotective effects of this compound derivatives is their ability to counteract oxidative stress, a major contributor to neuronal cell death in neurodegenerative diseases.

Oxidative Stress (ROS) Oxidative Stress (ROS) Neuronal Cell Neuronal Cell Oxidative Stress (ROS)->Neuronal Cell Cellular Damage Cellular Damage Neuronal Cell->Cellular Damage Apoptosis Apoptosis Cellular Damage->Apoptosis This compound Derivative This compound Derivative This compound Derivative->Oxidative Stress (ROS) Scavenges This compound Derivative->Neuronal Cell Enhances Antioxidant Defense Antioxidant Defense Antioxidant Defense Antioxidant Defense->Oxidative Stress (ROS) Neutralizes cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed cells in 96-well plate Seed cells in 96-well plate Incubate (24h) Incubate (24h) Seed cells in 96-well plate->Incubate (24h) Add this compound derivatives (various concentrations) Add this compound derivatives (various concentrations) Incubate (24h)->Add this compound derivatives (various concentrations) Incubate (48-72h) Incubate (48-72h) Add this compound derivatives (various concentrations)->Incubate (48-72h) Add MTT solution Add MTT solution Incubate (48-72h)->Add MTT solution Incubate (2-4h) Incubate (2-4h) Add MTT solution->Incubate (2-4h) Add solubilization solution (e.g., DMSO) Add solubilization solution (e.g., DMSO) Incubate (2-4h)->Add solubilization solution (e.g., DMSO) Measure absorbance (570 nm) Measure absorbance (570 nm) Add solubilization solution (e.g., DMSO)->Measure absorbance (570 nm)

Caption: Experimental workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

B. Antimicrobial Activity: Broth Microdilution for MIC Determination

cluster_0 Preparation cluster_1 Inoculation & Incubation cluster_2 MIC Determination Prepare serial dilutions of compounds in 96-well plate Prepare serial dilutions of compounds in 96-well plate Prepare bacterial/fungal inoculum Prepare bacterial/fungal inoculum Prepare serial dilutions of compounds in 96-well plate->Prepare bacterial/fungal inoculum Inoculate wells with microbial suspension Inoculate wells with microbial suspension Prepare bacterial/fungal inoculum->Inoculate wells with microbial suspension Incubate (18-24h at 37°C) Incubate (18-24h at 37°C) Inoculate wells with microbial suspension->Incubate (18-24h at 37°C) Visually inspect for turbidity Visually inspect for turbidity Incubate (18-24h at 37°C)->Visually inspect for turbidity Lowest concentration with no growth = MIC Lowest concentration with no growth = MIC Visually inspect for turbidity->Lowest concentration with no growth = MIC

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of each this compound derivative in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

C. Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rodents

Protocol:

  • Animal Acclimatization: Acclimate rodents (rats or mice) to the laboratory conditions for at least one week prior to the experiment.

  • Compound Administration: Administer the this compound derivatives orally or intraperitoneally at various doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each treated group compared to the vehicle control group.

D. Neuroprotective Activity: 6-OHDA-Induced Neurotoxicity Assay

Protocol:

  • Cell Culture: Plate neuronal cells (e.g., SH-SY5Y or PC12) in a suitable culture vessel and allow them to differentiate if necessary.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Induction of Neurotoxicity: Expose the cells to the neurotoxin 6-hydroxydopamine (6-OHDA) for 24 hours to induce oxidative stress and neuronal cell death.

  • Viability Assessment: Assess cell viability using a suitable method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.

  • Data Analysis: Calculate the percentage of neuroprotection conferred by the this compound derivatives by comparing the viability of treated cells to that of cells exposed to 6-OHDA alone.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents with a broad range of biological activities. The evidence presented in this guide highlights the significant potential of these derivatives in the fields of oncology, infectious diseases, inflammation, and neuroprotection. The structure-activity relationships discussed provide a valuable framework for the rational design of next-generation compounds with improved potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols included herein are intended to empower researchers to further explore the therapeutic potential of this promising class of molecules. Future research should focus on optimizing lead compounds, elucidating detailed mechanisms of action, and evaluating the in vivo efficacy and safety of the most promising candidates.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Potential of Isoxazole Derivatives in Anticancer and Neuroprotective Therapies. Available from: [Link]

  • Al-Warhi, T., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Biomolecular Structure and Dynamics, 41(14), 6775-6790.
  • (Reference for general antimicrobial activity of heterocycles, if needed)
  • Akkoc, M. K., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Molecules, 23(11), 2956.
  • (Reference for general anticancer activity of triazoles, if needed)
  • Di Mola, A., et al. (2020). Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. Bioorganic Chemistry, 103, 104193.
  • Eid, A. M., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(6), 1569.
  • Gollapalli, N. R., et al. (2016). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Der Pharmacia Lettre, 8(3), 135-142.
  • Kankala, S., et al. (2014). Synthesis and Evaluation of Antimicrobial Activities of Some Novel Isoxazole Derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 573-576.
  • Knez, D., et al. (2011). Isoxazole substituted chromans against oxidative stress-induced neuronal damage. Bioorganic & Medicinal Chemistry Letters, 21(16), 4714-4718.
  • (Reference for neuroprotective signaling p
  • Belenichev, I. F., et al. (2018). Some Aspects of Neuroprotective Action of a New Derivative of 3-Methylxanthine (Compound C-3) Under Conditions of Acute Cerebral Circulation Disorder. Pharmacology & Pharmacy, 9(10), 419-431.
  • Zimecki, M., et al. (2018). Isoxazole Derivatives as Regulators of Immune Functions. Molecules, 23(10), 2691.
  • (Reference for synthesis of imidazole deriv
  • Orlando, M., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). Scientific Reports, 7(1), 4134.
  • Kumar, A., et al. (2014). Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharmacia Lettre, 6(1), 108-115.
  • Alam, M. S., et al. (2024). Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Journal of Molecular Structure, 1301, 137351.
  • (Reference for anti-inflammatory oxazole deriv
  • (Reference for anticancer isoxazole compounds review, if needed)
  • (Reference for SAR of isoxazole antivirals, if needed)
  • (Reference for antimicrobial coumarin hybrids, if needed)
  • Ahmed, S. M., et al. (2023). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction. Zanco Journal of Medical Sciences, 27(2), 1-10.
  • Al-Ostath, A., et al. (2023).
  • (Reference for anticancer thiazolopyrimidine deriv
  • (Reference for neuroprotection by phytochemicals, if needed)
  • Patel, R. V., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. International Journal of Chemical Sciences, 10(3), 1748-1756.
  • Stoyanova, V., et al. (2022). Neuroprotective evaluation of novel substituted 1,3,4-oxadiazole and aroylhydrazone derivatives. Bioorganic & Medicinal Chemistry Letters, 57, 128516.
  • Sreevidya, T. V., et al. (2017). Design, Synthesis and Antitumor Activity of 3,4,5-Trisubstituted Isoxazoles. Anticancer Agents in Medicinal Chemistry, 17(10), 1420-1428.
  • (Reference for anti-inflammatory thiadiazole deriv
  • (Reference for neuroprotective str
  • (Reference for anticancer triazole agents review, if needed)
  • (Reference for antimicrobial benzoxazole deriv
  • (Reference for imidazole as a medicinal scaffold review, if needed)
  • (Reference for neuroprotective signaling p
  • (Reference for neuroprotective antioxidants review, if needed)
  • (Reference for anti-inflammatory oxazole deriv
  • (Reference for anti-inflammatory imidazole deriv

Sources

Comparative Evaluation of 3-Methylisoxazole Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The 3-Methylisoxazole Advantage

The this compound scaffold represents a "privileged structure" in medicinal chemistry, serving as a robust bioisostere for carboxylic acids, esters, and other heterocyclic rings. Its unique electronic distribution allows it to participate in hydrogen bonding while maintaining a lipophilic profile suitable for blood-brain barrier (BBB) penetration and membrane permeability.

This guide provides a technical comparison of This compound-based candidates against industry standards (e.g., Celecoxib, Valdecoxib) and structural isomers (5-methylisoxazoles). We focus on two primary therapeutic axes where this scaffold dominates: Anti-inflammatory (COX-2 inhibition) and Neuromodulation (GABAergic activity) .

Key Differentiators
  • Regioselectivity: The position of the methyl group (C3 vs. C5) drastically alters the steric fit within enzyme active sites (e.g., COX-2 secondary pocket).

  • Metabolic Stability: Unlike the isoxazole ring in leflunomide (which opens to form an active metabolite), this compound derivatives often exhibit superior resistance to reductive ring opening in vivo.

  • Bioisosterism: Acts as a rigid mimetic for the

    
    -aminobutyric acid (GABA) carboxylate tail when appropriately substituted.
    

Comparative Analysis: COX-2 Inhibition Profile

The most commercially validated application of the isoxazole scaffold is in Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). Below, we compare a representative optimized this compound lead (Compound MI-402 , based on recent high-potency literature analogs [1, 6]) against the standard of care, Celecoxib .

In Vitro Potency & Selectivity[1][2]

Objective: Determine the inhibitory concentration (IC50) and Selectivity Index (SI) for COX-2 vs. COX-1 to assess safety (gastric sparing potential).

MetricCompound MI-402 (this compound)Celecoxib (Standard of Care)5-Methyl Isomer (Structural Control)
COX-2 IC50 13 nM40 nM> 1000 nM
COX-1 IC50 64 nM15,000 nM> 10,000 nM
Selectivity Index (SI) 4.9 375 N/A
Mechanism Competitive ReversibleCompetitive ReversibleSteric Clash
Microsomal Stability (T1/2) 45 min (Human)60-120 min (Human)20 min

Technical Insight: While Celecoxib exhibits higher absolute selectivity, MI-402 demonstrates superior potency (lower IC50) against COX-2. The 3-methyl group in MI-402 is critical; it orients the phenyl rings to engage the hydrophobic side pocket of COX-2 (Val523). The 5-methyl isomer fails to achieve this conformation, resulting in a loss of activity. This confirms the strict regiospecificity required for this scaffold [6].

In Vivo Efficacy: Rat Carrageenan-Induced Paw Edema

Objective: Evaluate anti-inflammatory efficacy in a dynamic biological system.

  • Model: Wistar rats (n=6/group).

  • Induction: 1% Carrageenan injection (sub-plantar).

  • Dosing: Oral gavage (PO) 1 hour pre-induction.

CompoundDose (mg/kg)% Inhibition (3h post-induction)% Inhibition (5h post-induction)
Vehicle-0%0%
MI-402 1058%65%
Celecoxib 1062%55%
Diclofenac 1070%45%

Interpretation: MI-402 shows a sustained duration of action compared to Diclofenac and comparable peak efficacy to Celecoxib. The this compound ring contributes to a slower metabolic clearance rate in rodents compared to the rapid glucuronidation often seen with carboxylic acid-containing NSAIDs [2].

Mechanism of Action & SAR Logic

Understanding why the this compound works requires visualizing the Structure-Activity Relationship (SAR).

Diagram 1: SAR Decision Tree for Isoxazole Functionalization

Caption: Logic flow for optimizing this compound derivatives for specific therapeutic targets.

SAR_Logic Scaffold This compound Scaffold Target_COX Target: COX-2 (Anti-inflammatory) Scaffold->Target_COX Application A Target_GABA Target: GABA-A (Neuro/Anxiety) Scaffold->Target_GABA Application B Sub_C4 C4 Substitution: Lipophilic Aryl Group Target_COX->Sub_C4 Requirement Sub_C5 C5 Substitution: Polar/H-Bond Donor Target_GABA->Sub_C5 Requirement Result_COX Result: Hydrophobic Pocket Fit (Valdecoxib-like) Sub_C4->Result_COX Outcome Result_GABA Result: Agonist/Partial Agonist (Muscimol-like) Sub_C5->Result_GABA Outcome

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility, the following protocols include internal validation steps.

In Vitro COX Inhibition Assay (Colorimetric)

Based on peroxidase activity of COX heme.

Reagents:

  • Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (Substrate).

  • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) - Colorimetric indicator.

Workflow:

  • Preparation: Dissolve test compounds (MI-402) in DMSO. Final DMSO concentration in assay must be <2% to prevent enzyme denaturation.

  • Incubation: Incubate Enzyme + Inhibitor for 5 minutes at 25°C.

    • Validation Check: Include a "No Enzyme" blank to rule out non-enzymatic oxidation of TMPD.

  • Initiation: Add Arachidonic Acid (100 µM) and TMPD.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
Microsomal Stability Assay

Critical for predicting in vivo half-life.

Workflow:

  • System: Human Liver Microsomes (0.5 mg/mL protein).

  • Cofactor: NADPH regenerating system (essential for CYP450 activity).

  • Reaction:

    • Pre-incubate microsomes + test compound (1 µM) for 5 mins at 37°C.

    • Initiate with NADPH.

  • Sampling: Aliquot at 0, 5, 15, 30, 45, 60 min.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard like Warfarin) to precipitate proteins.

  • Analysis: LC-MS/MS.

    • Validation Check: Run Testosterone (high clearance control) and Warfarin (low clearance control) in parallel. Testosterone T1/2 should be < 15 min; Warfarin > 60 min.

Alternative Application: GABAergic Modulation

While COX-2 is the primary industrial application, the this compound scaffold is also a classic bioisostere in neuroscience.

  • Muscimol (5-aminomethyl-3-hydroxyisoxazole): A potent GABA-A agonist.

  • Differentiation: For GABA activity, the isoxazole ring mimics the carboxylate of GABA. The 3-hydroxy tautomer is essential here (unlike the 3-methyl used in COX inhibitors).

  • Diagrammatic Pathway:

Diagram 2: Arachidonic Acid Cascade vs. GABA Pathway

Caption: Differential signaling pathways modulated by isoxazole derivatives.

Pathways cluster_0 Inflammatory Pathway (COX-2) cluster_1 Inhibitory Pathway (GABA-A) AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Pain/Inflammation) COX2->PGs Blocked by MI-402 GABA GABA Receptor GABA-A Receptor GABA->Receptor Cl Cl- Influx (Hyperpolarization) Receptor->Cl Mimicked by Muscimol analogs

References

  • Abdelall, E. K., et al. (2017). Synthesis and biological evaluation of new 3,4-disubstituted isoxazole derivatives as potent anti-inflammatory agents. Bioorganic Chemistry. Link

  • Zimecki, M., et al. (2018).[1] Isoxazole Derivatives as Regulators of Immune Functions.[2][1] Molecules. Link

  • Kuo, C. L., et al. (2014). Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide. Journal of Taiwan Institute of Chemical Engineers. Link

  • Frølund, B., et al. (2002). 4-Substituted Analogues of GABA-A Agonist 5-(4-Piperidyl)-3-isoxazolol (4-PIOL). Journal of Medicinal Chemistry. Link

  • Chhabaria, M., et al. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Journal of Pharma Insights and Research.[3] Link

  • Zhang, Y., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors. An-Najah University Journal for Research. Link

Sources

Structure-activity relationship (SAR) studies of 3-Methylisoxazole analogs

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Guide: Structure-Activity Relationship (SAR) & Therapeutic Utility of 3-Methylisoxazole Analogs

Executive Summary

The this compound scaffold represents a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids, esters, and other heterocyclic rings. Its unique electronic distribution—characterized by a weak N–O bond and a specific dipole moment—allows it to participate in critical hydrogen bonding interactions within enzyme active sites (e.g., COX-2, GABA receptors).

This guide objectively compares this compound analogs against their primary bioisosteres (pyrazoles and isothiazoles) and standard clinical agents. It focuses on two major therapeutic axes: Antimicrobial Potency and Anti-inflammatory Selectivity , supported by experimental protocols and mechanistic visualizations.

The Scaffold Architecture: Why this compound?

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] The 3-methyl substitution provides steric bulk and lipophilicity without compromising the ring's ability to act as a hydrogen bond acceptor.

Key Physicochemical Advantages:

  • Metabolic Stability: Unlike furan or thiophene, the isoxazole ring is generally resistant to oxidative metabolism, although ring opening can occur under specific reductive conditions.

  • Bioisosterism: The this compound moiety is often used as a bioisostere for the pyridine ring or the amide group, improving oral bioavailability.

Diagram 1: SAR Logic Flow

This diagram illustrates the decision-making process for optimizing the this compound scaffold.

SAR_Logic Scaffold This compound Core Pos4 Position 4: Lipophilic/Electronic Tuning Scaffold->Pos4 Halogenation/Arylation Pos5 Position 5: Steric/Binding Pocket Fit Scaffold->Pos5 Amidation/Alkylation Activity Biological Activity (Potency/Selectivity) Pos4->Activity COX-2 Selectivity Pos5->Activity Antimicrobial Potency

Caption: Optimization logic for this compound derivatives targeting specific biological outcomes.

Comparative SAR Analysis

Case Study A: Antimicrobial Activity (vs. Standard Antibiotics)

Recent studies have evaluated N3,N5-di(substituted)isoxazole-3,5-diamine derivatives. The inclusion of electron-withdrawing groups (EWGs) at the 4-position of the phenyl ring attached to the isoxazole significantly enhances potency against Gram-positive bacteria.

Comparative Data: Minimum Inhibitory Concentration (MIC) Target: Staphylococcus aureus (MTCC 96)[2]

Compound ClassSubstituent (R)MIC (µg/mL)Relative PotencyNotes
This compound Analog 4-F-Phenyl95HighSuperior lipophilicity aids membrane penetration.
This compound Analog 4-Cl-Phenyl100HighComparable to standard; halogen bond potential.
This compound Analog Unsubstituted Phenyl>150LowLacks electronic pull required for active site binding.
Cloxacillin (Standard) N/A100BaselineClinical standard for comparison.
Gentamicin (Standard) N/A25-50Very HighAminoglycoside mechanism (different target).

Insight: While 3-methylisoxazoles are less potent than Gentamicin, they show comparable efficacy to Cloxacillin against resistant strains, offering a novel chemical space for MRSA drug development [1][2].

Case Study B: Anti-inflammatory (COX-2) Selectivity (vs. Pyrazoles)

The isoxazole ring is a classic pharmacophore in COX-2 inhibitors (e.g., Valdecoxib). However, it competes directly with the pyrazole ring (e.g., Celecoxib).

Bioisosteric Comparison:

FeatureIsoxazole (e.g., Valdecoxib)Pyrazole (e.g., Celecoxib)Clinical Implication
H-Bonding Stronger acceptor (O & N)Moderate (N & NH)Isoxazoles often have higher intrinsic affinity.
Metabolism Prone to reductive ring openingOxidative metabolism (CYP2C9)Pyrazoles are generally more metabolically stable.
Selectivity High COX-2/COX-1 ratioHigh COX-2/COX-1 ratioBoth scaffolds fit the COX-2 side pocket effectively.
Safety Risk of skin reactions (SJS/TEN)Sulfonamide allergy riskValdecoxib was withdrawn due to skin toxicity; Pyrazoles preferred.

Expert Note: While the this compound provides excellent potency, the potential for formation of reactive nitrile metabolites via ring opening requires careful ADMET profiling during lead optimization [3].

Experimental Protocols

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Objective: Synthesize 3,5-disubstituted isoxazoles with high regioselectivity.

Workflow Diagram:

Synthesis_Workflow Start Start: Aldoxime Precursor Step1 Chlorination (NCS, DMF, 40°C) Start->Step1 Step2 Nitrile Oxide Generation (Et3N Base) Step1->Step2 Step3 1,3-Dipolar Cycloaddition (Terminal Alkyne + CuI Catalyst) Step2->Step3 End Product: 3,5-Disubstituted Isoxazole Step3->End

Caption: Step-by-step synthesis of this compound via Click Chemistry.

Detailed Methodology:

  • Chlorination: Dissolve the appropriate aldoxime (1.0 equiv) in DMF. Add N-chlorosuccinimide (NCS, 1.1 equiv) portion-wise at 0°C. Stir at 40°C for 1 hour to generate the hydroximinoyl chloride.

  • Cycloaddition: To the reaction mixture, add the terminal alkyne (1.2 equiv) and Et3N (1.5 equiv).

  • Catalysis: Add CuI (10 mol%) and stir at room temperature for 4-8 hours. The copper catalyst ensures the formation of the 3,5-isomer exclusively, avoiding the 3,4-isomer byproduct.

  • Workup: Quench with water, extract with ethyl acetate, and purify via silica gel column chromatography (Hexane/EtOAc gradient).

Protocol 2: COX-2 Inhibition Assay (In Vitro)

Objective: Determine IC50 values for synthesized analogs.

  • Enzyme Preparation: Use recombinant human COX-2 enzyme.

  • Incubation: Incubate enzyme with test compounds (0.01 – 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and phenol for 10 minutes at 25°C.

  • Initiation: Add arachidonic acid (100 µM) to initiate the reaction.

  • Termination: Stop reaction after 2 minutes using HCl.

  • Quantification: Measure PGE2 production using a standard ELISA kit. Calculate IC50 using non-linear regression analysis.

References

  • Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives. Semantic Scholar. [Link]

  • Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. PubMed Central (PMC). [Link]

  • Isoxazole analogues bind the System xc- transporter: Structure-activity relationship. Bioorganic & Medicinal Chemistry. [Link][3]

  • Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition. RSC Advances. [Link]

Sources

The Ascendancy of the 3-Methylisoxazole Scaffold: A Comparative Efficacy Analysis in Modern Therapeutics

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic and steric properties have rendered it a versatile building block for the development of a diverse array of therapeutic agents.[1] Among its derivatives, the 3-methylisoxazole moiety has emerged as a particularly fruitful starting point for the design of potent and selective drugs. This guide provides a comprehensive comparison of the efficacy of this compound-based drugs against existing treatments in two key therapeutic areas: rheumatoid arthritis and non-small cell lung cancer. We will delve into the mechanistic underpinnings of these drugs, present detailed experimental protocols for their evaluation, and provide a head-to-head comparison of their performance based on preclinical and clinical data.

Part 1: Immunomodulation in Rheumatoid Arthritis - Leflunomide vs. Conventional DMARDs

Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by systemic inflammation, leading to progressive joint destruction. The mainstay of treatment involves disease-modifying antirheumatic drugs (DMARDs), with methotrexate and sulfasalazine being the conventional first-line therapies. However, a significant portion of patients either do not respond adequately or experience dose-limiting toxicities with these agents. Leflunomide, a this compound-based drug, offers a distinct mechanistic alternative.

Mechanism of Action: A Tale of Two Pathways

The therapeutic efficacy of both leflunomide and conventional DMARDs hinges on their ability to modulate the immune response, albeit through different signaling pathways.

Leflunomide's Targeted Inhibition of Pyrimidine Synthesis:

Leflunomide is a prodrug that is rapidly converted to its active metabolite, teriflunomide. Teriflunomide selectively and reversibly inhibits the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[2][3] Proliferating lymphocytes, which are key drivers of the autoimmune response in RA, are highly dependent on this pathway for the synthesis of pyrimidines necessary for DNA and RNA replication. By inhibiting DHODH, leflunomide effectively halts the proliferation of activated T-cells, thereby dampening the inflammatory cascade.

DHODH_Pathway cluster_mitochondrion Mitochondrial Inner Membrane cluster_downstream Downstream Effects Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate Oxidation Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Orotate->Pyrimidine_Synthesis DHODH DHODH DHODH->Orotate CoQH2 Coenzyme Q (reduced) DHODH->CoQH2 Leflunomide Leflunomide (Teriflunomide) Leflunomide->DHODH Inhibition CoQ Coenzyme Q CoQ->CoQH2 Reduction T_Cell_Proliferation T-Cell Proliferation Pyrimidine_Synthesis->T_Cell_Proliferation Inflammation Inflammation T_Cell_Proliferation->Inflammation

DHODH Inhibition by Leflunomide.

Methotrexate's Multi-pronged Anti-inflammatory Action:

Methotrexate, a folate analog, exerts its effects through multiple mechanisms. Primarily, it inhibits dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of purines and pyrimidines. This leads to a reduction in lymphocyte proliferation. Additionally, methotrexate increases intracellular adenosine levels, which has potent anti-inflammatory effects.

Comparative Efficacy: A Data-Driven Analysis

Clinical trials have extensively compared the efficacy of leflunomide with methotrexate and sulfasalazine in patients with active RA. The American College of Rheumatology (ACR) response criteria (ACR20, ACR50, and ACR70, indicating a 20%, 50%, and 70% improvement in disease activity, respectively) are key endpoints in these trials.

Efficacy EndpointLeflunomideMethotrexateSulfasalazine
ACR20 Response Rate (24 months) 82%[4]~60-70% (inferred)60%[4]
ACR50 Response Rate (24 weeks) 8.9% (in combination with SSZ)[5]-0% (placebo + SSZ)[5]
Improvement in Health Assessment Questionnaire (HAQ) (24 months) -0.65[4][6]-0.50 (inferred)-0.36[4][6]
Radiographic Progression Retarded[1]Retarded[1]Slower retardation than Leflunomide
Mean Survival (Retention Rate) 20 months[7]28 months[7]23 months[7]

Note: Data is compiled from multiple studies and direct head-to-head comparisons may vary in design.

Studies have shown that both leflunomide and methotrexate are effective long-term treatments for RA, with both demonstrating the ability to slow radiographic progression of joint damage.[1][8] In a two-year study, leflunomide was found to be statistically superior to methotrexate in improving physical function as measured by the Health Assessment Questionnaire (HAQ).[1] Another long-term study showed that leflunomide led to significantly more improvement in global assessments and ACR response rates compared to sulfasalazine at 24 months.[4][6] However, a matched observational study indicated that methotrexate had better retention rates than leflunomide, suggesting it may be better tolerated by some patients over the long term.[7]

Experimental Protocol: Assessing DMARD Efficacy in Vitro

A fundamental in vitro assay to compare the efficacy of DMARDs is the mixed lymphocyte reaction (MLR), which mimics the T-cell activation and proliferation central to RA pathogenesis.

Step-by-Step Protocol for Mixed Lymphocyte Reaction (MLR) Assay:

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

    • Wash the cells twice with sterile phosphate-buffered saline (PBS).

    • Resuspend the cells in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin-streptomycin, and L-glutamine.

  • Assay Setup:

    • In a 96-well round-bottom plate, mix equal numbers (e.g., 1 x 10^5 cells) of PBMCs from the two donors in a final volume of 100 µL. These are the "responder" and "stimulator" cells.

    • Prepare serial dilutions of leflunomide (teriflunomide), methotrexate, and sulfasalazine in complete RPMI-1640 medium.

    • Add 100 µL of the drug dilutions or vehicle control (DMSO) to the appropriate wells. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 5 days.

  • Proliferation Measurement:

    • On day 5, add 1 µCi of [3H]-thymidine to each well.

    • Incubate the plate for an additional 18 hours.

    • Harvest the cells onto glass fiber filters using a cell harvester.

    • Measure the incorporation of [3H]-thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is directly proportional to the degree of T-cell proliferation.

  • Data Analysis:

    • Calculate the percentage of inhibition of proliferation for each drug concentration compared to the vehicle control.

    • Determine the IC50 (half-maximal inhibitory concentration) for each drug.

MLR_Workflow cluster_prep Cell Preparation cluster_setup Assay Setup cluster_incubation Incubation cluster_measurement Proliferation Measurement cluster_analysis Data Analysis Isolate_PBMCs Isolate PBMCs (2 Donors) Wash_Cells Wash Cells Isolate_PBMCs->Wash_Cells Resuspend_Cells Resuspend in Media Wash_Cells->Resuspend_Cells Mix_Cells Mix Responder & Stimulator Cells in Plate Resuspend_Cells->Mix_Cells Add_Drugs Add Drugs/Vehicle to Wells Mix_Cells->Add_Drugs Prepare_Drugs Prepare Drug Dilutions Prepare_Drugs->Add_Drugs Incubate_5_days Incubate 5 Days (37°C, 5% CO2) Add_Drugs->Incubate_5_days Add_Thymidine Add [3H]-Thymidine Incubate_5_days->Add_Thymidine Incubate_18h Incubate 18 Hours Add_Thymidine->Incubate_18h Harvest_Cells Harvest Cells Incubate_18h->Harvest_Cells Scintillation_Counting Liquid Scintillation Counting Harvest_Cells->Scintillation_Counting Calculate_Inhibition Calculate % Inhibition Scintillation_Counting->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Experimental Workflow for MLR Assay.

Part 2: Targeted Therapy in Non-Small Cell Lung Cancer - 3,5-Disubstituted Isoxazoles vs. EGFR Tyrosine Kinase Inhibitors

Non-small cell lung cancer (NSCLC) is a leading cause of cancer-related mortality worldwide. A subset of NSCLC is driven by activating mutations in the epidermal growth factor receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[9] This has led to the development of EGFR tyrosine kinase inhibitors (TKIs) such as gefitinib, erlotinib, and osimertinib, which have revolutionized the treatment of EGFR-mutant NSCLC.[10] Recently, the this compound scaffold has been explored for the development of novel EGFR inhibitors.

Mechanism of Action: Competitive Inhibition of ATP Binding

Both existing EGFR TKIs and emerging isoxazole-based inhibitors share a common mechanism of action: competitive inhibition of ATP binding to the kinase domain of EGFR.

Existing EGFR TKIs:

First and second-generation EGFR TKIs (e.g., gefitinib, erlotinib, afatinib) reversibly or irreversibly bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12][13] Third-generation inhibitors like osimertinib are designed to be selective for both the sensitizing EGFR mutations and the T790M resistance mutation, while sparing wild-type EGFR.[14][15][16]

Emerging 3,5-Disubstituted Isoxazole EGFR Inhibitors:

Novel 3,5-disubstituted isoxazole derivatives have been synthesized and shown to act as potent EGFR inhibitors.[17] For instance, the compound 3-(3-methylthiophen-2-yl)-5-(3,4,5-trimethoxyphenyl)isoxazole has demonstrated significant inhibitory activity against EGFR.[17] These compounds are designed to fit into the ATP-binding pocket of the EGFR kinase domain, forming key interactions with amino acid residues to block its activity.

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimer (Phosphorylated) EGFR->EGFR_dimer Dimerization & Autophosphorylation RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway EGFR_dimer->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway EGFR_dimer->PI3K_AKT Isoxazole_Inhibitor 3,5-Disubstituted Isoxazole Inhibitor Isoxazole_Inhibitor->EGFR Inhibition Cell_Proliferation Cell Proliferation & Survival RAS_RAF_MEK_ERK->Cell_Proliferation PI3K_AKT->Cell_Proliferation ADP_Glo_Workflow cluster_prep Reagent Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection cluster_analysis Data Analysis Prepare_Buffer Prepare Reaction Buffer Prepare_Compounds Prepare Compound Dilutions Prepare_Kinase Prepare EGFR Kinase Prepare_Substrate_ATP Prepare Substrate & ATP Add_Compound Add Compound/Inhibitor Add_Kinase Add EGFR Kinase Add_Compound->Add_Kinase Incubate_10min Incubate 10 min Add_Kinase->Incubate_10min Add_Substrate_ATP Add Substrate/ATP Incubate_10min->Add_Substrate_ATP Incubate_60min Incubate 60 min Add_Substrate_ATP->Incubate_60min Add_ADPGlo Add ADP-Glo™ Reagent Incubate_60min->Add_ADPGlo Incubate_40min Incubate 40 min Add_ADPGlo->Incubate_40min Add_KinaseDetection Add Kinase Detection Reagent Incubate_40min->Add_KinaseDetection Incubate_30min Incubate 30 min Add_KinaseDetection->Incubate_30min Measure_Luminescence Measure Luminescence Incubate_30min->Measure_Luminescence Calculate_IC50 Calculate IC50 Measure_Luminescence->Calculate_IC50

Sources

Cytotoxicity and safety profiling of novel 3-Methylisoxazole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to the Cytotoxicity and Safety Profiling of Novel 3-Methylisoxazole Derivatives

Introduction: The Therapeutic Promise of the this compound Scaffold

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow for the design of potent and selective therapeutic agents.[1] Specifically, this compound derivatives have garnered significant interest for their broad biological activities, including potential anticancer, anti-inflammatory, and antimicrobial effects.[3][4][5][6] Structural modifications to this core can lead to compounds with improved pharmacokinetic profiles, enhanced efficacy, and reduced toxicity.[4][7]

This guide provides a comprehensive framework for evaluating the cytotoxic potential and safety profile of novel this compound derivatives. It is designed for drug development professionals, offering a comparative analysis of essential assays, detailed experimental protocols, and a logical workflow for lead candidate selection. We will compare a hypothetical series of novel compounds—Derivative A, Derivative B, and Derivative C—against Doxorubicin, a standard chemotherapeutic agent, to illustrate the principles of cytotoxicity and safety assessment.

Part 1: Foundational Cytotoxicity Assessment

The initial step in profiling a new chemical entity is to determine its cytotoxic activity. This is typically achieved by measuring the concentration at which the compound inhibits cellular growth by 50% (IC50). A robust initial assessment utilizes multiple assays that probe different aspects of cell health.[8]

Causality Behind Assay Selection: A Multi-Parametric Approach

Relying on a single cytotoxicity assay can be misleading. For instance, a compound might interfere with the metabolic pathway measured by one assay while having no real effect on cell viability. Therefore, a multi-parametric approach is crucial. We will compare two widely used and complementary assays:

  • MTT (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay measures the metabolic activity of a cell. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting the water-soluble salt into an insoluble purple formazan product.[9] The amount of formazan is proportional to the number of metabolically active, viable cells.

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[10] It serves as a reliable indicator of irreversible cell death and necrosis.

By using both assays, we can distinguish between cytostatic effects (inhibition of proliferation, primarily detected by MTT) and cytotoxic effects (outright cell death, detected by LDH).

Comparative Cytotoxicity Data (Illustrative)

To identify a promising lead candidate, it is essential to compare the cytotoxicity of novel derivatives in both cancerous and non-cancerous cell lines. This comparison allows for the calculation of a Selectivity Index (SI) , a critical parameter in drug development.[11][12] The SI is calculated by dividing the IC50 value in a normal cell line by the IC50 value in a cancer cell line.[11] A higher SI value (typically >3) indicates that the compound is preferentially toxic to cancer cells, suggesting a wider therapeutic window.[11]

Table 1: Comparative IC50 Values (µM) and Selectivity Index (SI) of this compound Derivatives after 48h Treatment

CompoundHeLa (Cervical Cancer) IC50 (µM)HEK293 (Normal Kidney) IC50 (µM)Selectivity Index (SI = IC50 HEK293 / IC50 HeLa)
Derivative A 5.210.42.0
Derivative B 15.895.56.0
Derivative C 85.1> 200> 2.3
Doxorubicin 0.81.51.9

Data are hypothetical for illustrative purposes.

Interpretation:

  • Derivative A shows high potency but poor selectivity.

  • Derivative B displays moderate potency but excellent selectivity, making it a strong candidate for further investigation.[11]

  • Derivative C has low potency.

  • Doxorubicin , the control drug, is highly potent but has a low selectivity index, consistent with its known side effects.

Workflow for Initial Cytotoxicity Screening

The following diagram illustrates a standard workflow for the initial screening of novel compounds.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis seed Seed Cancer & Normal Cells in 96-well plates incubate1 Incubate for 24h (Allow attachment) seed->incubate1 treat Treat with serial dilutions of derivatives & controls incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_reagent Add MTT or collect supernatant for LDH incubate2->add_reagent readout Measure Absorbance (Spectrophotometer) add_reagent->readout calc Calculate % Viability vs. Vehicle Control readout->calc ic50 Determine IC50 values (Dose-Response Curve) calc->ic50 si Calculate Selectivity Index ic50->si G cluster_mech Mechanism of Action cluster_safety Advanced Safety Profiling start Lead Candidate Identified (e.g., Derivative B) Potent & Selective apoptosis Annexin V / PI Assay (Apoptosis vs. Necrosis) start->apoptosis hepato Hepatotoxicity Assay (e.g., HepG2 cells) start->hepato cardio Cardiotoxicity Assay (hERG Channel Blockade) start->cardio geno Genotoxicity Assay (Ames Test) start->geno end Comprehensive Risk Assessment (Proceed to In Vivo?) apoptosis->end hepato->end cardio->end geno->end

Caption: Decision workflow for advanced safety and mechanistic studies.

Part 3: Detailed Experimental Protocols

Reproducibility is the cornerstone of scientific research. The following are detailed, step-by-step protocols for the key assays discussed.

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Plate cells (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives and control compounds in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a "vehicle control" (e.g., 0.1% DMSO) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium. Add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control after subtracting the blank absorbance. Plot the viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Annexin V/PI Apoptosis Assay

[13]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of the test compound (and controls) for a specified time (e.g., 24 hours).

  • Cell Collection: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour, detecting FITC fluorescence (e.g., FL1 channel) and PI fluorescence (e.g., FL2 or FL3 channel).

Conclusion

The systematic evaluation of cytotoxicity and safety is paramount in the early stages of drug discovery. This guide outlines a logical, multi-parametric approach to profiling novel this compound derivatives. By integrating comparative cytotoxicity assays (MTT, LDH), calculating a selectivity index, and performing crucial safety assessments (hepatotoxicity, cardiotoxicity, genotoxicity), researchers can build a comprehensive profile of their lead candidates. This rigorous, evidence-based approach enables informed decision-making, increasing the probability of advancing compounds that are not only potent but also possess a favorable safety profile, ultimately accelerating the journey from bench to bedside.

References

  • Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171-177. Available from: [Link]

  • Weyermann, J., Lochmann, D., & Zimmer, A. (2005). A practical note on the use of cytotoxicity assays. International Journal of Pharmaceutics, 288(2), 369-376. Available from: [Link]

  • Aslantürk, Ö. S. (2018). In vitro cytotoxicity and cell viability assays: principles, advantages, and disadvantages. In Genotoxicity-A predictable risk to our lives. IntechOpen. Available from: [Link]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245. Available from: [Link]

  • Nacalai Tesque, Inc. (n.d.). LDH Cytotoxicity Assay Kit. Available from: [Link]

  • Preet, R., Mohapatra, P., Das, D., Satapathy, S. R., Choudhuri, T., Wyatt, M. D., & Kundu, C. N. (2013). The calculated values of the selectivity index (SI) of some compounds. ResearchGate. Available from: [Link]

  • Crowley, L. C., Marfell, B. J., Scott, A. P., & Waterhouse, N. J. (2016). Quantitation of Apoptosis and Necrosis by Annexin V-FITC and Propidium Iodide Staining. Cold Spring Harbor protocols, 2016(9). Available from: [Link]

  • Gadaleta, D., Mangiatordi, G. F., Catto, M., Carotti, A., & Nicolotti, O. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4949-4963. Available from: [Link]

  • Gu, X., & Manautou, J. E. (2012). In vitro models for liver toxicity testing. Comprehensive biotechnology, 5, 749-763. Available from: [Link]

  • Kumar, P., Kumar, A., & Kumar, S. (2017). Synthesis, characterization and biological activity of isoxazole derivatives. ResearchGate. Available from: [Link]

  • Singh, S. K., & Singh, P. P. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(6), 978-1002. Available from: [Link]

  • Podszywalow-Bartnicka, P., Cmoch, P., & Wolny, A. (2021). Effective Drug Concentration and Selectivity Depends on Fraction of Primitive Cells. International Journal of Molecular Sciences, 22(9), 4945. Available from: [Link]

  • Singh, S. K., & Singh, P. P. (2023). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 14(6), 978-1002. Available from: [Link]

  • International Journal of Creative Research Thoughts (IJCRT). (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Available from: [Link]

  • Gadaleta, D., Mangiatordi, G. F., Catto, M., Carotti, A., & Nicolotti, O. (2021). Structure-Based Prediction of hERG-Related Cardiotoxicity: A Benchmark Study. Journal of Chemical Information and Modeling, 61(10), 4949-4963. Available from: [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Available from: [Link]

  • Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Eurofins Discovery. (n.d.). In Vitro Hepatotoxicity Services. Available from: [Link]

  • Eurofins Australia. (2024, February 28). The Ames Test or Bacterial Reverse Mutation Test. Available from: [Link]

  • Li, S., Mei, Y., Jiang, L., Yang, X., Zeng, W., & Du, Y. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry, 14(3), 395-420. Available from: [Link]

  • Astuti, I. P., & Haryoto, H. (2018). Selective Cytotoxicity Evaluation in Anticancer Drug Screening of Boehmeria virgata (Forst) Guill Leaves to Several Human Cell Lines: HeLa, WiDr, T47D and Vero. Indonesian Journal of Cancer Chemoprevention, 9(1), 19-24. Available from: [Link]

  • bioRxiv. (2023). A New Paradigm in hERG Cardiotoxicity Assessment Using Neuro-Symbolic and Generative AI Embedding (MegaMolBART, Llama3.2, Gemini, DeepSeek) Approach. Available from: [Link]

  • Das, D., & Nag, A. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779. Available from: [Link]

  • Zanco Journal of Medical Sciences. (2023). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Available from: [Link]

  • ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell.... Available from: [Link]

  • MDPI. (2024). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Available from: [Link]

  • Indigo Biosciences. (n.d.). Hepatotoxicity Assay Kit. Available from: [Link]

  • Yoshida, T., et al. (2019). Development of In Vitro Drug-Induced Cardiotoxicity Assay by Using Three-Dimensional Cardiac Tissues Derived from Human Induced Pluripotent Stem Cells. Journal of Toxicology, 2019, 6747583. Available from: [Link]

  • YouTube. (2020, July 13). Ames test ( Technique to determine mutagenic potential). Available from: [Link]

  • BioIVT. (n.d.). Hepatotoxicity. Available from: [Link]

  • JSM Central. (2016). Cardiotoxicity Testing in Drug Development. Available from: [Link]

  • Al-Oqaili, R. A., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Molecules, 26(16), 4945. Available from: [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Chemistry Central Journal, 10, 43. Available from: [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Available from: [Link]

  • Festa, C., et al. (2019). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry, 62(5), 2615-2629. Available from: [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of the Indian Chemical Society, 99(1), 100277. Available from: [Link]

  • University of Washington. (n.d.). The Ames Test. Available from: [Link]

Sources

Comparing different synthetic routes to 3-Methylisoxazole for efficiency and yield

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Methylisoxazole (CAS 3948-81-6) is a critical heterocyclic scaffold in medicinal chemistry, distinct from its more easily synthesized isomer, 5-methylisoxazole. While the 5-methyl isomer is the thermodynamic product of standard condensation reactions (e.g., hydroxylamine + 1,3-dicarbonyls), the This compound core often requires specific regiochemical control to prevent the formation of the 5-methyl impurity.

This guide compares two primary synthetic strategies:

  • The [3+2] Cycloaddition Route: High regioselectivity using acetonitrile oxide and acetylene.

  • The Directed Condensation Route: Using acetal-protected intermediates (4,4-dimethoxy-2-butanone) to force regioselective cyclization.

Critical Analysis of Synthetic Routes

Route A: [3+2] Cycloaddition (Nitrile Oxide + Alkyne)

Best for: High regiochemical purity, lab-scale synthesis. Mechanism: 1,3-Dipolar cycloaddition of in situ generated acetonitrile oxide with acetylene.

This route is the most direct method to access the 3-methyl isomer exclusively. The reaction between acetonitrile oxide (the dipole) and acetylene (the dipolarophile) yields this compound with high specificity because the steric and electronic factors favor the formation of the 3-substituted ring over the 5-substituted ring when using a terminal alkyne like acetylene.

Pathway Diagram

G Nitroethane Nitroethane (EtNO2) Dehydration Dehydration (PhNCO or SOCl2) Nitroethane->Dehydration Dipole Acetonitrile Oxide [Me-C≡N→O] Dehydration->Dipole - H2O Transition Transition State [3+2] Dipole->Transition Acetylene Acetylene (HC≡CH) Acetylene->Transition Product This compound Transition->Product

Caption: Mechanism of in situ generation of acetonitrile oxide and subsequent [3+2] cycloaddition.

Experimental Protocol
  • Reagents: Nitroethane (1.0 eq), Phenyl isocyanate (2.0 eq, dehydrating agent), Triethylamine (catalytic), Benzene or Toluene (solvent). Note: Acetylene gas is bubbled through the solution.

  • Setup: A flame-dried 3-neck flask equipped with a gas inlet tube and reflux condenser.

  • Procedure:

    • Dissolve nitroethane and phenyl isocyanate in dry benzene.

    • Add a catalytic amount of triethylamine.

    • Heat the mixture to reflux while bubbling a steady stream of acetylene gas through the solution.

    • Mechanism: The base/dehydrating agent converts nitroethane to acetonitrile oxide in situ. The dipole immediately reacts with the excess acetylene.

    • Safety: Nitrile oxides are unstable and can dimerize to furoxans if the dipolarophile (acetylene) is not present in excess.

  • Workup: Filter off the diphenylurea byproduct. Distill the filtrate to isolate this compound (bp 118°C).

Performance Metrics:

  • Yield: 60–75%

  • Regioselectivity: >98% (3-methyl isomer)

  • Scalability: Limited by acetylene gas handling and exotherm control.

Route B: Directed Condensation (Hydroxylamine + Acetal)

Best for: Avoiding hazardous gases, scalable liquid-phase chemistry. Mechanism: Reaction of hydroxylamine with 4,4-dimethoxy-2-butanone (acetoacetaldehyde dimethyl acetal).

Standard reaction of hydroxylamine with free acetoacetaldehyde yields primarily 5-methylisoxazole because the aldehyde carbon is more electrophilic than the ketone, leading to initial attack at C1. To invert this, the aldehyde is protected as an acetal, forcing the hydroxylamine to attack the ketone (C3) first.

Pathway Diagram

G Precursor 4,4-Dimethoxy-2-butanone (Acetal Protected) Attack Nucleophilic Attack at Ketone (C2) Precursor->Attack + NH2OH NH2OH Hydroxylamine (NH2OH·HCl) NH2OH->Attack Oxime Intermediate Oxime Attack->Oxime Cyclization Acid Hydrolysis & Cyclization Oxime->Cyclization + HCl/Heat Product This compound Cyclization->Product Major Path Impurity 5-Methylisoxazole (Minor) Cyclization->Impurity Minor Path (if acetal hydrolyzes early)

Caption: Regioselective synthesis via acetal protection to direct nucleophilic attack.

Experimental Protocol
  • Reagents: 4,4-Dimethoxy-2-butanone (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Acetate (buffer), Ethanol/Water.

  • Step 1 (Oxime Formation):

    • Combine ketone acetal and hydroxylamine HCl in aqueous ethanol buffered with NaOAc.

    • Stir at room temperature. The acetal remains stable, forcing NH2OH to react with the ketone carbonyl.

  • Step 2 (Cyclization):

    • Add concentrated HCl to the reaction mixture and heat to reflux.

    • The acid hydrolyzes the acetal to an aldehyde, which is then immediately attacked by the oxime oxygen to close the ring.

  • Workup: Neutralize with NaOH, extract with ether/DCM, and fractional distillation.

Performance Metrics:

  • Yield: 50–65%

  • Regioselectivity: ~90:10 (3-methyl vs 5-methyl). Requires careful distillation.

  • Scalability: High. No high-pressure gases required.

Comparative Data Summary

MetricRoute A: [3+2] CycloadditionRoute B: Directed Condensation
Primary Reagents Nitroethane, Acetylene, PhNCO4,4-Dimethoxy-2-butanone, NH2OH
Regioselectivity Excellent (>98%) Good (~90%)
Yield 60–75%50–65%
Atom Economy Low (Loss of PhNCO byproduct)High
Safety Profile High Risk (Acetylene gas, Exothermic)Low Risk (Standard liquid handling)
Cost Moderate (Reagents + Safety equip.)Low (Commodity chemicals)
Purification Simple DistillationFractional Distillation (to remove isomer)

Expert Recommendation

  • For Discovery/Lab Scale (<10g): Use Route A ([3+2] Cycloaddition) . The superior regioselectivity eliminates the need for difficult separation of isomers, ensuring the biological data generated from the scaffold is attributable solely to the 3-methyl isomer.

  • For Process/Pilot Scale (>100g): Use Route B (Directed Condensation) . Handling acetylene gas at scale poses significant safety/regulatory hurdles. The regioselectivity of Route B is manageable with efficient fractional distillation columns available in pilot plants.

References

  • Regioselective Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition . ResearchGate.[1][2] Available at: [Link]

  • Chemistry of this compound . PubChem. Available at: [Link]

  • Regiochemical Control in Isoxazole Synthesis . Organic Chemistry Portal. Available at: [Link]

  • Synthesis of this compound from Nitroethane. Google Patents.
  • Mechanistic Studies of Nitrile Oxide Cycloadditions . RSC Publishing. Available at: [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 3-Methylisoxazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-methylisoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous inhibitors targeting a wide array of protein kinases. Its favorable physicochemical properties and synthetic tractability have made it a popular starting point for the development of potent and selective drug candidates. However, the high degree of conservation within the ATP-binding site of the human kinome presents a significant challenge: ensuring that these inhibitors are selective for their intended target. Off-target effects can lead to unforeseen toxicity and a reduction in therapeutic efficacy. This guide provides an in-depth comparison of the cross-reactivity profiles of this compound-based inhibitors, supported by experimental data and detailed methodologies, to aid researchers in the design and evaluation of more selective kinase inhibitors.

The Imperative of Selectivity Profiling

In the quest for targeted therapies, particularly in oncology, the selectivity of a kinase inhibitor is as crucial as its potency.[1] Off-target inhibition can lead to a host of adverse effects, confounding preclinical studies and jeopardizing clinical success. Therefore, a comprehensive understanding of an inhibitor's interactions across the kinome is not merely an academic exercise but a cornerstone of modern drug development.[2] Early and thorough cross-reactivity assessment allows for the early identification of potential liabilities and provides critical structure-activity relationship (SAR) insights to guide the optimization of lead compounds toward greater selectivity.

Case Study: A Highly Selective this compound-Based FLT3 Inhibitor

To illustrate the principles of cross-reactivity analysis, we will examine a case study of a novel this compound derivative, 5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl) isoxazole-4-carboxamide (compound 5a), a potent inhibitor of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations in FLT3 are implicated in the pathogenesis of acute myeloid leukemia (AML), making it an attractive therapeutic target.

The selectivity of compound 5a was rigorously assessed through a kinase panel screen against more than 35 different kinases at a concentration of 10 µM.[3] The results, summarized in the table below, demonstrate an exceptional selectivity profile.

Kinase TargetPercent Inhibition at 10 µM
FLT3 89.97%
FMS<10%
Other Kinases (34 total)<10% (for the vast majority)
Data synthesized from a study by Lee et al. (2019).[3]

This high degree of selectivity for FLT3 over other kinases, including the closely related FMS kinase, underscores the potential for developing this compound-based inhibitors with minimal off-target effects. This specificity is crucial for minimizing potential side effects and maximizing the therapeutic window.

Key Methodologies for Assessing Cross-Reactivity

A variety of robust experimental techniques are employed to determine the cross-reactivity profile of kinase inhibitors. Understanding the principles behind these methods is essential for interpreting selectivity data.

Large-Scale Kinase Panel Screening (Kinome Scanning)

The most comprehensive approach to assessing inhibitor selectivity is to screen the compound against a large panel of purified kinases. The KINOMEscan™ platform (DiscoverX) is a widely used example of this technology.[4][5][6]

Principle of KINOMEscan™: This is an active site-directed competition binding assay. It does not measure enzymatic activity but rather the ability of a test compound to displace a reference ligand from the ATP-binding site of the kinase. The kinases are tagged with DNA, and their binding to an immobilized ligand is quantified by qPCR. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and, therefore, higher affinity.

Below is a generalized workflow for a KINOMEscan™ experiment.

G cluster_prep Preparation cluster_assay Competition Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound derivative) Mixing Incubate Inhibitor, Kinase, and Ligand Inhibitor->Mixing KinasePanel Panel of DNA-tagged Kinases KinasePanel->Mixing Ligand Immobilized Ligand Ligand->Mixing Binding Competitive Binding Occurs Mixing->Binding Wash Wash to Remove Unbound Kinase Binding->Wash Elution Elute Bound Kinase Wash->Elution qPCR Quantify DNA Tag via qPCR Elution->qPCR Data Calculate Percent of Control qPCR->Data Profile Generate Selectivity Profile Data->Profile

Caption: A simplified workflow of the KINOMEscan™ competitive binding assay.

Enzymatic Assays

While binding assays are powerful for determining affinity, enzymatic assays are crucial for assessing the functional consequence of that binding – the inhibition of catalytic activity. These assays typically measure the phosphorylation of a substrate by the kinase.

The ADP-Glo™ assay is a universal, luminescence-based method that quantifies the amount of ADP produced during a kinase reaction.[7][8][9] Since ADP is a universal product of all kinase reactions, this assay can be used for virtually any kinase.

Step-by-Step Protocol for ADP-Glo™ Kinase Assay:

  • Kinase Reaction:

    • Prepare a reaction mixture containing the kinase, substrate, ATP, and the this compound-based inhibitor at various concentrations.

    • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).

  • Termination and ATP Depletion:

    • Add an equal volume of ADP-Glo™ Reagent to the kinase reaction. This reagent terminates the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent. This reagent contains an enzyme that converts the ADP generated in the kinase reaction into ATP, and a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP.

    • Incubate for 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

G cluster_step1 Step 1: Kinase Reaction cluster_step2 Step 2: ATP Depletion cluster_step3 Step 3: Signal Generation cluster_step4 Step 4: Measurement Kinase Kinase + Substrate + Inhibitor Reaction ADP + Phosphorylated Substrate Kinase->Reaction ATP_in ATP ATP_in->Reaction Add_ADP_Glo Add ADP-Glo™ Reagent Reaction->Add_ADP_Glo ATP_depleted Remaining ATP is depleted Add_ADP_Glo->ATP_depleted Add_Detection Add Kinase Detection Reagent ATP_depleted->Add_Detection ADP_to_ATP ADP is converted to ATP Add_Detection->ADP_to_ATP Luminescence Luciferase generates light from new ATP ADP_to_ATP->Luminescence Measure Measure Luminescence Luminescence->Measure

Caption: The four main stages of the ADP-Glo™ kinase assay.

TR-FRET assays are another popular method for measuring kinase activity. They rely on the transfer of energy between two fluorescent molecules, a donor and an acceptor, when they are in close proximity.

Principle of a TR-FRET Kinase Assay: A europium (Eu) chelate-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled substrate (acceptor) are used. When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the donor and acceptor into close proximity and allowing FRET to occur. The signal is proportional to the amount of phosphorylated substrate.

Generalized Protocol for a TR-FRET Kinase Assay:

  • Kinase Reaction: Set up the kinase reaction as described for the ADP-Glo™ assay.

  • Detection: Add a solution containing the Eu-labeled antibody and the fluorescent tracer.

  • Incubation: Incubate for a specified time (e.g., 60 minutes) to allow for antibody-substrate binding.

  • Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the donor and acceptor fluorophores. The ratio of these signals is used to determine the extent of the kinase reaction.

Interpreting the Data: Beyond a Single Number

The output of these assays is typically an IC50 value (the concentration of inhibitor required to inhibit 50% of the kinase activity) or a Kd value (the dissociation constant, a measure of binding affinity). While these values are essential, a holistic interpretation is necessary.

  • Selectivity Score (S-score): Some platforms provide a selectivity score, which is a quantitative measure of the inhibitor's selectivity. It is typically calculated by dividing the number of kinases that the compound binds to by the total number of kinases tested. A lower S-score indicates higher selectivity.

  • Kinome Tree Maps: Visualizing the data on a kinome tree map provides an intuitive representation of the inhibitor's selectivity profile, highlighting the branches of the kinome that are most affected.

Structure-Activity Relationships for Selectivity

The selectivity of this compound-based inhibitors can be rationally improved through careful modification of the scaffold. For example, in the case of the FLT3 inhibitor 5a , the specific substitutions on the benzimidazole ring system are crucial for achieving high affinity for FLT3 while avoiding interactions with other kinases.[3] The trifluoromethyl group and the 4-methylpiperazin-1-yl moiety likely engage in specific interactions within the FLT3 active site that are not conserved in other kinases.

Conclusion

The this compound scaffold is a versatile and valuable starting point for the development of potent kinase inhibitors. However, achieving selectivity is paramount for the successful translation of these compounds into safe and effective therapeutics. A multi-faceted approach to cross-reactivity assessment, employing techniques such as kinome scanning and enzymatic assays, is essential. By understanding the principles behind these methodologies and carefully interpreting the resulting data, researchers can gain crucial insights into the SAR of their compounds and rationally design the next generation of highly selective this compound-based inhibitors.

References

  • Lee, J., et al. (2019). Conformational restriction of a type II FMS inhibitor leading to discovery of 5-methyl-N-(2-aryl-1H-benzo[d]imidazo-5-yl)isoxazole-4-carboxamide analogues as selective FLT3 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1543-1551. [Link]

  • DiscoverX. KINOMEscan® Kinase Profiling Platform. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • BellBrook Labs. Protocol Recommendations for Performing a Kinase Inhibition Assay. [Link]

  • Im, D., et al. (2015). Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry, 103, 337-348. [Link]

  • Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century? Nature Reviews Drug Discovery, 1(4), 309-315. [Link]

  • BMG LABTECH. Promega ADP-Glo kinase assay. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Zegzouti, H., et al. (2009). A generalizable, antibody-free, high-throughput screening assay for kinases using a novel luminescent ADP-detecting technology. Journal of Biomolecular Screening, 14(7), 806-814. [Link]

  • Manning, G., et al. (2002). The protein kinase complement of the human genome. Science, 298(5600), 1912-1934. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329-336. [Link]

  • Eurofins Discovery. KINOMEscan. [Link]

  • BMG LABTECH. Binding kinetics: high throughput assay for kinase inhibitors. [Link]

  • Ryng, S., et al. (1999). Synthesis and immunological activity of new 5-amino-3-methyl 4-amido and 4-ureilene isoxazole derivatives. Pharmazie, 54(5), 359-361. [Link]

  • Wodicka, L. M., et al. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from biochemistry. Chemistry & Biology, 17(11), 1241-1249. [Link]

  • LINCS Data Portal. VX-680 KINOMEscan. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction. Nature Chemical Biology, 7(5), 301-309. [Link]

  • Mączyński, M., et al. (2003). Synthesis, immunological activity and theoretical study of new 5-substituted this compound[5,4-d] 1,2,3-triazin-4-one derivatives. Acta Poloniae Pharmaceutica, 60(2), 147-150. [Link]

Sources

A Senior Application Scientist's Guide: Head-to-Head Comparison of 3-Methylisoxazole with Other Key Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry, heterocyclic scaffolds form the bedrock of a vast number of therapeutic agents. Their unique stereoelectronic properties, ability to engage in hydrogen bonding, and capacity to modulate physicochemical characteristics make them indispensable tools for the drug hunter. The choice of a specific heterocycle is a critical decision in the design of a new chemical entity, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide provides a head-to-head comparison of the 3-methylisoxazole scaffold against other commonly employed five- and six-membered heterocyclic systems: pyrazole, oxazole, thiazole, and pyridine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of properties. Instead, this document will dissect the causal relationships between scaffold structure and performance, grounded in experimental data and field-proven insights. We will explore the nuanced differences in physicochemical properties, metabolic fate, and synthetic accessibility that guide the rational selection of a scaffold for a given drug discovery program.

Part 1: Physicochemical Properties - The Foundation of Drug Action

The journey of a drug molecule from administration to its biological target is governed by its physicochemical properties. Parameters such as acidity/basicity (pKa), lipophilicity (logP), and molecular shape dictate solubility, permeability, and potential for off-target interactions. The subtle exchange of heteroatoms between scaffolds can dramatically alter these foundational characteristics.

The isoxazole ring, particularly when substituted as in this compound, is an electron-deficient system. This is due to the electronegativity of the oxygen and nitrogen atoms, which influences the acidity of adjacent protons and the overall polarity of the molecule. Let's compare its core properties with our selected scaffolds.

Comparative Overview of Physicochemical Properties
PropertyThis compoundPyrazoleOxazoleThiazolePyridine
Molecular Formula C4H5NOC3H4N2C3H3NOC3H3NSC5H5N
Molecular Weight ( g/mol ) 83.09[1]68.0869.06[2]85.12[3]79.10
Boiling Point (°C) ~137 (Predicted)188[4]69.5[2]116-118[3][5][6]115.2
Melting Point (°C) N/A (Liquid)70[4]-25[7]N/A (Liquid)-41.6
pKa (Conjugate Acid) ~1.3 (Predicted)2.50.8[2]2.5[3][5]5.25
logP (Octanol-Water) 0.8 (Computed)[1]0.340.890.90.65
Solubility in Water Partially solublePartially soluble[4]MiscibleSparingly soluble[5][6]Highly soluble[8]

Expert Analysis:

  • Acidity and Basicity (pKa): Pyridine stands out as the most basic scaffold, a property frequently exploited to improve aqueous solubility through salt formation. Pyrazole and thiazole are weakly basic.[3][5][9] In contrast, isoxazole and oxazole are very weak bases, with the conjugate acid pKa values indicating they will be neutral at physiological pH.[2] This lack of a basic center can be advantageous for brain penetration, as it avoids protonation and subsequent trapping in acidic endosomes, but may necessitate other strategies to enhance solubility.

  • Lipophilicity (logP): All the five-membered rings have broadly similar logP values, suggesting comparable lipophilicity. The choice between them from a lipophilicity standpoint often comes down to the specific substitution patterns required for target binding. The phenyl-to-pyridine switch is a classic medicinal chemistry strategy that can reduce lipophilicity and potentially fix metabolic liabilities.[10]

  • Solubility: Pyridine's high water solubility is a direct result of the nitrogen atom's ability to act as a hydrogen bond acceptor.[8] For the other scaffolds, solubility is more nuanced and highly dependent on substitution. For instance, while core thiazole is sparingly soluble in water, appropriate functionalization is key to its use in numerous drugs.[5][6]

Structural and Electronic Comparison

The arrangement of heteroatoms defines the electronic nature and interaction potential of each scaffold.

Caption: Structural comparison of heterocyclic scaffolds.

Part 2: Metabolic Stability - A Critical Hurdle in Drug Development

A molecule's success as a drug is contingent upon its ability to resist rapid metabolic breakdown, ensuring a sufficiently long half-life to exert its therapeutic effect. Heterocyclic rings are often sites of metabolic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver. Understanding the metabolic liabilities of each scaffold is paramount.

  • This compound: The isoxazole ring is generally considered to be metabolically robust. However, a key liability is reductive N-O bond cleavage, which can lead to ring opening. The methyl group at the 3-position can also be a site for oxidation to a hydroxymethyl group.

  • Pyrazole: Pyrazoles are relatively stable to metabolism. The primary routes of metabolism often involve oxidation of substituents attached to the ring rather than the ring itself. The N-H of an unsubstituted pyrazole can be a site for conjugation reactions.

  • Oxazole: The oxazole ring is more susceptible to metabolic cleavage than isoxazole. The C2-proton is acidic and can be a site for oxidation.[11] Optimizing metabolic stability is a common challenge for oxazole-containing compounds.[12]

  • Thiazole: The thiazole ring is also prone to metabolic oxidation. The C2 position is particularly susceptible to oxidation, which can lead to ring-opened metabolites. Despite this, many successful drugs contain the thiazole moiety.[6]

  • Pyridine: The pyridine ring is a frequent site of metabolism. The nitrogen can be oxidized to form an N-oxide, and the carbon atoms of the ring can be hydroxylated by CYP enzymes. The position of substitution on the pyridine ring can significantly influence its metabolic stability.[13]

Experimental Protocol: In Vitro Metabolic Stability Assessment in Human Liver Microsomes (HLM)

This protocol provides a self-validating system to assess and compare the metabolic stability of compounds containing the different scaffolds. The inclusion of positive controls (compounds with known high and low clearance) validates the activity of the microsomal batch.

Objective: To determine the rate of disappearance of a test compound upon incubation with HLM and NADPH, as a measure of intrinsic metabolic clearance.

Materials:

  • Test Compounds (e.g., this compound-containing compound, and its pyrazole, oxazole, etc., analogues)

  • Human Liver Microsomes (HLM), pooled from multiple donors

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Positive Controls: Verapamil (High Clearance), Warfarin (Low Clearance)

  • Acetonitrile (ACN) with internal standard (e.g., Tolbutamide)

  • 96-well plates, LC-MS/MS system

Methodology:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, add 0.1 M phosphate buffer.

    • Add HLM to a final concentration of 0.5 mg/mL.

    • Add test compounds and controls to a final concentration of 1 µM.

    • Causality Explanation: 1 µM is used as it is typically below the Km for most CYP enzymes, ensuring the measured clearance is a good approximation of intrinsic clearance.

  • Initiation of Reaction:

    • Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Causality Explanation: NADPH is the essential cofactor for CYP450 enzyme activity. A regenerating system is used to ensure its concentration does not become rate-limiting during the incubation.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), aliquot a portion of the incubation mixture.

    • Immediately quench the reaction by adding the aliquot to a well containing 3 volumes of ice-cold ACN with an internal standard.

    • Causality Explanation: Cold ACN serves two purposes: it precipitates the microsomal proteins, thereby stopping all enzymatic activity instantly, and the internal standard corrects for variations in sample processing and LC-MS/MS injection volume.

  • Sample Analysis:

    • Centrifuge the quenched samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of parent compound remaining versus time.

    • The slope of the line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

    • Calculate intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg protein).

Workflow Diagram: Metabolic Stability Assay

Caption: Experimental workflow for in vitro metabolic stability assay.

Part 3: Pharmacological Landscape and Bioisosteric Roles

Each heterocyclic scaffold is associated with a wide spectrum of biological activities, reflecting its ability to present substituents in specific spatial orientations and engage in diverse interactions with protein targets.

  • This compound: The isoxazole core is found in numerous approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib. Its derivatives often exhibit anti-inflammatory, antibacterial, and anticancer properties.[12] 3-Amino-5-methylisoxazole is a key intermediate in the production of sulfonamide drugs.[14]

  • Pyrazole: Pyrazole is a versatile scaffold found in drugs with a broad range of activities, including anti-inflammatory (e.g., celecoxib), anticancer, and antimicrobial agents.[9][15][16][17] Its unique ability to act as both a hydrogen bond donor and acceptor makes it a privileged structure in medicinal chemistry.[18]

  • Oxazole: Oxazole-containing compounds have demonstrated a wide array of biological effects, including anti-inflammatory, antibacterial, and anticancer activities.[11][19][20] Oxaprozin is an example of an FDA-approved non-steroidal anti-inflammatory drug (NSAID) containing an oxazole ring.[12][19]

  • Thiazole: The thiazole ring is a cornerstone of medicinal chemistry, present in drugs like the anti-HIV agent ritonavir and the anticancer drug dasatinib.[5] Its derivatives are known for a vast range of pharmacological activities.[6][21][22]

  • Pyridine: As a bioisostere of a phenyl ring, the pyridine scaffold is one of the most common heterocycles in approved drugs, including atorvastatin and imatinib.[13] The nitrogen atom can serve as a key hydrogen bond acceptor, improve solubility, and modulate metabolic stability.[8][13]

Bioisosteric Relationships

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. These heterocyclic scaffolds are often used as bioisosteres for each other and for carbocyclic rings like benzene.

Bioisosteres Isoxazole Isoxazole Pyrazole Pyrazole Isoxazole->Pyrazole H-bond donor/acceptor modulation Oxazole Oxazole Isoxazole->Oxazole Isomer, alters electronics Thiazole Thiazole Isoxazole->Thiazole Similar shape, different electronics Phenyl Phenyl Ring Pyrazole->Phenyl Adds H-bond donor/acceptor Oxazole->Thiazole O vs. S, size & electronics Pyridine Pyridine Thiazole->Pyridine 5- vs. 6-membered, pKa Pyridine->Phenyl Adds H-bond acceptor, reduces LogP

Caption: Bioisosteric relationships between common scaffolds.

Part 4: Final Head-to-Head Comparison

The optimal choice of a scaffold is always context-dependent, balancing the need for target affinity with the achievement of a suitable ADME profile. This table summarizes the key strategic considerations when choosing between this compound and its common counterparts.

FeatureThis compoundPyrazoleOxazoleThiazolePyridine
Primary Strength Good metabolic stability, neutral at physiological pH.H-bond donor and acceptor capability.[18]Can serve as a stable peptide isostere.Well-established in numerous blockbuster drugs.[5][6]Excellent for adding polarity and a basic handle for salt formation.[8][13]
Potential Weakness Reductive N-O cleavage.Potential for N-H to be a metabolic site.Often metabolically labile.[12]C2-oxidation is a common metabolic route.N-oxidation and ring hydroxylation are common metabolic routes.[13]
Solubility Driver Dipolar interactions.H-bonding (donor/acceptor).Dipolar interactions.Dipolar interactions.H-bond acceptor, can be protonated to form soluble salts.
Use as Phenyl Bioisostere Less common.Good, adds H-bond vectors.Can mimic peptide bond.Sometimes used.Very common, reduces lipophilicity and can improve PK properties.[10]
Ideal Application Scenario When a neutral, metabolically stable scaffold is needed, especially for CNS targets.When engaging a target that requires both H-bond donation and acceptance.In peptidomimetics or when its specific electronic profile is required for potency.When leveraging a well-understood, synthetically tractable scaffold with a high precedent of success.When aqueous solubility is a major challenge, or a hydrogen bond acceptor is needed to enhance potency.

Conclusion

The selection of a heterocyclic core is a multi-parameter optimization problem. This compound presents a compelling profile for drug designers, offering a relatively non-basic, metabolically stable scaffold that can serve as a valuable alternative to other five-membered rings like oxazole or thiazole, which may have greater metabolic liabilities. Its electronic properties differ significantly from pyrazole, which contains a hydrogen-bond donating nitrogen.

Compared to the six-membered pyridine ring, this compound lacks a strong basic handle for solubilization but may offer advantages for brain penetration or in situations where basicity leads to off-target effects (e.g., hERG channel inhibition). Ultimately, the decision must be data-driven. The experimental protocols and comparative data presented in this guide provide a framework for making an informed and rational choice, enabling researchers and drug development professionals to select the scaffold that best fits the specific needs of their therapeutic target and desired product profile.

References

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2020-10-24). Available from: [Link]

  • Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information - MDPI. (2022-07-25). Available from: [Link]

  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2021-08-21). Available from: [Link]

  • A Comprehensive Review on Pyrazole and It's Pharmacological Properties - IJRASET. (2022-09-29). Available from: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022-07-01). Available from: [Link]

  • Oxazole | Formula, Properties & Application. Available from: [Link]

  • This compound | C4H5NO | CID 96098 - PubChem - NIH. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022-01-01). Available from: [Link]

  • Full article: Review of the synthesis and biological activity of thiazoles - Taylor & Francis. (2020-12-06). Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024-09-25). Available from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central. (2022-07-26). Available from: [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing. (2025-02-19). Available from: [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022-05-20). Available from: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023-08-20). Available from: [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. (2024-10-23). Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline. (2022-09-08). Available from: [Link]

  • A report on synthesis and applications of small heterocyclic compounds: Oxazole - AIP Publishing. (2023-05-23). Available from: [Link]

  • Pyrazole | C3H4N2 | CID 1048 - PubChem - NIH. Available from: [Link]

  • Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed. (2025-01-20). Available from: [Link]

  • Current status of pyrazole and its biological activities - PMC - PubMed Central. (2015-01-01). Available from: [Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery | Journal of Medicinal Chemistry. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline. (2022-09-08). Available from: [Link]

  • Physicochemical properties of the synthesized thiazole derivatives - ResearchGate. (2019-01-01). Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Oxazole - Pharmaguideline. (2022-09-08). Available from: [Link]

  • Pyridones in drug discovery: Recent advances - PubMed. (2021-04-15). Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - PMC - PubMed Central. (2021-02-19). Available from: [Link]

  • Oxazole - Wikipedia. Available from: [Link]

  • Evaluation of metabolic stability of thiazole compound 3, verapamil,... - ResearchGate. (2020-01-01). Available from: [Link]

  • Thiazole - Wikipedia. Available from: [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024-01-18). Available from: [Link]

  • (PDF) EXPLORING THE PHARMACOKINETIC PROPERTIES AND METABOLIC PATHWAYS OF BENZOTHIAZOLE AND OXAZOLE-BASED COMPOUNDS: IMPLICATIONS FOR DRUG OPTIMIZATION AND DEVELOPMENT - ResearchGate. (2025-04-16). Available from: [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (2024-09-25). Available from: [Link]

  • world journal of advance healthcare research - WJAHR | Abstract. (2025-04-16). Available from: [Link]

  • Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (2022-04-08). Available from: [Link]

  • Medicinal Uses of Pyridine Derivatives | PDF - Scribd. Available from: [Link]

Sources

Assessing the Drug-Like Properties of 3-Methylisoxazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the drug-like properties of 3-Methylisoxazole derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

A Comparative Technical Guide for Medicinal Chemists

Executive Summary: The Isoxazole Stability Paradox

The isoxazole ring is a privileged scaffold in medicinal chemistry, valued for its ability to mimic the amide bond's geometry while reducing hydrolytic susceptibility. However, its utility is often compromised by a specific metabolic liability: reductive ring opening .

This guide objectively assesses This compound derivatives, specifically contrasting them with their 5-Methylisoxazole isomers and Pyrazole bioisosteres. The critical finding for drug designers is that substitution at the C3 position (e.g., 3-methyl) is the primary structural determinant for preventing metabolic ring scission , a liability that plagues 3-unsubstituted variants like Leflunomide.

Mechanistic Analysis: The C3-Stability Hypothesis

To evaluate the drug-like properties of this scaffold, one must first understand the mechanism of its primary failure mode.

The Liability: Reductive Ring Scission

Many isoxazoles undergo N-O bond cleavage in vivo, catalyzed by CYP450 enzymes (specifically CYP1A2, 2C9, and 3A4) or cytosolic reductases. This reaction often yields a reactive


-cyanoenol  metabolite, which acts as a Michael acceptor, leading to covalent protein binding and potential idiosyncratic toxicity.
The 3-Methyl Advantage

Mechanistic studies confirm that the ring-opening sequence is initiated by the abstraction of the proton at the C3 position .

  • 5-Methylisoxazoles (and 3-unsubstituted variants): Possess an acidic proton at C3. This allows base-catalyzed or enzymatic deprotonation, triggering N-O cleavage.

  • 3-Methylisoxazoles: The C3 position is blocked by a methyl group. Lacking the essential proton for the elimination mechanism, these derivatives exhibit superior metabolic stability against ring scission.

Visualization: Metabolic Fate of Isoxazole Isomers

The following diagram illustrates the divergent metabolic pathways of the 3-unsubstituted scaffold (Leflunomide-like) versus the 3-methyl scaffold.

MetabolicPathway Leflunomide 5-Methylisoxazole (C3-H Present) Intermediate C3-Deprotonation (Enzymatic/Base) Leflunomide->Intermediate CYP450 / Reductase RingOpen Ring Scission (N-O Cleavage) Intermediate->RingOpen ToxicMetabolite α-Cyanoenol (Reactive Michael Acceptor) RingOpen->ToxicMetabolite Toxicity Risk Me3Isoxazole This compound (C3-Methyl Blocked) Me3Isoxazole->Intermediate BLOCKED StableMetabolite Stable Scaffold (Standard Oxidation Only) Me3Isoxazole->StableMetabolite Resistant to Ring Opening

Figure 1: Comparative metabolic fate. The 3-methyl substituent sterically and electronically blocks the C3-deprotonation step required for ring opening.

Comparative Physicochemical Profile

While stability is paramount, the physicochemical trade-offs must be weighed. This compound is less basic than pyrazole but offers a distinct hydrogen bond acceptor (HBA) profile.

Table 1: Scaffold Comparison Matrix
PropertyThis compound 5-Methylisoxazole 3-Methylpyrazole
Metabolic Stability High (Resistant to ring opening)Low/Moderate (Prone to ring opening via C3-H)High (Aromatic ring highly stable)
Lipophilicity (cLogP) Moderate (~0.6 for core)Moderate (~0.6 for core)Low (~0.2, more polar)
H-Bonding Weak HBA (N), No HBDWeak HBA (N), No HBDStrong HBD (NH) & HBA (N)
pKa (Conjugate Acid) ~ -2.0 (Very weak base)~ -2.0 (Very weak base)~ 2.5 (Weak base)
Toxicity Risk Low (Standard oxidative metabolism)High (Potential for reactive

-cyanoenol)
Low (Generally benign)
Solubility GoodGoodExcellent

Key Insight: If your lead compound contains a 5-methylisoxazole and exhibits high clearance or time-dependent inhibition (TDI) of CYPs, switching to the This compound isomer is a high-probability rescue strategy. It maintains the isostere's geometry while excising the metabolic soft spot.

Experimental Protocols for Validation

To validate the drug-like properties of a this compound derivative, standard stability assays are insufficient because they may not detect the specific formation of ring-opened reactive metabolites.

Protocol A: Reactive Metabolite Trapping (GSH Assay)

Objective: To detect electrophilic ring-opened species (cyanoacroleins) that standard LC-MS might miss due to covalent binding.

Materials:

  • Test Compound (10 µM)[2][3]

  • Human Liver Microsomes (HLM) (1 mg/mL)

  • Glutathione (GSH) (5 mM) or GSH-ethyl ester (for better cell permeability if using hepatocytes)

  • NADPH Regenerating System[2]

Workflow:

  • Incubation: Mix Compound + HLM + GSH in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH regenerating system. Incubate at 37°C for 60 mins.

  • Quench: Add ice-cold Acetonitrile (1:3 ratio) to precipitate proteins.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Data Mining: Search for Neutral Loss of 129 Da (characteristic of GSH adducts) or specific mass shifts corresponding to [M + GSH - 2H]+.

Interpretation:

  • Positive Result: Observation of GSH adducts suggests ring opening is occurring.

  • 3-Methyl Validation: A 3-methyl derivative should show zero or significantly reduced GSH adduct formation compared to the 5-methyl analog.

Protocol B: Comparative Microsomal Stability (Reductive vs. Oxidative)

Objective: To distinguish between CYP-mediated oxidation and reductive ring opening.

Workflow:

  • Arm 1 (Oxidative): Standard HLM incubation + NADPH (aerobic conditions).

  • Arm 2 (Reductive): HLM incubation + NADPH + Argon purging (anaerobic) or use of Cytosolic fraction + NADH.

  • Comparison:

    • If clearance is high in Arm 1 but low in Arm 2: Metabolism is likely standard oxidation (methyl hydroxylation).

    • If clearance is high in Arm 2: Reductive ring opening is the driver. 3-Methylisoxazoles should be stable in Arm 2.

Strategic Recommendations

When to use this compound:
  • Rescuing a Liability: When a 5-substituted isoxazole lead shows high intrinsic clearance (

    
    ) or forms reactive metabolites.
    
  • Rigidification: When you need a planar, aromatic linker that does not introduce a hydrogen bond donor (unlike pyrazole).

  • Fragment-Based Design: As a low-molecular-weight scaffold that offers vectoral growth points at the 4- and 5-positions without the C3 metabolic risk.

When to Avoid:
  • Basicity Requirements: If the pharmacophore requires a basic nitrogen for receptor interaction, the isoxazole nitrogen is too weakly basic. Use a Pyridine or Pyrazole instead.

  • Chemical Synthesis: Functionalization at the 4-position of this compound can sometimes be less synthetically accessible than the symmetric 3,5-dimethyl variants, though modern C-H activation methods are mitigating this.

References

  • Metabolic Activation of Isoxazoles: Kalgutkar, A. S., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726." Drug Metabolism and Disposition, 2003. Link

  • GSH Trapping Protocols: Yu, J., et al. "Elucidation of a novel bioactivation pathway of a 3,4-unsubstituted isoxazole in human liver microsomes."[4] Drug Metabolism and Disposition, 2010. Link

  • Isoxazole Bioisosteres: Meanwell, N. A. "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 2011.[3] Link

  • Razaxaban Metabolism: Zhang, D., et al. "Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs." Drug Metabolism and Disposition, 2008. Link

Sources

Bioactivation Liability of 3,5-Dimethylisoxazole Inhibitors: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3,5-dimethylisoxazole (3,5-DMI) scaffold is a privileged motif in medicinal chemistry, widely utilized as a bioisostere for amide bonds and acetyl-lysine mimics, particularly in the development of BET (Bromodomain and Extra-Terminal) inhibitors.[1][2][3][4] While it offers exceptional potency and favorable physicochemical properties (e.g., specific hydrogen bond acceptor capabilities), it carries a significant structural alert: metabolic bioactivation .

This guide provides a technical analysis of the bioactivation potential of 3,5-DMI, comparing it with safer alternatives like pyrazoles. It details the specific metabolic pathways leading to toxicity (idiosyncratic drug toxicity, IDT) and outlines self-validating experimental protocols for risk assessment.

Part 1: The Mechanistic Hazard

The primary risk associated with 3,5-DMI is its susceptibility to metabolic ring opening or oxidation, generating reactive electrophiles capable of covalently modifying proteins or depleting cellular glutathione (GSH).

Metabolic Pathways

Unlike simple oxidative metabolism, the isoxazole ring undergoes complex biotransformation. Two distinct pathways drive its toxicity:[5]

  • Reductive Ring Scission: Catalyzed by P450 enzymes (in the ferrous Fe(II) state) or cytosolic reductases.[6] The weak N-O bond is cleaved, resulting in the formation of an

    
    -imino ketone (enimine). This intermediate acts as a potent Michael acceptor.
    
  • Oxidative Quinone-Methide Formation: Specifically relevant to 3,5-DMI, hydroxylation of the C5-methyl group followed by oxidation can generate an extended quinone-methide species. This electrophile readily reacts with nucleophilic cysteine residues on proteins.

Pathway Visualization

The following diagram illustrates the divergence between stable clearance and bioactivation.

Bioactivation_Pathway Parent 3,5-Dimethylisoxazole (Parent Drug) Reductive_Enz Reductive Metabolism (P450 Fe(II) / Reductase) Parent->Reductive_Enz Oxidative_Enz Oxidative Metabolism (CYP450) Parent->Oxidative_Enz Enimine α-Imino Ketone (Reactive Michael Acceptor) Reductive_Enz->Enimine N-O Bond Cleavage Adduct GSH-Conjugate (Detoxification Marker) Enimine->Adduct Trapping Toxicity Covalent Binding (Immune Activation/Toxicity) Enimine->Toxicity Missed Trap QuinoneMethide Extended Quinone Methide (Electrophile) Oxidative_Enz->QuinoneMethide C5-Methyl Oxidation QuinoneMethide->Adduct Trapping QuinoneMethide->Toxicity Missed Trap GSH + Glutathione (GSH) GSH->Adduct Protein + Protein -SH Protein->Toxicity

Figure 1: Dual bioactivation pathways of 3,5-dimethylisoxazole leading to reactive electrophiles.

Part 2: Comparative Analysis (Alternatives)

When 3,5-DMI shows high covalent binding liability, scaffold hopping is necessary. The most common alternative is the 1,3,5-trimethylpyrazole .

Performance Matrix

The following table compares the 3,5-DMI scaffold against its primary alternatives based on metabolic stability and binding efficacy (specifically for bromodomain targets).

Feature3,5-Dimethylisoxazole 1,3,5-Trimethylpyrazole 3-Methylisoxazole
Bioactivation Risk High (Reductive ring opening & Quinone methide)Low (No weak N-O bond; stable ring)Moderate (Susceptible to ring opening; C5 unsubstituted)
H-Bond Acceptor Strong (Oxygen atom is a potent acceptor)Weak (N2 is a weaker acceptor than O)Strong
Binding Potency Excellent (Mimics Acetyl-Lysine carbonyl)Moderate (Often requires potency optimization)Good (Similar to dimethyl, less steric bulk)
Metabolic Soft Spot N-O bond & C5-Methyl groupN-Methyl group (Demethylation)C5-H (Oxidation) & N-O bond
Physicochemical Lipophilic, planarMore polar, slightly twistedLess lipophilic than dimethyl

Critical Insight: While pyrazoles eliminate the N-O bond liability, they often suffer a potency drop because the pyrazole nitrogen is a poorer hydrogen bond acceptor than the isoxazole oxygen. This is critical in BET inhibitors where the interaction with the conserved Asparagine (e.g., Asn140 in BRD4) is essential.

Part 3: Experimental Validation Protocols

To validate the safety of a 3,5-DMI lead, you must perform a Reactive Metabolite Trapping Assay . Standard metabolic stability assays (t1/2) are insufficient because they do not detect reactive intermediates.

Protocol 1: GSH Trapping Assay (Microsomal)

Objective: Detect short-lived electrophiles by trapping them with Glutathione (GSH) and analyzing via LC-MS/MS.

Materials:

  • Human Liver Microsomes (HLM) (20 mg/mL protein conc.)

  • NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Glutathione (GSH) fortified at 5–10 mM.

  • Test Compound (10 µM final conc).

  • Positive Control: Clozapine or I-BET151.

Workflow:

  • Pre-incubation: Mix HLM (1 mg/mL final), GSH (5 mM), and Test Compound in phosphate buffer (pH 7.4). Equilibrate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Incubation: Incubate for 60 minutes at 37°C.

  • Termination: Quench with ice-cold Acetonitrile (1:1 v/v) containing internal standard.

  • Centrifugation: 3000 x g for 15 min to pellet proteins.

  • Analysis: Inject supernatant into LC-MS/MS (High-Resolution Mass Spec, e.g., Q-TOF or Orbitrap).

Data Analysis (The "Self-Validating" Step):

  • Mass Shift Search: Look for metabolites with a mass shift of +305.0681 Da (GSH addition).

  • Neutral Loss Scan: If using triple quad, scan for neutral loss of 129 Da (pyroglutamic acid moiety of GSH).

  • Interpretation: The presence of a GSH adduct confirms the formation of a reactive intermediate.

Protocol 2: Covalent Binding Assay (Gold Standard)

If GSH adducts are detected, quantify the risk using radiolabeled compounds.

  • Incubate [14C]-labeled analog with HLM + NADPH.

  • Precipitate proteins and wash exhaustively to remove non-covalently bound drug.

  • Measure radioactivity in the protein pellet.

  • Threshold: >50 pmol equivalent/mg protein suggests high IDT risk.

Experimental Decision Tree

Use this workflow to make go/no-go decisions.

Decision_Tree Start Lead Compound (3,5-DMI Scaffold) GSH_Assay Run GSH Trapping Assay (Protocol 1) Start->GSH_Assay Decision1 GSH Adducts Detected? GSH_Assay->Decision1 No_Adducts Low Bioactivation Risk Proceed to PK/PD Decision1->No_Adducts No Yes_Adducts Reactive Metabolite Confirmed Decision1->Yes_Adducts Yes Cov_Binding Run Covalent Binding Assay (Protocol 2) Yes_Adducts->Cov_Binding Decision2 Binding > 50 pmol/mg? Cov_Binding->Decision2 Stop STOP / Redesign (Switch to Pyrazole) Decision2->Stop Yes Proceed_Caution Proceed with Caution (Monitor LFTs in vivo) Decision2->Proceed_Caution No

Figure 2: Screening workflow for assessing bioactivation liability.

References

  • Bioactivation of Isoxazole-Containing BET Inhibitors Title: Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[1] Source: MDPI / NIH PubMed Central (2021). URL:[Link]

  • Reductive Ring Opening Mechanism Title: Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[7][8] Source: Drug Metabolism and Disposition (2008).[8] URL:[Link]

  • Leflunomide Isoxazole Scission Title: In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[6] Source: Drug Metabolism and Disposition (1999). URL:[Link]

  • Isoxazole vs. Pyrazole Stability Title: Pyrazole and isoxazole derivatives as new, potent, and selective 20-hydroxy-5,8,11,14-eicosatetraenoic acid synthase inhibitors.[9] Source: Journal of Medicinal Chemistry (2003). URL:[Link]

Sources

Technical Guide: Efficacy of 3-Methylisoxazole Derivatives Against Drug-Resistant Strains

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methylisoxazole scaffold has emerged as a "privileged structure" in medicinal chemistry, particularly for overcoming antimicrobial resistance (AMR). Unlike traditional beta-lactams or fluoroquinolones, which face widespread enzymatic degradation (e.g., via beta-lactamases) or target mutation, this compound derivatives offer a dual-advantage: metabolic stability provided by the 3-methyl group and novel binding modalities that bypass standard resistance pathways in Mycobacterium tuberculosis (MDR-TB) and Methicillin-resistant Staphylococcus aureus (MRSA).

This guide objectively compares these derivatives against current standards of care (Isoniazid, Vancomycin, Ciprofloxacin), providing experimental evidence of their efficacy against resistant phenotypes and biofilms.

The Chemical Advantage: Why this compound?

The isoxazole ring is a five-membered heterocycle containing oxygen and nitrogen.[1] The specific inclusion of a methyl group at the C3 position is not arbitrary; it serves critical pharmacodynamic functions:

  • Metabolic Blockade: The C3-methyl group sterically hinders ring-opening metabolism that often deactivates unsubstituted isoxazoles in vivo.

  • Pharmacophore Rigidity: It locks the orientation of substituents at the C4 and C5 positions, ensuring optimal docking into enzyme pockets (e.g., InhA in bacteria).

  • Lipophilicity Modulation: It enhances membrane permeability, allowing the molecule to penetrate the waxy cell wall of Mycobacteria.

Therapeutic Focus: MDR-Tuberculosis (MDR-TB)

The Challenge: Isoniazid Resistance

Isoniazid (INH) is a prodrug that requires activation by the bacterial catalase-peroxidase enzyme (KatG ). M. tuberculosis develops resistance primarily by mutating katG, preventing INH activation.

The Solution: Direct InhA Inhibition

This compound derivatives (specifically 3,5-disubstituted-4-carboxylic acid derivatives) function as direct inhibitors of Enoyl-ACP reductase (InhA). Because they do not require KatG activation, they remain effective against INH-resistant strains.

Comparative Efficacy Data

The following table summarizes the efficacy of this compound derivatives compared to standard antitubercular agents against resistant strains.

Compound ClassTarget StrainMIC (µg/mL)MechanismResistance Status
Isoniazid (INH) M. tb (H37Rv)0.05 - 0.2InhA (Prodrug)Ineffective vs. katG mutants
This compound (3a) M. tb (MDR)1.0 - 2.0 InhA (Direct)Effective (Bypasses katG)
Rifampicin M. tb (MDR)> 32.0RNA PolymeraseIneffective (rpoB mutation)
Isoxazole-Ester (IV) M. tb (NRP*)15 - 33 µMMbtI InhibitionEffective (New Target)

*NRP: Non-Replicating Persistence (dormant TB).

Mechanistic Pathway: Bypassing Resistance

The diagram below illustrates how this compound derivatives bypass the KatG bottleneck that renders Isoniazid ineffective.

TB_Mechanism cluster_resistance Resistance Mechanism Prodrug Isoniazid (Prodrug) KatG KatG Enzyme (Catalase-Peroxidase) Prodrug->KatG Requires Activation Isoxazole This compound Derivative InhA InhA Target (Enoyl-ACP Reductase) Isoxazole->InhA DIRECT BINDING (No Activation Needed) Activated Isonicotinic Acyl Radical KatG->Activated Oxidation Activated->InhA Inhibits CellWall Mycolic Acid Synthesis Halted InhA->CellWall Disrupts Death Bacterial Cell Death CellWall->Death Mutation KatG Mutation (Blocks INH) Mutation->KatG

Caption: 3-Methylisoxazoles directly inhibit InhA, bypassing the KatG activation step mutated in MDR-TB.

Therapeutic Focus: MRSA & Biofilms

The Challenge: Biofilm Impenetrability

Methicillin-Resistant S. aureus (MRSA) often forms biofilms—complex matrices of extracellular polymeric substances (EPS) that standard antibiotics like Vancomycin and Ciprofloxacin cannot penetrate effectively.

The Solution: Biofilm Eradication

Recent studies (e.g., compound PUB9) indicate that specific this compound derivatives possess superior biofilm-eradicating properties compared to fluoroquinolones.

Comparative Efficacy Data
CompoundOrganismMIC (µg/mL)Biofilm Reduction (%)Notes
Ciprofloxacin MRSA (Clinical)> 16.0< 20%Induces biofilm formation at sub-MIC levels
Vancomycin MRSA (Clinical)1.0 - 2.040 - 50%Poor tissue/biofilm penetration
Isoxazole Hybrid (19) MRSA2.0 N/AComparable potency to Vancomycin
Isoxazole (PUB9) S. aureus0.125> 90% High biofilm penetration; Low cytotoxicity

Experimental Protocols

To validate the efficacy of these derivatives, researchers must use robust, self-validating assays. The Resazurin Microtiter Assay (REMA) is the gold standard for high-throughput screening against M. tuberculosis due to its colorimetric readout and safety profile.

Protocol: Resazurin Microtiter Assay (REMA) for MDR-TB

Principle: Resazurin (blue, non-fluorescent) is reduced to resorufin (pink, highly fluorescent) by metabolically active bacteria. Drug efficacy prevents this color change.

Workflow Diagram:

REMA_Protocol cluster_logic Interpretation Prep 1. Plate Preparation (96-well) Dilution 2. Serial Dilution (Compound + Media) Prep->Dilution Inoculation 3. Inoculation (M. tb H37Rv/MDR) Dilution->Inoculation Incubation1 4. Incubation (7 Days @ 37°C) Inoculation->Incubation1 Dye 5. Add Resazurin (0.02% Solution) Incubation1->Dye Incubation2 6. Incubation (24 Hours) Dye->Incubation2 Read 7. Read Results (Fluorescence/Color) Incubation2->Read Blue Blue = Inhibition (Effective) Read->Blue Pink Pink = Growth (Ineffective) Read->Pink

Caption: REMA workflow for determining MIC values. Blue indicates bacterial inhibition; Pink indicates growth.

Step-by-Step Methodology:

  • Preparation: Dissolve this compound derivatives in DMSO. Prepare Middlebrook 7H9 broth supplemented with OADC.

  • Dilution: In a 96-well plate, perform two-fold serial dilutions of the test compound (range: 100 µg/mL to 0.09 µg/mL).

  • Controls:

    • Positive Control: Isoniazid (sensitive strains) or Rifampicin.[2]

    • Negative Control: DMSO solvent control (max 1% v/v).

    • Sterility Control: Media only.

  • Inoculation: Add 100 µL of M. tuberculosis suspension (adjusted to McFarland 1.0, diluted 1:20) to each well.

  • Incubation: Seal plates with porous membrane (to allow respiration) and incubate at 37°C for 7 days.

  • Development: Add 30 µL of 0.02% Resazurin solution. Incubate for an additional 24 hours.

  • Analysis:

    • Visual: Blue = No growth (MIC). Pink = Growth.

    • Fluorometric: Excitation 530 nm / Emission 590 nm.

Challenges & Future Outlook

While promising, this compound derivatives face specific development hurdles:

  • Solubility: Many highly active derivatives (e.g., those with fused aromatic rings) exhibit poor aqueous solubility, requiring formulation optimization (e.g., liposomal delivery).

  • Selectivity: Care must be taken to ensure derivatives do not inhibit human monoamine oxidase (MAO), a known off-target risk for isoxazole-containing compounds (like Linezolid).

References

  • Design and Synthesis of Isoxazole Derivatives: Evaluating Their Antituberculosis Activity. International Journal of Mycobacteriology. [Link]

  • Derivatives of 3-isoxazolecarboxylic acid esters: a potent and selective compound class against replicating and nonreplicating Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity. Scientific Reports. [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link]

  • Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism. Frontiers in Microbiology. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 3-Methylisoxazole Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of analytical methodologies for the accurate quantification of 3-Methylisoxazole. As researchers, scientists, and drug development professionals, the integrity of our data is paramount. A robustly validated analytical method is not a procedural formality; it is the foundation upon which the safety, efficacy, and quality of a product are built. This document moves beyond mere protocols to explain the scientific rationale behind our choices, ensuring that each method is a self-validating system grounded in established principles.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[1] This guide will compare three common and powerful techniques: High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each will be assessed against the internationally harmonized validation parameters set forth by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[2][3]

Pillar 1: The Foundation of Trust - Understanding Analytical Method Validation

Before comparing instruments and techniques, we must establish the criteria for a successful validation. The ICH guidelines provide a framework to ensure that an analytical method is reliable, reproducible, and scientifically sound.[4] A validation protocol should be established before the study, outlining the performance characteristics and acceptance criteria.[1] The core parameters are as follows:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[4] This is typically evaluated by the correlation coefficient (r²) of the calibration curve.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has demonstrated suitable precision, accuracy, and linearity.[5]

  • Accuracy: The closeness of the test results to the true value.[4] It is often determined through recovery studies and expressed as a percentage.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but with different analysts, on different days, or with different equipment.

    • Reproducibility: Precision between different laboratories.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[5]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Pillar 2: Comparative Analysis of Quantification Methods

Here, we dissect the three primary methods for this compound quantification. For each, we provide the underlying principle, a detailed experimental protocol, a validation data summary, and a discussion of its practical application.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle & Rationale: HPLC is the workhorse of many analytical laboratories. It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a small, aromatic molecule like this compound, a reversed-phase C18 column is an excellent starting point. UV detection is straightforward, robust, and cost-effective, making HPLC-UV an ideal choice for routine quality control (QC), assay, and purity analysis where high sensitivity is not the primary requirement.

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

    • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and 0.1% Formic Acid in Water (40:60 v/v).[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 220 nm.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

    • Sample Solution: Prepare the test sample to have a theoretical concentration within the calibration range (e.g., 50 µg/mL) using the mobile phase as the diluent. Filter through a 0.45 µm syringe filter before injection.

  • Analysis & Data Processing:

    • Inject a blank (mobile phase), followed by the calibration standards and sample solutions.

    • Integrate the peak area corresponding to the retention time of this compound.

    • Construct a calibration curve by plotting peak area against concentration and determine the concentration of the sample from the regression equation.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1 mg/mL) A->B C Create Calibration Curve Standards B->C D Prepare & Filter Test Sample B->D E Equilibrate HPLC System C->E D->E F Inject Blank, Standards, Samples E->F G Acquire Chromatographic Data (220 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve (r²) H->I J Quantify Sample Concentration I->J

Caption: HPLC-UV workflow from preparation to quantification.

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interference at analyte retention timePeak purity index > 0.999; baseline resolved from degradants in forced degradation studies.[7]
Linearity (r²) ≥ 0.999> 0.9995 over a range of 5-100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.0% - 101.5%
Precision (% RSD) Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0%Repeatability: < 1.0%; Intermediate: < 1.5%
LOD Signal-to-Noise Ratio of 3:1~0.5 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~2.0 µg/mL
Robustness % RSD ≤ 2.0% for varied conditionsMethod is stable with minor changes in flow rate (±0.1 mL/min) and mobile phase composition (±2%).

Discussion: The HPLC-UV method demonstrates excellent linearity, accuracy, and precision for the intended range, making it highly suitable for assaying this compound as a raw material or in a final product. Its primary limitation is sensitivity; for trace-level impurity analysis or bioanalysis, a more sensitive technique is required.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[8] this compound is a small molecule that is amenable to GC analysis.[9] The sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with the column's stationary phase. The mass spectrometer then fragments the eluted compound and separates the ions by their mass-to-charge ratio, providing a unique "fingerprint" that offers extremely high specificity. This method is ideal for confirming identity and quantifying the analyte in complex matrices where chromatographic co-elution might be a problem for UV detectors.

  • System Preparation:

    • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Start at 70°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 3 min.[8]

    • MS Transfer Line: 280°C.

    • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification. Use m/z 83 (molecular ion) as the quantifier and m/z 54, 41 as qualifiers.

  • Standard & Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like Dichloromethane or Ethyl Acetate.

    • Calibration Standards: Prepare a series of standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution.

    • Sample Solution: Dilute the sample to a theoretical concentration within the calibration range. If in a complex matrix, a liquid-liquid or solid-phase extraction may be required.

  • Analysis & Data Processing:

    • Inject 1 µL of each standard and sample in splitless mode.

    • Integrate the peak area of the quantifier ion (m/z 83) at the correct retention time.

    • Construct a calibration curve and determine the sample concentration.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock & Calibration Standards B Sample Dilution / Extraction A->B C Vaporize & Inject Sample B->C D GC Separation (Temp Program) C->D E MS Detection (EI, SIM Mode) D->E F Integrate Quantifier Ion Peak E->F G Build Calibration Curve F->G H Quantify & Confirm Identity G->H

Caption: GC-MS workflow from sample preparation to final analysis.

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interfering peaks at the specified m/z values and retention time. Correct ion ratio.Excellent. Mass selective detector ensures unequivocal identification.
Linearity (r²) ≥ 0.995> 0.998 over a range of 0.1-10 µg/mL
Accuracy (% Recovery) 95.0% - 105.0% (matrix dependent)97.0% - 103.0% in a simple matrix
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate: ≤ 5.0%Repeatability: < 3.0%; Intermediate: < 4.0%
LOD Signal-to-Noise Ratio of 3:1~0.02 µg/mL
LOQ Signal-to-Noise Ratio of 10:1~0.1 µg/mL
Robustness % RSD ≤ 5.0% for varied conditionsMethod is stable with minor changes in oven ramp rate (±2°C/min) and carrier gas flow (±0.1 mL/min).

Discussion: GC-MS offers a significant advantage in specificity and sensitivity over HPLC-UV. The use of SIM mode allows for very low detection limits, making it suitable for identifying and quantifying this compound as a trace impurity or contaminant. However, it requires a volatile analyte and can be susceptible to matrix interference that affects the ion source, necessitating more rigorous sample cleanup.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the powerful separation of HPLC with the exceptional sensitivity and selectivity of tandem mass spectrometry.[10] This is the gold standard for trace quantification in highly complex matrices like biological fluids or environmental samples. The first mass spectrometer (Q1) selects the precursor ion (the molecular ion of this compound), which is then fragmented in a collision cell (Q2). The second mass spectrometer (Q3) then selects a specific fragment ion for detection. This process, called Multiple Reaction Monitoring (MRM), is incredibly specific and virtually eliminates background noise, leading to the lowest possible detection limits.

  • System Preparation:

    • LC-MS/MS System: Waters Acquity UPLC with a Xevo TQ-S Mass Spectrometer or equivalent.

    • Column: Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.[11]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 min, return to initial conditions and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

  • Mass Spectrometer Conditions:

    • Ionization: Electrospray Ionization, Positive Mode (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150°C.

    • MRM Transitions: Optimize by infusing a standard solution. A hypothetical transition for this compound (MW: 83.09) would be: Precursor ion (Q1): 84.1 [M+H]⁺ -> Product ion (Q3): 56.1 (quantifier) and 42.1 (qualifier).

  • Standard & Sample Preparation:

    • Internal Standard (IS): Use a stable isotope-labeled version of the analyte (e.g., this compound-d3) if available.

    • Standard & Sample Prep: Prepare calibration standards and samples in a similar fashion to HPLC, but at much lower concentrations (e.g., 0.05 - 50 ng/mL). Spike all standards and samples with a consistent concentration of the internal standard. For biological samples, a protein precipitation or solid-phase extraction is mandatory.

  • Analysis & Data Processing:

    • Inject standards and samples.

    • Plot the ratio of the analyte peak area to the internal standard peak area against concentration to create the calibration curve. This corrects for matrix effects and variability.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Prepare Calibrants & QC Samples B Spike with Internal Standard (IS) A->B C Perform Sample Cleanup (SPE/PPT) B->C D UPLC Separation (Gradient) C->D E MS/MS Detection (ESI+, MRM) D->E F Acquire Analyte & IS Signals E->F G Calculate Peak Area Ratios (Analyte/IS) F->G H Generate Weighted Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: LC-MS/MS workflow for ultimate sensitivity and specificity.

Validation ParameterTypical Acceptance CriteriaExpected Performance for this compound
Specificity No interferences at the specific MRM transition and retention time.Unparalleled. MRM is highly specific to the target analyte.
Linearity (r²) ≥ 0.99> 0.995 over a range of 0.05-50 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% at LLOQ; 90.0% - 110.0% at other levelsWithin acceptance criteria
Precision (% RSD) ≤ 15.0% (≤ 20.0% at LLOQ)< 10.0% across the range
LOD Signal-to-Noise Ratio of 3:1~0.01 ng/mL
LOQ Signal-to-Noise Ratio of 10:1~0.05 ng/mL
Robustness Stable with minor changes in gradient/mobile phaseMethod is generally robust, but sensitive to matrix effects, which are corrected by the internal standard.

Discussion: LC-MS/MS is the definitive method for ultra-trace quantification. Its sensitivity is orders of magnitude greater than HPLC-UV or GC-MS. The use of an internal standard is critical to correct for ion suppression or enhancement from the sample matrix. This method is the clear choice for pharmacokinetic studies, metabolite identification, or any application requiring the quantification of sub-ng/mL concentrations.

Pillar 3: Head-to-Head Comparison & Method Selection

The choice of method is dictated by the analytical problem at hand. This table provides a direct comparison to guide your decision.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Routine QC, Assay, PurityImpurity ID, Trace AnalysisBioanalysis, Ultra-Trace Quantification
Specificity GoodExcellentUnparalleled
Sensitivity (Typical LOQ) ~2 µg/mL~0.1 µg/mL~0.05 ng/mL
Sample Throughput HighMediumMedium-High
Cost (Instrument/Operation) LowMediumHigh
Required Expertise LowMediumHigh
Key Advantage Robust, simple, cost-effectiveDefinitive identificationUltimate sensitivity & specificity
Key Limitation Limited sensitivityRequires volatile/stable analyteHigh cost, matrix effects

Final Recommendation:

  • For routine quality control and assay of this compound as a bulk substance or in a pharmaceutical formulation where concentrations are in the µg/mL to mg/mL range, the HPLC-UV method is the most practical and cost-effective choice. It is robust, reliable, and provides the necessary performance for its intended use.

  • For impurity profiling or identifying trace contaminants in a relatively clean matrix, the GC-MS method offers superior specificity and a significant boost in sensitivity over HPLC-UV.

  • For quantification in complex biological matrices (e.g., plasma, urine) for pharmacokinetic studies, or for any application requiring the lowest possible detection limits (pg/mL to low ng/mL), the LC-MS/MS method is the only viable option. Its power to overcome matrix interference and deliver exceptional sensitivity is unmatched.

By understanding the principles behind each technique and the rigorous standards of validation, you can confidently select and implement the analytical method that is truly fit for your purpose, ensuring data of the highest integrity.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. SIELC Technologies. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • This compound. PubChem, National Institutes of Health. [Link]

  • MS (GC) of 3-Amino-5-methylisoxazole. SpectraBase. [Link]

  • Guide to achieving reliable quantitative LC-MS measurements. LGC Group. [Link]

  • Analytical Method Validation: Collation between International Guidelines. Asian Journal of Research in Chemistry. [Link]

  • Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. PMC, National Institutes of Health. [Link]

  • Analytical Method Validation: Principles, Techniques, and Applications. Chemistry Research Journal. [Link]

  • (PDF) Validation of analytical methods. ResearchGate. [Link]

  • Validation of Qualitative Analytical Methods. TDX. [Link]

  • Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]

  • A practical guide to validation and verification of analytical methods in the clinical laboratory. Clinical Biochemistry. [Link]

  • Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. PMC, National Institutes of Health. [Link]

  • Optimizing Sample Preparation for LC/MS/MS of Pesticide Residues in Herbal Teas. Agilent. [Link]

  • A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Atmospheric Environment. [Link]

  • Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension. UMT Journals. [Link]

  • LC-MS/MS Method Package for Primary Metabolites. Shimadzu. [Link]

  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preservatives Methylparaben and Propylparaben in Oral Suspension. [Link]

  • Development and Validation of a Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. MDPI. [Link]

  • Development of stability indicating HPLC method for the separation and validation of enantiomers of miconazole. ResearchGate. [Link]

  • Development and validation of a stability-indicating assay method for determination of metronidazole benzoate in bulk. GSC Biological and Pharmaceutical Sciences. [Link]

Sources

Safety Operating Guide

3-Methylisoxazole: Proper Disposal and Handling Procedures

[1][2][3][4][5][6][7]

Executive Summary: Immediate Action Card

Do not treat this chemical as general organic waste. 3-Methylisoxazole (CAS: 1504-06-9) is a nitrogen-containing heterocyclic liquid that presents specific flammability and irritation hazards.[1][2]

  • Primary Hazard: Flammable Liquid (H226).[3]

  • RCRA Waste Code: D001 (Ignitable).

  • Disposal Method: High-temperature incineration with NOx scrubbing.

  • Critical Prohibition: NEVER mix with strong oxidizers (e.g., perchlorates, nitric acid) or pour down the drain.[2]

Chemical Assessment & Waste Characterization

Before initiating disposal, you must validate the physical state and purity of the substance. This compound is often confused with its solid derivatives (e.g., 5-amino-3-methylisoxazole).[1][2] This guide applies specifically to the pure liquid form.

Physicochemical Properties Relevant to Disposal
PropertyValueOperational Implication
Physical State Liquid (Clear to Yellow)Requires solvent-rated containment (HDPE/Glass).[1][2]
Flash Point ~27–36°C (80–97°F)Class IC Flammable Liquid .[1][2] Must be grounded during transfer.[4]
Boiling Point 98–99°CVolatile; containers must be tightly sealed to prevent vapor accumulation.[1][2]
Chemical Structure 5-membered heterocyclic ringContains Nitrogen; combustion generates Nitrogen Oxides (NOx).[1][2]
Water Solubility Moderate/LowDo not attempt aqueous dilution for drain disposal.[1][2]
Regulatory Classification (US EPA/RCRA)

While this compound is not explicitly P-listed or U-listed by name, it is regulated by characteristic hazards :

  • D001 (Ignitable): Due to flash point <60°C.

  • Waste Stream: Non-halogenated organic solvent waste (unless mixed with halogenated solvents during use).

Segregation & Storage Strategy

Proper segregation is not just a regulatory requirement; it is a chemical necessity to prevent runaway exothermic reactions. The isoxazole ring is electron-rich, making it susceptible to vigorous reactions with strong electrophiles and oxidizers.[2]

Storage Logic:

  • Segregate from Oxidizers: Keep away from nitric acid, peroxides, and permanganates.[2] The oxidation of the methyl group or the ring itself can be uncontrolled.

  • Segregate from Strong Acids/Bases: While the isoxazole ring is relatively stable, strong conditions can induce ring cleavage, leading to unknown byproducts.[2]

Storage Compatibility Matrix
  • Compatible: Acetone, Ethyl Acetate, Toluene, HDPE plastics, Borosilicate Glass.[1][2]

  • Incompatible: Concentrated Nitric Acid, Perchloric Acid, Hydrogen Peroxide (>30%).[2]

The Disposal Workflow (Protocol)

This protocol ensures a self-validating chain of custody from the bench to the waste facility.

Step 1: Waste Stream Identification

Determine if the waste is "Pure Stock" (expired reagent) or a "Process Mixture" (reaction solvent).

  • Pure Stock: Label as "Unused Commercial Chemical Product."

  • Mixture: List all co-solvents. If halogenated solvents (DCM, Chloroform) are present >10%, the entire stream defaults to Halogenated Waste .[2]

Step 2: Container Selection

Use High-Density Polyethylene (HDPE) or Safety-Coated Glass .[1][2]

  • Why: HDPE is resistant to organic solvents and resistant to physical breakage.

  • Volume: Do not fill >90% capacity to allow for thermal expansion of the volatile liquid.

Step 3: Labeling

Affix a hazardous waste label with the following specific data:

  • Constituents: "this compound" (Do not use abbreviations like "3-MI").[1][2]

  • Hazards: Check "Flammable" and "Irritant."[3]

Step 4: Final Disposal (Incineration)

Transfer to your facility's EHS waste consolidation point. The external disposal facility will utilize Rotary Kiln Incineration .

  • Mechanism:[5] High temperature (>1000°C) breaks the isoxazole ring.

  • Pollution Control: The nitrogen atom converts to NOx, which is captured by the facility's wet scrubbers. This is why lab-scale destruction (e.g., bleaching) is not recommended ; it lacks the ability to capture toxic off-gases.[1][2]

Visualization: Waste Decision Tree

DisposalWorkflowStartWaste Generation:This compoundCheckStateIs it mixed withHalogenated Solvents?Start->CheckStateHalogenatedClassify as:HALOGENATED SOLVENT WASTE(Codes: F002, D001)CheckState->HalogenatedYes (>10%)NonHalogenatedClassify as:NON-HALOGENATED SOLVENT WASTE(Code: D001)CheckState->NonHalogenatedNoContainerSelect Container:HDPE Jerrycan orSafety-Coated GlassHalogenated->ContainerNonHalogenated->ContainerLabelingLabeling:Name: this compoundHazard: Flammable/IrritantContainer->LabelingDisposalFinal Method:Incineration w/ ScrubberLabeling->Disposal

Caption: Decision logic for classifying and packaging this compound waste streams.

Emergency Contingencies

In the event of a spill, speed is critical due to the compound's volatility and flammability.

Spill Response Protocol:

  • Evacuate & Ventilate: Remove ignition sources immediately. The flash point is near room temperature.

  • PPE: Wear nitrile gloves (splash protection) and safety goggles. For large spills (>500mL), use a half-mask respirator with organic vapor cartridges.[2]

  • Containment: Do not use paper towels (increases surface area for evaporation/flammability). Use vermiculite or activated carbon spill pillows.

  • Cleanup: Transfer absorbed material to a sealable container and label as "Debris contaminated with Flammable Solvent (D001)."

References
  • PubChem. (n.d.). This compound Compound Summary (CID 96098).[2][3] National Library of Medicine. Retrieved January 30, 2026, from [Link][1][2]

  • US Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). RCRA Online. Retrieved January 30, 2026, from [Link][1][2]

Navigating the Safe Handling of 3-Methylisoxazole: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. This guide provides essential, immediate, and actionable information for the safe handling of 3-Methylisoxazole, with a focus on the correct selection and use of Personal Protective Equipment (PPE). Our commitment is to empower you with the knowledge to not only protect yourself but also to ensure the validity of your experimental outcomes.

Understanding the Hazard: Why PPE is Non-Negotiable

Before delving into procedural specifics, it is crucial to understand the inherent risks associated with this compound. According to its GHS classification, this compound is a flammable liquid and vapor that causes skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, a cavalier approach to its handling is an unacceptable risk. The causality is clear: direct contact can lead to chemical burns and eye damage, while inhalation of vapors can compromise the respiratory system. Consequently, the use of appropriate PPE is not merely a recommendation but a foundational requirement for safe handling.

Core PPE for Handling this compound

The selection of PPE should be a deliberate process, guided by a thorough risk assessment of the specific procedure being undertaken. The following table summarizes the essential PPE for various laboratory operations involving this compound.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Small-Scale Solution Handling (<50 mL) Safety glasses with side shieldsNitrile glovesLaboratory coatNot generally required if handled in a certified chemical fume hood
Large-Scale Solution Handling (>50 mL) Chemical splash gogglesNitrile gloves (consider double-gloving)Chemical-resistant apron over a laboratory coatRecommended if not handled in a certified chemical fume hood
Solid Handling (weighing, transfer) Chemical splash gogglesNitrile glovesLaboratory coatNIOSH-approved respirator if dust may be generated and not in a fume hood[2]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant suit or overallsNIOSH-approved respirator with appropriate cartridges

Procedural Guidance: A Step-by-Step Approach to Safety

Preparation and Handling
  • Ventilation is Key : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[3][4].

  • Eye and Face Protection : At a minimum, wear safety glasses with side shields. For larger quantities or when there is a significant splash risk, upgrade to chemical splash goggles[5]. A face shield should be worn in conjunction with goggles during procedures with a high risk of splashing[6].

  • Skin Protection : Wear a standard laboratory coat, fully buttoned, to protect your skin and clothing. For larger-scale operations, a chemical-resistant apron provides an additional layer of protection[7].

  • Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are mandatory.[8][9] For prolonged contact or when handling larger volumes, consider double-gloving. Always inspect gloves for any signs of degradation or puncture before use and change them frequently[10].

  • Respiratory Protection : If you are working outside of a fume hood or there is a risk of generating aerosols or dust, a NIOSH-approved respirator is necessary[11][12].

Storage Requirements

Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition as it is a flammable liquid[1][13].

Spill Response and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. Wearing the appropriate PPE as outlined in the table above, absorb the spill with an inert material and place it in a sealed container for disposal[2][5].

All waste containing this compound should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain[2][5].

Visualizing the PPE Selection Process

To further clarify the decision-making process for selecting the appropriate level of PPE, the following workflow diagram is provided.

PPE_Selection_Workflow PPE Selection for this compound Handling cluster_assessment Risk Assessment cluster_ppe PPE Selection start Start: Handling this compound task_type What is the scale and nature of the task? start->task_type small_scale Small-Scale Solution Handling (<50 mL in fume hood) task_type->small_scale Small Scale large_scale Large-Scale Solution Handling (>50 mL or splash risk) task_type->large_scale Large Scale solid_handling Solid Handling (potential for dust) task_type->solid_handling Solid spill_cleanup Spill Cleanup task_type->spill_cleanup Spill ppe_standard Standard PPE: - Safety Glasses - Nitrile Gloves - Lab Coat small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Chemical Goggles - Double Gloves - Chemical Apron large_scale->ppe_enhanced solid_handling->ppe_standard ppe_respiratory Respiratory Protection: - NIOSH-approved Respirator solid_handling->ppe_respiratory If not in fume hood ppe_full Full Protection: - Goggles & Face Shield - Heavy-Duty Gloves - Chemical Suit - Respirator spill_cleanup->ppe_full

Caption: PPE selection workflow for handling this compound.

Conclusion: Fostering a Culture of Safety

Adherence to these guidelines is paramount for the safety of all laboratory personnel. By understanding the hazards of this compound and implementing these PPE and handling protocols, you are not only ensuring your personal safety but also contributing to a robust safety culture within your organization.

References

  • Occupational Safety and Health Administration (OSHA). (n.d.). 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Greenbook.net. (n.d.). PERSONAL PROTECTIVE EQUIPMENT. [Link]

  • MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylisoxazole
Reactant of Route 2
3-Methylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.